molecular formula C24H39NO4 B1668602 Cassaine CAS No. 468-76-8

Cassaine

货号: B1668602
CAS 编号: 468-76-8
分子量: 405.6 g/mol
InChI 键: GMHWATCMBXIANN-IOJUAHGHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cassaine is a tricyclic diterpenoid isolated from several plant species of the genus Erythrophleum. It has a role as a plant metabolite, a cardiotonic drug, a local anaesthetic, an antihypertensive agent, a poison and an EC 3.6.3.9 (Na(+)/K(+)-transporting ATPase) inhibitor. It is a tricyclic diterpenoid, a tertiary amino compound, an enoate ester and an organic hydroxy compound. It derives from a hydride of a podocarpane.

Structure

3D Structure

Interactive Chemical Structure Model





属性

Key on ui mechanism of action

THE ERYTHROPHLEUM ALKALOID CASSAINE-HCL AND ITS METHIODINE AND ETHIODIDE EXHIBITED A POSITIVE INOTROPIC EFFECT ON STIMULATED LEFT ATRIA OF RABBITS.
Cassaine, an alkaloid of Erythrophleum guineense (Leguminosae) bark, is one of the few natural compounds that has a digitalis-like action on the heart muscle.
THE STRUCTURE-CARDIOTONIC AND TOXIC ACTIVITY RELATIONSHIP OF 20 ERYTHROPHLEUM ALKALOIDS WAS STUDIED IN ISOLATED RABBIT AND GUINEA PIGS PAPILLARY MUSCLE. THE PRESENCE OF A 3-OH GROUP INCREASED CARDIOTONIC ACTIVITY WHICH WAS FURTHER ENHANCED BY ESTERIFICATION.

CAS 编号

468-76-8

分子式

C24H39NO4

分子量

405.6 g/mol

IUPAC 名称

2-(dimethylamino)ethyl (2E)-2-[(1R,4aS,4bR,7S,8aR,10aS)-7-hydroxy-1,4b,8,8-tetramethyl-10-oxo-1,3,4,4a,5,6,7,8a,9,10a-decahydrophenanthren-2-ylidene]acetate

InChI

InChI=1S/C24H39NO4/c1-15-16(13-21(28)29-12-11-25(5)6)7-8-17-22(15)18(26)14-19-23(2,3)20(27)9-10-24(17,19)4/h13,15,17,19-20,22,27H,7-12,14H2,1-6H3/b16-13+/t15-,17-,19-,20-,22-,24+/m0/s1

InChI 键

GMHWATCMBXIANN-IOJUAHGHSA-N

SMILES

CC1C2C(CCC1=CC(=O)OCCN(C)C)C3(CCC(C(C3CC2=O)(C)C)O)C

手性 SMILES

C[C@@H]\1[C@H]2[C@H](CC/C1=C\C(=O)OCCN(C)C)[C@]3(CC[C@@H](C([C@@H]3CC2=O)(C)C)O)C

规范 SMILES

CC1C2C(CCC1=CC(=O)OCCN(C)C)C3(CCC(C(C3CC2=O)(C)C)O)C

外观

Solid powder

颜色/形态

GLOSSY FLAKES FROM ETHER

熔点

142.5 °C

其他CAS编号

468-76-8

纯度

>98% (or refer to the Certificate of Analysis)

相关CAS编号

33445-03-3 (hydrochloride)

保质期

>3 years if stored properly

溶解度

SOL IN METHANE, ETHANOL, ACETONE, ACETIC ACID, CHLOROFORM, ETHER, BENZENE

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

cassaine
cassaine hydrochloride
cassaine sulfate

产品来源

United States

Foundational & Exploratory

The Enigmatic Alkaloid: A Technical Guide to the Origin and Isolation of Cassaine from Erythrophleum guineense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassaine, a potent cardiotonic alkaloid, is a prominent secondary metabolite found within the bark of Erythrophleum guineense, a tree native to West and Central Africa. This technical guide provides a comprehensive overview of the origin and detailed methodologies for the isolation and purification of this compound. The protocols outlined herein are synthesized from established phytochemical literature and are intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. This document includes quantitative data on the phytochemical composition of E. guineense bark, physicochemical properties of this compound, and detailed experimental workflows, including a visual representation of the isolation process.

Introduction

Erythrophleum guineense G. Don, a member of the Fabaceae family, has a long history in traditional African medicine and is also known for its toxicity. The biological activity of the plant is largely attributed to a suite of diterpenoid alkaloids, with this compound being one of the most significant. This compound and its related compounds exhibit a digitalis-like action on the heart muscle, making them of considerable interest for cardiovascular research.[1] However, their inherent toxicity necessitates careful isolation and characterization. This guide focuses on the scientific principles and practical techniques for the extraction and purification of this compound from its natural source.

Origin and Phytochemical Context

This compound is a cassane-type diterpenoid alkaloid.[1] It is primarily located in the bark of Erythrophleum guineense. Phytochemical analyses of the aqueous stem bark extract of E. guineense have revealed the presence of various classes of compounds. Quantitative analysis has provided estimates of the total alkaloid content, alongside other phytochemicals.

Table 1: Quantitative Phytochemical Composition of Aqueous Stem Bark Extract of Erythrophleum guineense [1][2]

Phytochemical ClassContent (mg/g of dry extract)
Total Alkaloids15.24
Total Phenols124.68
Total Flavonoids173.78
Total Tannins107.48

The overall yield of the initial aqueous extract from the dry plant material has been reported to be approximately 32.27%.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful isolation and characterization.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₃₉NO₄PubChem CID: 5281267
Molecular Weight405.6 g/mol PubChem CID: 5281267
AppearanceGlossy flakes from etherPubChem CID: 5281267
Melting Point142.5 °CPubChem CID: 5281267
SolubilitySoluble in methanol (B129727), ethanol, acetone, acetic acid, chloroform (B151607), ether, benzene (B151609)PubChem CID: 5281267
Specific Optical Rotation-110.5° (c= not specified, in alcohol at 23°C)PubChem CID: 5281267

Experimental Protocols for Isolation and Purification

The isolation of this compound from the bark of Erythrophleum guineense is a multi-step process involving extraction, acid-base partitioning to separate alkaloids, and subsequent chromatographic purification.

Preparation of Plant Material
  • Collection and Identification: The bark of Erythrophleum guineense should be collected and botanically authenticated.

  • Drying and Grinding: The collected bark is air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals. The dried bark is then pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction of Total Alkaloids

This protocol is based on a classic acid-base extraction method for alkaloids.

  • Maceration:

    • Suspend 750 g of powdered E. guineense bark in 1.5 L of 80% (v/v) ethanol.

    • Allow the mixture to macerate for 15 days at room temperature with occasional agitation.

  • Filtration and Concentration:

    • Filter the suspension through a cheesecloth, followed by centrifugation at 5000 rpm for 10 minutes to remove particulate matter.

    • Concentrate the supernatant under reduced pressure at 40°C to yield a crude ethanolic extract. The reported yield for this step is approximately 42% of the starting plant material.

  • Acid-Base Partitioning:

    • Dissolve 250 g of the crude ethanolic extract in 600 mL of 5% (v/v) hydrochloric acid.

    • Perform successive partitioning of the acidic solution with benzene (3 x 100 mL), chloroform (3 x 100 mL), and ethyl acetate (B1210297) (3 x 100 mL) to remove non-alkaloidal compounds. The aqueous acidic layer retains the protonated alkaloids.

    • Basify the acidic aqueous solution to a pH of 12 with ammonia (B1221849) solution.

    • Extract the liberated free-base alkaloids with chloroform (5 x 150 mL). The extraction is complete when the aqueous layer gives a negative test with an alkaloid-detecting reagent (e.g., Dragendorff's reagent).

    • Combine the chloroform extracts and evaporate to dryness under reduced pressure at 35°C to obtain the total alkaloid fraction.

Chromatographic Purification of this compound

The total alkaloid fraction is a complex mixture that requires further separation to isolate pure this compound. This typically involves a combination of chromatographic techniques.

TLC is a crucial tool for monitoring the separation and for developing the optimal solvent system for column chromatography.

  • Stationary Phase: Silica (B1680970) gel 60 F₂₅₄ plates.

  • Mobile Phase (suggested): A mixture of ethyl acetate, methanol, and water (e.g., 9:2:2 v/v/v) can be a starting point. For alkaloids, it is often beneficial to add a small amount of a base like ammonia or triethylamine (B128534) to the mobile phase to reduce tailing.

  • Visualization: The plates can be visualized under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown spot with alkaloids.

Column chromatography is used for the preparative separation of the components of the total alkaloid extract.

  • Stationary Phase: Silica gel (60-120 mesh or 200-400 mesh).

  • Column Preparation: The silica gel is packed into a glass column using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: The dried total alkaloid extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

  • Elution: A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A suggested gradient could be a mixture of dichloromethane (B109758) and methanol, starting with 100% dichloromethane and gradually increasing the methanol concentration (e.g., 100:0 to 50:1, 25:1, 10:1, and finally 100% methanol).

  • Fraction Collection: Fractions are collected sequentially and analyzed by TLC to identify those containing this compound. Fractions with similar TLC profiles are pooled together.

For obtaining high-purity this compound and for quantitative analysis, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of alkaloids.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. A gradient elution program may be necessary to achieve optimal separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: A UV detector is commonly used, with the detection wavelength set at the maximum absorbance of this compound (which needs to be determined, but a general scan between 200-400 nm is a good starting point).

  • Quantification: For quantitative analysis, a calibration curve is constructed using a pure standard of this compound.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the isolation of this compound from Erythrophleum guineense.

Cassaine_Isolation_Workflow PlantMaterial Erythrophleum guineense Bark (Dried and Powdered) Extraction Maceration with 80% Ethanol PlantMaterial->Extraction Filtration Filtration and Centrifugation Extraction->Filtration Concentration Concentration under Reduced Pressure Filtration->Concentration CrudeExtract Crude Ethanolic Extract Concentration->CrudeExtract Acidification Dissolution in 5% HCl CrudeExtract->Acidification LiquidLiquidExtraction Partitioning with Benzene, Chloroform, Ethyl Acetate Acidification->LiquidLiquidExtraction AqueousPhase Aqueous Acidic Phase (Contains Alkaloid Salts) LiquidLiquidExtraction->AqueousPhase Aqueous Layer Basification Basification to pH 12 with Ammonia AqueousPhase->Basification AlkaloidExtraction Extraction with Chloroform Basification->AlkaloidExtraction TotalAlkaloids Total Alkaloid Fraction AlkaloidExtraction->TotalAlkaloids ColumnChromatography Column Chromatography (Silica Gel, Dichloromethane/Methanol Gradient) TotalAlkaloids->ColumnChromatography TLCAnalysis TLC Analysis of Fractions ColumnChromatography->TLCAnalysis Fractions PooledFractions Pooled this compound-Rich Fractions TLCAnalysis->PooledFractions HPLC Preparative/Analytical HPLC (C18 Column, Acetonitrile/Water Gradient) PooledFractions->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This technical guide has outlined a detailed procedure for the isolation of this compound from the bark of Erythrophleum guineense. The provided protocols, from initial extraction to chromatographic purification, are based on established scientific literature and are intended to be a valuable resource for researchers. The successful isolation of this compound will enable further investigation into its pharmacological properties and potential therapeutic applications. It is important to note that all experimental work with Erythrophleum guineense and its extracts should be conducted with appropriate safety precautions due to the high toxicity of the contained alkaloids.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Cassaine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassaine (C₂₄H₃₉NO₄), a complex diterpenoid alkaloid, is a prominent member of the Erythrophleum alkaloids, a class of natural products known for their potent biological activities.[1][2][3][4] Isolated from the bark of trees belonging to the Erythrophleum genus, this compound has a rich history in traditional African medicine and as a component of arrow poisons.[3] Its primary mechanism of action involves the specific inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na⁺/K⁺-ATPase) pump, a critical enzyme for maintaining cellular electrochemical gradients.[2][3] This inhibitory action confers upon this compound a range of pharmacological effects, including cardiotonic, cytotoxic, and anti-angiogenic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, along with insights into relevant experimental methodologies and signaling pathways.

Chemical Structure

This compound is a polycyclic diterpene with a perhydrophenanthrene skeleton, a structural feature it shares with cardiac glycosides, which explains their similar cardiotonic activities.[3] The molecule is characterized by a tertiary amino group and an enoate ester functionality.[2]

IUPAC Name: 2-(dimethylamino)ethyl (2E)-2-[(1R,4aS,4bR,7S,8aR,10aS)-7-hydroxy-1,4b,8,8-tetramethyl-10-oxo-1,3,4,4a,5,6,7,8a,9,10a-decahydrophenanthren-2-ylidene]acetate[2]

Chemical Formula: C₂₄H₃₉NO₄[1][2][3][4]

Molecular Weight: 405.58 g/mol [1][3]

CAS Registry Number: 468-76-8[1][3][4]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

This compound presents as glossy flakes when crystallized from ether.[2][4] It is soluble in a range of organic solvents, including dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), ethanol, acetone, acetic acid, chloroform (B151607), ether, and benzene.[1][4]

PropertyValueReference
Physical Description Glossy flakes from ether[2][4]
Melting Point 142.5 °C[4]
Optical Rotation [α]D²³ -110.5° (in alcohol)[4]
[α]D²³ -101° (in 0.1N HCl)[4]
Solubility Soluble in DMSO, methanol, ethanol, acetone, acetic acid, chloroform, ether, benzene[1][4]

Pharmacological Properties

The pharmacological profile of this compound is primarily attributed to its inhibitory effect on Na⁺/K⁺-ATPase. This action leads to a cascade of cellular events with significant physiological consequences.

Mechanism of Action

G This compound This compound ATPase Na+/K+-ATPase This compound->ATPase Binds to Inhibition Inhibition ATPase->Inhibition Intracellular_Na ↑ Intracellular Na+ Inhibition->Intracellular_Na NCX Na+/Ca2+ Exchanger (NCX) Intracellular_Na->NCX Reduces gradient for Ca_Influx ↑ Intracellular Ca2+ NCX->Ca_Influx Promotes reverse mode SR Sarcoplasmic Reticulum Ca_Influx->SR Contraction ↑ Myocardial Contractility (Positive Inotropic Effect) Ca_Influx->Contraction Ca_Release ↑ Ca2+ Release from SR SR->Ca_Release Ca_Release->Contraction

Caption: Signaling pathway of this compound's cardiotonic effect.

This compound binds to the Na⁺/K⁺-ATPase enzyme, inhibiting its function.[2][3] This leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient, which in turn affects the activity of the sodium-calcium exchanger (NCX). The NCX, operating in its reverse mode, increases the influx of calcium ions into the cell. This rise in intracellular calcium enhances the contractility of cardiac muscle, resulting in a positive inotropic effect.

Biological Activities
  • Cardiotonic Activity: As a potent inhibitor of Na⁺/K⁺-ATPase, this compound exhibits strong cardiotonic (positive inotropic) effects, similar to digitalis glycosides.[2]

  • Cytotoxic Activity: this compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Studies have shown that this compound diterpene amines exhibit potent activity against non-small cell lung cancer cell lines, with IC₅₀ values ranging from 0.4 µM to 5.9 µM.

  • Anti-angiogenic Activity: Research has indicated that this compound possesses anti-angiogenic properties, suggesting its potential in cancer therapy by inhibiting the formation of new blood vessels that supply tumors.

  • Toxicity: this compound is a highly toxic compound.[3] High doses can lead to severe adverse effects, including hypertension, bradycardia, arrhythmia, and can be fatal.[3] The lethal dose (LD₅₀) of this compound in guinea pigs has been reported to be 2.64 mg/kg.

ActivityCell Line/OrganismQuantitative DataReference
Cytotoxicity Non-small cell lung cancerIC₅₀: 0.4 - 5.9 µM
Toxicity Guinea pigLD₅₀: 2.64 mg/kg
Na⁺/K⁺-ATPase Inhibition Ouabain-sensitive cellsHalf-max inhibition (Coumingine): 0.05 µM

Experimental Protocols

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from Erythrophleum bark is outlined below. Specific details may vary depending on the plant material and laboratory conditions.

G Start Dried and Powdered Erythrophleum Bark Extraction Maceration with Methanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Acidification Acidification with HCl and Partition with Ethyl Acetate (B1210297) Filtration->Acidification Aqueous_Phase Aqueous Phase (Alkaloid Salts) Acidification->Aqueous_Phase Basification Basification with NH4OH and Extraction with Chloroform Aqueous_Phase->Basification Crude_Extract Crude Alkaloid Extract Basification->Crude_Extract Chromatography Silica (B1680970) Gel Column Chromatography Crude_Extract->Chromatography Fractions Elution with Chloroform-Methanol Gradient Chromatography->Fractions Purification Preparative HPLC Fractions->Purification This compound Pure this compound Purification->this compound

Caption: General workflow for this compound isolation.

Methodology:

  • Extraction: The dried and powdered bark of Erythrophleum species is macerated with methanol at room temperature.

  • Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in water and acidified with hydrochloric acid. This aqueous solution is then partitioned against ethyl acetate to remove non-alkaloidal compounds. The acidic aqueous phase, containing the protonated alkaloids, is then basified with ammonium (B1175870) hydroxide (B78521) and extracted with chloroform.

  • Chromatographic Separation: The crude alkaloid extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol to separate different alkaloid fractions.

  • Final Purification: Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a defined period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Conclusion

This compound is a structurally complex and biologically potent diterpenoid alkaloid. Its well-defined mechanism of action, centered on the inhibition of Na⁺/K⁺-ATPase, provides a clear basis for its observed cardiotonic and cytotoxic activities. The information presented in this guide, from its chemical structure and physicochemical properties to its pharmacological effects and relevant experimental protocols, offers a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. Further investigation into the specific signaling pathways modulated by this compound and its derivatives may unveil new therapeutic opportunities, particularly in the fields of oncology and cardiology. However, the inherent toxicity of this compound necessitates careful consideration and the development of targeted delivery systems or structural modifications to enhance its therapeutic index.

References

The In-Depth Mechanism of Cassaine as a Na+/K+-ATPase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassaine, a cardiotonic steroid-like compound belonging to the Erythrophleum alkaloids, exerts its physiological effects primarily through the inhibition of the Na+/K+-ATPase, a vital transmembrane enzyme. This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its role as a Na+/K+-ATPase inhibitor. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential and toxicological profile of this compound and related compounds.

Core Mechanism of Action: Inhibition of the Sodium-Potassium Pump

The Na+/K+-ATPase, often referred to as the sodium-potassium pump, is an essential enzyme found in the plasma membrane of most animal cells. It actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell against their concentration gradients, a process that is critical for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes.

This compound, like other cardiac glycosides, binds to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in its E2-P phosphorylated conformation, thereby preventing its dephosphorylation and subsequent return to the E1 conformation, which is necessary for Na+ binding and transport. The net result is a dose-dependent inhibition of the pump's activity.

The inhibition of the Na+/K+-ATPase by this compound leads to a cascade of downstream effects. The primary consequence is an increase in the intracellular sodium concentration ([Na+]i). This elevation in [Na+]i alters the electrochemical gradient that drives the sodium-calcium exchanger (NCX), leading to a decrease in Ca2+ extrusion and a subsequent increase in the intracellular calcium concentration ([Ca2+]i). In cardiac myocytes, this elevation of intracellular calcium is the basis for the positive inotropic (increased contractility) effect of this compound.

Quantitative Analysis of this compound's Inhibitory Activity

Precise quantitative data on the inhibitory potency of this compound on Na+/K+-ATPase is limited in the publicly available literature. However, early studies provide valuable comparative insights. A key study by Tobin et al. (1976) established that this compound inhibits the Na+/K+-ATPase from rat brain with approximately one-quarter the affinity of the well-characterized cardiac glycoside, ouabain (B1677812). The same study reported that this compound concentrations exceeding 1 x 10⁻⁴ M resulted in a poorly reversible inhibition of the enzyme.[1] It is important to note that the inhibitory constants can vary depending on the tissue source of the enzyme and the specific experimental conditions.

CompoundTarget EnzymeSpecies/TissueInhibitory ParameterValueReference
This compoundNa+/K+-ATPaseRat BrainApparent Affinity~1/4 of Ouabain's affinityTobin et al. (1976)
This compoundNa+/K+-ATPaseRat BrainConcentration for Poorly Reversible Inhibition> 1 x 10⁻⁴ MTobin et al. (1976)

Signaling Pathways Affected by this compound

The interaction of this compound with the Na+/K+-ATPase extends beyond simple ion pump inhibition and involves the modulation of intracellular signaling pathways. The Na+/K+-ATPase can act as a signal transducer, and the binding of cardiac glycoside-like molecules, including this compound, can trigger a variety of downstream signaling cascades.

Na_K_ATPase_Signaling This compound This compound NKA Na+/K+-ATPase (α-subunit) This compound->NKA Binds to E2-P form Na_in ↑ [Na+]i NKA->Na_in Inhibition of Na+ efflux Signaling Signal Transduction (e.g., Src, ROS) NKA->Signaling Conformational Change NCX Na+/Ca2+ Exchanger (Reversed/Inhibited) Na_in->NCX Ca_in ↑ [Ca2+]i NCX->Ca_in Contractility ↑ Cardiac Contractility Ca_in->Contractility Cellular_Effects Other Cellular Effects (e.g., Gene Expression) Signaling->Cellular_Effects

Figure 1. Signaling pathway of Na+/K+-ATPase inhibition by this compound.

Experimental Protocols

The following section outlines a generalized experimental protocol for determining the inhibitory effect of this compound on Na+/K+-ATPase activity. This protocol is based on commonly used methods for assessing Na+/K+-ATPase inhibition and can be adapted for specific research needs.

Preparation of Na+/K+-ATPase Enzyme Source
  • Tissue Homogenization: Isolate the tissue of interest (e.g., brain cortex, heart ventricle) and homogenize in a cold buffer (e.g., 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2) containing protease inhibitors.

  • Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

  • Microsomal Fraction Isolation: Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which is rich in Na+/K+-ATPase.

  • Resuspension: Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Na+/K+-ATPase Activity Assay (Phosphate Release Method)

This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the Na+/K+-ATPase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • 100 mM NaCl

    • 20 mM KCl

    • 5 mM MgCl₂

    • Enzyme preparation (microsomal fraction)

    • Varying concentrations of this compound (or vehicle control)

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes) to allow for this compound binding.

  • Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 3-5 mM.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.

  • Termination of Reaction: Stop the reaction by adding a solution that also facilitates colorimetric detection of Pi, such as a solution containing ascorbic acid and ammonium (B1175870) molybdate (B1676688) in an acidic medium.

  • Measurement of Ouabain-insensitive ATPase Activity: To determine the specific Na+/K+-ATPase activity, run a parallel set of reactions in the presence of a saturating concentration of ouabain (e.g., 1 mM), a specific Na+/K+-ATPase inhibitor. This will measure the activity of other ATPases present in the preparation.

  • Phosphate Detection: Measure the absorbance of the resulting colored complex at a specific wavelength (e.g., 820 nm).

  • Calculation of Na+/K+-ATPase Activity: Subtract the ouabain-insensitive ATPase activity from the total ATPase activity to obtain the specific Na+/K+-ATPase activity.

  • Data Analysis: Plot the Na+/K+-ATPase activity as a function of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Na+/K+-ATPase Activity Assay cluster_analysis Data Analysis Tissue_Homogenization Tissue_Homogenization Differential_Centrifugation Differential_Centrifugation Tissue_Homogenization->Differential_Centrifugation Microsomal_Isolation Microsomal_Isolation Differential_Centrifugation->Microsomal_Isolation Protein_Quantification Protein_Quantification Microsomal_Isolation->Protein_Quantification Reaction_Setup Set up Reaction Mixtures (± this compound, ± Ouabain) Protein_Quantification->Reaction_Setup Pre_incubation Pre_incubation Reaction_Initiation Reaction_Initiation Pre_incubation->Reaction_Initiation Add ATP Incubation Incubation Reaction_Initiation->Incubation Reaction_Termination Reaction_Termination Incubation->Reaction_Termination Add Stop/Color Reagent Phosphate_Detection Phosphate_Detection Reaction_Termination->Phosphate_Detection Calculate_Activity Calculate Specific Na+/K+-ATPase Activity Phosphate_Detection->Calculate_Activity Plot_Data Plot Activity vs. [this compound] Calculate_Activity->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Figure 2. Experimental workflow for assessing this compound's inhibitory effect.

Conclusion

This compound's mechanism of action as a Na+/K+-ATPase inhibitor is central to its physiological and toxicological effects. While sharing a common target with well-studied cardiac glycosides, understanding the specific kinetics and binding characteristics of this compound is crucial for its potential therapeutic development and for managing its toxicity. The methodologies outlined in this guide provide a framework for researchers to further investigate the intricate interactions between this compound and the Na+/K+-ATPase, contributing to a more complete understanding of this potent natural compound. Further research is warranted to establish more precise inhibitory constants (IC50 and Ki values) across different species and tissue types to build a more comprehensive quantitative profile of this compound.

References

Toxicological Profile and Lethal Dose (LD50) of Cassaine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassaine is a toxic cardiac glycoside isolated from the bark of trees belonging to the Erythrophleum genus. Historically used as a poison in traditional African medicine, it has also been investigated for its potential therapeutic effects, primarily due to its positive inotropic action on the heart. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its mechanism of action and lethal dose (LD50) values derived from studies on related crude extracts. Detailed experimental methodologies for assessing its toxicity and diagrams illustrating its signaling pathways are also presented to support further research and drug development efforts.

Introduction

This compound is a cardiotonic steroid that exerts its physiological and toxicological effects primarily through the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump.[1] This inhibition leads to a cascade of events within cardiomyocytes, ultimately resulting in increased intracellular calcium concentrations and enhanced myocardial contractility. However, this same mechanism is responsible for its cardiotoxic effects at higher doses, which can manifest as arrhythmias and cardiac arrest. Beyond its cardiac effects, this compound has also been noted to possess local anesthetic properties.[1] This guide synthesizes the available toxicological data on this compound and related extracts, providing a critical resource for researchers in pharmacology and toxicology.

Toxicological Profile

Mechanism of Action

The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[1] The binding of this compound to this pump leads to its inhibition.

The downstream consequences of Na+/K+-ATPase inhibition are multifaceted and central to both the therapeutic and toxic effects of this compound. The inhibition of the pump leads to an increase in the intracellular sodium concentration. This elevation of intracellular sodium alters the function of the sodium-calcium exchanger (NCX), causing it to reverse its mode of operation and pump calcium ions into the cell instead of out. The resulting increase in intracellular calcium concentration enhances the contractility of cardiac muscle, which is the basis of the positive inotropic effect of cardiac glycosides.

However, at toxic concentrations, the sustained high levels of intracellular calcium lead to cellular dysfunction and cardiotoxicity. This includes delayed afterdepolarizations, which can trigger arrhythmias. Furthermore, recent studies on cardiac glycosides suggest that the inhibition of Na+/K+-ATPase can also activate intracellular signaling pathways independent of the ion concentration changes. These pathways may involve the activation of Src kinase, a non-receptor tyrosine kinase, and the subsequent generation of reactive oxygen species (ROS), which contribute to cellular damage and apoptosis.[2][3]

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism studies specifically on pure this compound are limited in the publicly available literature. The metabolism of other cardiac glycosides can vary significantly, involving hepatic transformation and renal excretion. Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Clinical Manifestations of Toxicity

The clinical signs of this compound poisoning are consistent with those of other cardiac glycosides and primarily affect the cardiovascular, gastrointestinal, and central nervous systems.

  • Cardiovascular: Bradycardia, various arrhythmias (including ventricular tachycardia and fibrillation), and eventually cardiac arrest.

  • Gastrointestinal: Nausea, vomiting, and abdominal pain.

  • Neurological: Drowsiness, confusion, and visual disturbances.

Lethal Dose (LD50) of this compound and Related Extracts

Plant SourceExtract TypeAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference(s)
Erythrophleum guineenseAqueous Stem Bark ExtractRatOral6480.74
Erythrophleum guineenseAlkaloidal FractionMouseOral62
Erythrophleum suaveolensCrude Hydro-extract of Stem BarkMouseIntraperitoneal223.8

Experimental Protocols

The following protocols are based on established OECD guidelines for acute toxicity testing and best practices for assessing cardiotoxicity. They are intended to serve as a template that should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) regulations.

Acute Oral Toxicity Study (LD50 Determination) in Rodents (Adapted from OECD Guideline 425)

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration in rats.

Materials:

  • Pure this compound

  • Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (8-10 weeks old, single-sex to reduce variability)

  • Oral gavage needles

  • Standard laboratory animal caging and diet

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 7 days prior to the study.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Serial dilutions should be made to achieve the desired dose concentrations. The starting dose should be estimated based on available data from related compounds or range-finding studies.

  • Dosing: Administer a single oral dose of this compound to each animal using a gavage needle. A control group should receive the vehicle only. The "Up-and-Down Procedure" is recommended to minimize the number of animals used. This involves dosing animals one at a time at intervals of 48 hours. If an animal survives, the next animal receives a higher dose; if it dies, the next animal receives a lower dose.

  • Clinical Observations: Observe animals continuously for the first 4 hours post-dosing and then at least twice daily for 14 days. Record all signs of toxicity, including changes in behavior (e.g., lethargy, agitation), physical appearance (e.g., piloerection), and physiological functions (e.g., respiratory rate, diarrhea).

  • Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and record any pathological changes.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method from the pattern of survivals and deaths.

In Vivo Cardiotoxicity Assessment in Rats

Objective: To evaluate the cardiotoxic effects of this compound in rats.

Materials:

  • Pure this compound

  • Anesthetic (e.g., isoflurane)

  • Electrocardiogram (ECG) recording system with needle electrodes

  • Blood collection supplies

  • Cardiac biomarker assay kits (e.g., for Troponin I, Troponin T, CK-MB)

  • Histopathology supplies (formalin, paraffin, etc.)

Procedure:

  • Animal Groups: Divide animals into a control group (vehicle) and at least three this compound treatment groups (low, medium, and high dose).

  • Baseline ECG: Anesthetize the animals and record a baseline ECG to determine heart rate and intervals (PR, QRS, QT).

  • Dosing: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral).

  • Continuous ECG Monitoring: Continuously monitor the ECG for a defined period post-dosing (e.g., 4-6 hours) to detect any arrhythmias or changes in ECG parameters.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 2, 6, 24 hours) for the analysis of cardiac biomarkers.

  • Histopathology: At the end of the study, euthanize the animals and perfuse the hearts with saline followed by formalin. Excise the hearts, weigh them, and process them for histopathological examination to assess for any myocardial damage, such as necrosis, inflammation, or fibrosis.

  • Data Analysis: Compare the ECG parameters, cardiac biomarker levels, and histopathological findings between the control and this compound-treated groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound-induced cardiotoxicity and a general workflow for its in vivo toxicological assessment.

Cassaine_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Src Src Kinase NaK_ATPase->Src Activation Na_in ↑ [Na+]i NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Ca_in ↑ [Ca2+]i NCX->Ca_in Increases ROS ↑ ROS Src->ROS Na_in->NCX Activates Cardiotoxicity Cardiotoxicity (Arrhythmias, Apoptosis) Ca_in->Cardiotoxicity ROS->Cardiotoxicity

Caption: Mechanism of this compound-Induced Cardiotoxicity.

In_Vivo_Toxicity_Workflow start Start: In Vivo Toxicity Study acclimatization Animal Acclimatization (e.g., 7 days) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping dosing This compound Administration (Single or Repeated Dose) grouping->dosing observations Clinical Observations (Behavior, Mortality) dosing->observations measurements Physiological Measurements (Body Weight, ECG) dosing->measurements analysis Data Analysis (LD50, Biomarkers, Histopathology) observations->analysis sampling Biological Sampling (Blood, Tissues) measurements->sampling sampling->analysis end End: Toxicological Profile analysis->end

Caption: General Workflow for In Vivo Toxicity Assessment.

Conclusion

This compound exhibits a toxicological profile characteristic of cardiac glycosides, with its primary mechanism of action being the inhibition of the Na+/K+-ATPase pump. This leads to cardiotonic effects at low doses and significant cardiotoxicity at higher doses. While specific LD50 values for pure this compound are not well-documented, studies on related crude extracts indicate a high degree of toxicity, particularly for the alkaloidal fractions. The provided experimental protocols offer a framework for conducting robust in vivo toxicity assessments, which are crucial for determining the safety profile of this compound and its derivatives. Further research is warranted to establish the precise LD50 values of pure this compound and to fully elucidate the complex signaling pathways involved in its toxicity. This knowledge is essential for any future consideration of this compound or its analogues in a therapeutic context.

References

The Enigmatic Pathway of Cassaine Biosynthesis in Erythrophleum Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: [AI Assistant Contact Information]

Abstract

Cassaine, a prominent cassane-type diterpenoid alkaloid found in Erythrophleum species, has garnered significant interest for its diverse biological activities, including cardiotonic and cytotoxic effects.[1][2][3][4][5] Despite its pharmacological importance, the intricate biosynthetic pathway leading to its formation remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding and proposed biosynthetic route of this compound, drawing parallels from the biosynthesis of other well-characterized diterpenoid alkaloids. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of this complex natural product. This document details the putative enzymatic steps, from the universal diterpene precursor to the final this compound molecule, and presents relevant quantitative data where available. Furthermore, it offers a compilation of detailed experimental protocols for key investigations and visualizes the proposed pathways and workflows using Graphviz diagrams to facilitate a deeper understanding and guide future research in this area.

Introduction

The genus Erythrophleum is a rich source of this compound-type diterpenoid amides and amines, collectively known as Erythrophleum alkaloids.[1] These compounds are characterized by a cassane diterpenoid skeleton with a distinctive N-containing side chain attached at the C-16 position.[1][2] The biosynthesis of these complex molecules is thought to follow the general pathway of diterpenoid synthesis, originating from the mevalonate (B85504) (MVA) pathway.[6] While the initial steps involving the formation of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), are well-established, the specific enzymatic transformations that sculpt the unique cassane framework and introduce the nitrogenous moiety in Erythrophleum are yet to be fully characterized. This guide aims to synthesize the current knowledge and provide a roadmap for the elucidation of the complete this compound biosynthetic pathway.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through three major stages:

  • Formation of the Diterpene Scaffold: Synthesis of the cassane backbone from the universal precursor, GGPP.

  • Oxidative Modifications: A series of hydroxylations and other modifications to the diterpene skeleton, catalyzed primarily by cytochrome P450 monooxygenases.

  • Incorporation of the Nitrogen-Containing Side Chain: Attachment and modification of the characteristic aminoethyl ester or amide side chain.

Formation of the Cassane Skeleton

The formation of the tricyclic cassane diterpene core is proposed to begin with the cyclization of GGPP, which is produced via the mevalonate pathway.[6][7] This process is likely catalyzed by two classes of diterpene synthases (diTPSs):

  • Class II diTPSs: These enzymes protonate the terminal double bond of GGPP to initiate a cyclization cascade, forming a bicyclic diphosphate (B83284) intermediate, likely a labdadienyl/copalyl pyrophosphate (LDPP/CPP) analogue.

  • Class I diTPSs: This class of enzymes utilizes the diphosphate group as a leaving group to initiate further cyclization and rearrangements of the intermediate from the Class II diTPS, ultimately forming the pimarane (B1242903) precursor.[6][8] A subsequent rearrangement involving a methyl group migration is thought to yield the characteristic cassane skeleton.[6]

Cassaine_Biosynthesis_Pathway_Part1 cluster_0 Mevalonate Pathway cluster_1 Diterpene Scaffold Formation IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP LDPP_CPP Labdadienyl/Copalyl Pyrophosphate Intermediate GGPP->LDPP_CPP Class II diTPS Pimarane_Precursor Pimarane Precursor LDPP_CPP->Pimarane_Precursor Class I diTPS Cassane_Skeleton Cassane Skeleton Pimarane_Precursor->Cassane_Skeleton Rearrangement

Figure 1: Proposed initial steps in the biosynthesis of the cassane skeleton.
Oxidative Functionalization

Following the formation of the cassane skeleton, a series of oxidative modifications are expected to occur. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s), which are known to be key players in the diversification of alkaloid structures in plants.[9][10][11] These enzymes are responsible for introducing hydroxyl groups at various positions on the diterpene backbone, which are crucial for the subsequent attachment of the side chain and for the overall biological activity of the final molecule.

Formation and Attachment of the Nitrogen-Containing Side Chain

A defining feature of this compound and related alkaloids is the nitrogen-containing side chain. The biosynthesis of this moiety and its attachment to the diterpene core is a critical, yet poorly understood, part of the pathway. It is hypothesized that an amino acid, such as serine, may serve as the nitrogen donor, which is then decarboxylated to form ethanolamine (B43304).[12] This ethanolamine unit is then likely activated and subsequently esterified or amidated to the C-16 carboxyl group of the cassane skeleton. Further modifications, such as N-methylation, catalyzed by N-methyltransferases, would then lead to the final this compound structure.

Cassaine_Biosynthesis_Pathway_Part2 cluster_2 Scaffold Modification and Side Chain Attachment Cassane_Skeleton Cassane Skeleton Oxidized_Cassane Oxidized Cassane (e.g., Cassanoic Acid) Cassane_Skeleton->Oxidized_Cassane P450s Cassaine_Precursor This compound Precursor (Ester/Amide linked) Oxidized_Cassane->Cassaine_Precursor Esterification/ Amidation Amino_Precursor Amino Acid Precursor (e.g., Serine) Ethanolamine Ethanolamine Amino_Precursor->Ethanolamine Decarboxylation Activated_Ethanolamine Activated Ethanolamine Ethanolamine->Activated_Ethanolamine Activated_Ethanolamine->Cassaine_Precursor This compound This compound Cassaine_Precursor->this compound N-methyltransferase

Figure 2: Proposed late steps in the biosynthesis of this compound.

Quantitative Data

Specific quantitative data for the this compound biosynthetic pathway, such as enzyme kinetic parameters (Km, kcat) and in planta precursor concentrations, are not yet available in the scientific literature. However, data from related diterpenoid and alkaloid biosynthetic pathways can provide a useful reference point for researchers. The following tables summarize representative quantitative data that can inform experimental design and provide a basis for comparison.

Table 1: Kinetic Parameters of Representative Diterpene Synthases

EnzymeSubstrateKm (µM)kcat (s-1)Plant SourceReference
ent-Copalyl diphosphate synthaseGGPP0.8 ± 0.10.045 ± 0.002Arabidopsis thaliana(PMID: 12409371)
syn-Copalyl diphosphate synthaseGGPP1.2 ± 0.20.031 ± 0.001Oryza sativa(PMID: 15504892)
Abietadiene synthase(+)-Copalyl diphosphate0.5 ± 0.10.025 ± 0.001Abies grandis(PMID: 8645228)
Taxadiene synthaseGGPP0.6 ± 0.10.015 ± 0.001Taxus brevifolia(PMID: 8692842)

Table 2: Yields of this compound and Related Alkaloids from Erythrophleum Species

CompoundPlant PartExtraction MethodYield (% w/w of extract)SpeciesReference
Crude Ethanolic ExtractLeavesMaceration with 95% ethanol14.04E. succirubrum[13]
This compound Diterpenoid AmidesBarkPhytochemical investigationNot specifiedE. fordii[4]
This compound Diterpenoid GlycosidesSeedsSpectroscopic and chemical methodsNot specifiedE. fordii[14]
Nor-cassamide and Nor-erythrosuamideBarkPhytochemical investigationNot specifiedE. fordii[4]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following protocols provide detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

A powerful approach to identify candidate genes involved in this compound biosynthesis is through comparative transcriptome analysis of different tissues of Erythrophleum species that accumulate varying levels of this compound.

Transcriptome_Analysis_Workflow Plant_Tissues Erythrophleum Tissues (High vs. Low this compound) RNA_Extraction Total RNA Extraction Plant_Tissues->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Assembly, Annotation, DEGs) Sequencing->Data_Analysis Candidate_Genes Candidate Genes (diTPSs, P450s, NMTs) Data_Analysis->Candidate_Genes

Figure 3: Workflow for candidate gene identification via transcriptome analysis.

Protocol:

  • Plant Material: Collect tissues (e.g., leaves, bark, roots) from Erythrophleum species known to produce this compound. Select tissues with differential accumulation of the target compounds.

  • RNA Extraction: Immediately freeze the collected tissues in liquid nitrogen. Extract total RNA using a suitable plant RNA extraction kit or a TRIzol-based method.

  • Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing using a platform such as Illumina.

  • Bioinformatic Analysis:

    • Perform de novo transcriptome assembly if a reference genome is unavailable.

    • Annotate the assembled transcripts against public databases (e.g., NCBI, UniProt).

    • Identify differentially expressed genes (DEGs) between high and low this compound-accumulating tissues.

    • Prioritize DEGs annotated as diterpene synthases, cytochrome P450s, and N-methyltransferases for further functional characterization.

Functional Characterization of Candidate Enzymes

Candidate genes identified through transcriptome analysis need to be functionally characterized to confirm their role in the this compound biosynthetic pathway. This is typically achieved through heterologous expression and in vitro enzyme assays.

Enzyme_Characterization_Workflow Candidate_Gene Candidate Gene (cDNA) Cloning Cloning into Expression Vector Candidate_Gene->Cloning Heterologous_Expression Heterologous Expression (E. coli, Yeast, or Plant) Cloning->Heterologous_Expression Protein_Purification Protein Purification (e.g., His-tag affinity chromatography) Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay with Putative Substrates Protein_Purification->Enzyme_Assay Product_Analysis Product Identification (GC-MS, LC-MS/MS) Enzyme_Assay->Product_Analysis Enzyme_Function Confirmed Enzyme Function Product_Analysis->Enzyme_Function

References

An In-Depth Technical Guide to the Pharmacological Effects of Cassaine on the Cardiovascular System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassaine is a cardiotonic steroid, specifically a cardiac glycoside, derived from the bark and seeds of trees belonging to the Erythrophleum genus. Historically, extracts from these plants have been used in traditional medicine and as arrow poisons, owing to their potent effects on the heart. As a member of the cardiac glycoside family, which includes well-known drugs like digoxin, this compound's primary pharmacological action is the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump. This guide provides a comprehensive technical overview of the pharmacological effects of this compound on the cardiovascular system, consolidating available data, outlining experimental methodologies, and illustrating key pathways and workflows.

Mechanism of Action: Na+/K+-ATPase Inhibition

The principal molecular target of this compound is the Na+/K+-ATPase, an enzyme embedded in the cell membrane of cardiomyocytes. This enzyme is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, which are essential for normal cardiac function, including excitability and contractility.

This compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase, inhibiting its function. This inhibition leads to a cascade of intracellular events:

  • Increased Intracellular Sodium: Inhibition of the Na+/K+-ATPase pump results in the accumulation of intracellular Na+ ions.

  • Altered Sodium-Calcium Exchanger (NCX) Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the NCX to extrude calcium (Ca2+) from the cell.

  • Increased Intracellular Calcium: The reduced Ca2+ efflux via the NCX leads to an elevation of intracellular Ca2+ concentration ([Ca2+]i).

  • Enhanced Sarcoplasmic Reticulum Calcium Stores: The higher cytosolic Ca2+ levels lead to increased Ca2+ uptake into the sarcoplasmic reticulum (SR) by the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).

  • Increased Cardiac Contractility: During subsequent action potentials, the augmented Ca2+ stores in the SR are released, leading to a greater interaction between actin and myosin filaments and, consequently, a more forceful contraction of the cardiac muscle. This is known as a positive inotropic effect.

Cassaine_Mechanism cluster_cell Cardiomyocyte cluster_extracellular Extracellular Space NaK_ATPase Na+/K+-ATPase Intracellular Na+ Intracellular Na+ NaK_ATPase->Intracellular Na+ Decreased Efflux NCX Na+/Ca2+ Exchanger Intracellular Ca2+ Intracellular Ca2+ NCX->Intracellular Ca2+ Decreased Efflux SR Sarcoplasmic Reticulum SR->Intracellular Ca2+ Increased Release Contractile_Proteins Actin-Myosin Interaction Increased Contractility Increased Contractility Contractile_Proteins->Increased Contractility Leads to This compound This compound This compound->NaK_ATPase Inhibits Intracellular Na+->NCX Reduces Gradient Intracellular Ca2+->SR Increased Uptake (SERCA) Intracellular Ca2+->Contractile_Proteins Enhances

Figure 1: Signaling pathway of this compound-induced increase in cardiac contractility.

Quantitative Data on Cardiovascular Effects

Table 1: In Vivo Effects of this compound on Cardiovascular Parameters

ParameterSpeciesDosageRoute of AdministrationObserved EffectReference (Illustrative)
Myocardial Contractile Force DogVariesIntravenousDose-dependent increase[1]
Systolic Blood Pressure RatVariesIntravenousIncreaseGeneral cardiac glycoside effect
Diastolic Blood Pressure RatVariesIntravenousIncreaseGeneral cardiac glycoside effect
Mean Arterial Pressure RatVariesIntravenousIncreaseGeneral cardiac glycoside effect
Heart Rate Dog/RatVariesIntravenousDecrease (Bradycardia)General cardiac glycoside effect

Table 2: In Vitro Effects of this compound on Cardiac Preparations

ParameterPreparationConcentrationObserved EffectReference (Illustrative)
Force of Contraction Isolated Papillary MuscleVariesDose-dependent increaseGeneral cardiac glycoside effect
Action Potential Duration Isolated CardiomyocytesVariesShorteningGeneral cardiac glycoside effect
Spontaneous Beating Rate Isolated AtriaVariesDecreaseGeneral cardiac glycoside effect

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cardiovascular effects of cardiac glycosides like this compound.

In Vivo Measurement of Blood Pressure and Heart Rate in Rats

This protocol describes the direct measurement of arterial blood pressure and heart rate in an anesthetized rat model following the administration of this compound.

1. Animal Preparation:

  • Adult male Wistar rats (250-300g) are used.
  • Animals are anesthetized with an appropriate agent (e.g., urethane, 1.2 g/kg, intraperitoneally).
  • The trachea is cannulated to ensure a patent airway.
  • The right carotid artery is isolated and cannulated with a polyethylene (B3416737) catheter filled with heparinized saline, which is connected to a pressure transducer for continuous blood pressure recording.
  • The left jugular vein is cannulated for intravenous administration of this compound.

2. Data Acquisition:

  • The pressure transducer is connected to a data acquisition system to record systolic, diastolic, and mean arterial pressure, as well as heart rate.
  • After a stabilization period of at least 20 minutes, baseline cardiovascular parameters are recorded.

3. Drug Administration:

  • This compound, dissolved in a suitable vehicle (e.g., saline), is administered intravenously as a bolus injection or a continuous infusion at various doses.
  • A vehicle control group receives an equivalent volume of the vehicle.

4. Data Analysis:

  • Changes in blood pressure and heart rate from baseline are measured at specified time points after drug administration.
  • Dose-response curves are generated to determine the potency and efficacy of this compound.

Animal_Prep [label="1. Animal Preparation\n- Anesthetize Rat\n- Cannulate Trachea, Carotid Artery, Jugular Vein"]; Stabilization [label="2. Stabilization Period\n(approx. 20 min)"]; Baseline [label="3. Record Baseline\nBlood Pressure & Heart Rate"]; Drug_Admin [label="4. Administer this compound (IV)"]; Data_Recording [label="5. Continuously Record\nCardiovascular Parameters"]; Data_Analysis [label="6. Analyze Data\n- Calculate changes from baseline\n- Generate dose-response curves"];

Animal_Prep -> Stabilization; Stabilization -> Baseline; Baseline -> Drug_Admin; Drug_Admin -> Data_Recording; Data_Recording -> Data_Analysis; }

Figure 2: Workflow for in vivo blood pressure measurement.

In Vitro Assessment of Myocardial Contractility using an Isolated Heart (Langendorff) Preparation

This ex vivo method allows for the study of the direct effects of this compound on the heart, independent of systemic neurohumoral influences.

1. Heart Isolation:

  • A rat is heparinized and then euthanized.
  • The chest is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
  • The aorta is cannulated on a Langendorff apparatus.

2. Perfusion:

  • The heart is retrogradely perfused through the aorta with warm (37°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure.
  • The perfusate flows into the coronary arteries, maintaining the viability and contractility of the myocardium.

3. Measurement of Contractile Function:

  • A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric contractions.
  • Left ventricular developed pressure (LVDP), the rate of pressure development (+dP/dt), and the rate of pressure decay (-dP/dt) are recorded.
  • Heart rate is also monitored.

4. Drug Administration:

  • After a stabilization period, baseline contractile parameters are recorded.
  • This compound is added to the perfusate at various concentrations.

5. Data Analysis:

  • Changes in LVDP, +dP/dt, -dP/dt, and heart rate are measured and compared to baseline values.
  • Concentration-response curves are constructed.

Heart_Isolation [label="1. Heart Isolation & Aortic Cannulation"]; Perfusion [label="2. Retrograde Perfusion with\nKrebs-Henseleit Buffer"]; Instrumentation [label="3. Insert LV Balloon Catheter"]; Stabilization [label="4. Stabilization Period"]; Baseline [label="5. Record Baseline\nContractile Parameters"]; Drug_Admin [label="6. Add this compound to Perfusate"]; Data_Recording [label="7. Record Changes in\nLVDP, dP/dt, Heart Rate"]; Data_Analysis [label="8. Analyze Data &\nGenerate Concentration-Response Curves"];

Heart_Isolation -> Perfusion; Perfusion -> Instrumentation; Instrumentation -> Stabilization; Stabilization -> Baseline; Baseline -> Drug_Admin; Drug_Admin -> Data_Recording; Data_Recording -> Data_Analysis; }

"text-align: center; font-style: italic; font-size: 12px;">Figure 3: Workflow for Langendorff isolated heart preparation.

In Vitro Cardiac Electrophysiology using Isolated Cardiomyocytes

This protocol allows for the investigation of the effects of this compound on the action potential characteristics of single heart cells.

1. Cardiomyocyte Isolation: * Ventricular myocytes are isolated from an adult rat heart by enzymatic digestion using collagenase and protease.

2. Electrophysiological Recording: * Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with a physiological salt solution. * The whole-cell patch-clamp technique is used to record action potentials. A glass micropipette filled with an internal solution issealed onto the cell membrane. * Action potentials are elicited by injecting depolarizing current pulses through the patch pipette.

3. Drug Application: * After obtaining stable baseline action potential recordings, the superfusion solution is switched to one containing this compound at a known concentration.

4. Data Analysis: * Changes in action potential parameters, such as resting membrane potential, action potential amplitude, and action potential duration at 50% and 90% repolarization (APD50 and APD90), are measured and analyzed.

Conclusion

This compound, as a cardiac glycoside, exerts significant effects on the cardiovascular system, primarily through the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This action leads to a positive inotropic effect, characterized by an increase in myocardial contractility. In vivo, this translates to an increase in blood pressure and a reflex decrease in heart rate. While specific quantitative datafor this compound from contemporary studies are limited, the established mechanisms of cardiac glycosides provide a strong framework for understanding its pharmacological profile. The experimental protocols detailed inthis guide offer robust methods for the further investigation and characterization of the cardiovascular effects of this compound and other related compounds, which is essential for any potential therapeutic development or toxicological assessment. Further research is warranted to fully elucidate the modern quantitative pharmacology of this potent natural compound.

References

In Vitro Cytotoxicity of Cassaine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Cassaine and its derivatives against various cancer cell lines. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. It details the cytotoxic effects, underlying molecular mechanisms, and relevant experimental protocols.

Executive Summary

This compound, a cardiac glycoside, and its related diterpenoid compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines. This guide summarizes the available quantitative data on their efficacy, primarily focusing on IC50 values. Furthermore, it elucidates the pro-apoptotic mechanisms of action, highlighting the induction of both extrinsic and intrinsic apoptotic pathways. Detailed experimental protocols for assessing cytotoxicity and apoptosis are provided to facilitate further research in this promising area of oncology.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and its derivatives has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological function, are summarized in the tables below.

Table 1: Cytotoxicity of this compound Diterpene Amines

Compound ClassCell LineCancer TypeIC50 (µM)
This compound Diterpene AminesA549Non-Small Cell Lung Cancer0.4 - 5.9[1][2][3]
NCI-H1975Non-Small Cell Lung Cancer0.4 - 5.9[1][2][3]
NCI-H1229Non-Small Cell Lung Cancer0.4 - 5.9[1][2][3]

Table 2: Cytotoxicity of 3β-acetyl-nor-erythrophlamide (C5/3AEP)

CompoundCell LineCancer TypeIC50 (µM)
3β-acetyl-nor-erythrophlamideHL-60Human Leukemia12.0 ± 1.2[1]
KG1Human Leukemia18.1 ± 2.7[1]
HeLaCervical Cancer16.5 ± 2.7[1]
OVCAR8Ovarian Cancer16.7 ± 1.3

Table 3: Cytotoxicity of Other this compound Diterpenoids

CompoundCell LineCancer TypeIC50 (µM)
Erythrofordins A-C, pseudo-erythrosuamin, and erythrofordin UHL-60Human Leukemia15.2 - 42.2[2]
KGHuman Leukemia15.2 - 42.2[2]
Unspecified this compound DiterpenoidsMCF-7Breast CancerData available[1][4]
A549Non-Small Cell Lung CancerData available[1][4]

Mechanism of Action: Induction of Apoptosis

Research indicates that the primary mechanism of cytotoxicity for this compound and its derivatives is the induction of apoptosis, or programmed cell death.

Extrinsic Apoptosis Pathway

Studies on the this compound diterpenoid amine, C5, have shown its ability to induce apoptosis through the extrinsic pathway.[5][6] This pathway is initiated by the binding of extracellular death ligands to cell surface receptors. C5 treatment has been observed to promote the formation of the Death-Inducing Signaling Complex (DISC) by inducing the association of the Fas-Associated Death Domain (FADD) with procaspase-8.[5] This leads to the activation of caspase-8, a key initiator caspase in the extrinsic pathway.[5][6] Subsequent activation of downstream executioner caspases, such as caspase-3, ultimately leads to the dismantling of the cell.[1][5][7] The expression of the anti-apoptotic protein Bcl-2 has been shown to confer resistance to C5-induced apoptosis.[5]

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell This compound This compound (C5) DeathReceptor Death Receptor This compound->DeathReceptor Induces DISC formation FADD FADD DeathReceptor->FADD Procaspase8 Procaspase-8 FADD->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 Bcl2->Caspase8 Inhibits

Extrinsic apoptosis pathway induced by this compound.
Intrinsic Apoptosis Pathway

Evidence also suggests the involvement of the intrinsic, or mitochondrial, pathway in the apoptotic effects of certain this compound diterpenoids. For example, erythrofordin B has been shown to induce apoptosis in human leukemia cells through the activation of both caspase-9 (an initiator caspase of the intrinsic pathway) and caspase-3.[2][8] This is accompanied by an increase in the expression of the pro-apoptotic protein Bak and a decrease in the anti-apoptotic protein Bcl-2.[8]

Intrinsic_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell ErythrofordinB Erythrofordin B Mitochondrion Mitochondrion ErythrofordinB->Mitochondrion Stress signal Bak Bak ErythrofordinB->Bak Upregulates Bcl2 Bcl-2 ErythrofordinB->Bcl2 Downregulates CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bak->Mitochondrion Promotes release Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Bak Inhibits

Intrinsic apoptosis pathway induced by Erythrofordin B.
Cell Cycle Arrest

In addition to apoptosis, some this compound diterpene alkaloids have been shown to affect cell cycle progression. For instance, 3β-acetyl-nor-erythrophlamide has been observed to induce cell cycle arrest at the G0/G1 and G2/M phases in Human Umbilical Vein Endothelial Cells (HUVECs).[9]

Experimental Protocols

The following are detailed protocols for key in vitro assays to determine the cytotoxicity of this compound and its derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound or its derivative (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound. Include a vehicle control (solvent only) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cell viability assay.
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines of interest

  • This compound or its derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound compound for the desired time. Include untreated cells as a control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

AnnexinV_PI_Assay_Workflow start Start treat_cells Treat Cells with this compound start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells resuspend_cells Resuspend in Binding Buffer harvest_cells->resuspend_cells stain_cells Stain with Annexin V-FITC & PI resuspend_cells->stain_cells incubate Incubate (15 min, dark) stain_cells->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Workflow for the Annexin V/PI apoptosis assay.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with potent cytotoxic and pro-apoptotic activities against various cancer cell lines. The elucidation of their mechanisms of action, particularly the induction of the extrinsic and intrinsic apoptotic pathways, provides a strong rationale for their further investigation as potential anticancer agents. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this compound-based cancer therapies.

References

Exploring the Anti-Angiogenic Potential of Cassaine Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Cassaine diterpenoids, a class of compounds isolated from the genus Erythrophleum, have demonstrated significant anti-angiogenic properties. This technical guide provides a comprehensive overview of the anti-angiogenic potential of this compound diterpenoids, with a focus on their effects on endothelial cells, the underlying molecular mechanisms, and detailed protocols for key experimental assays. Quantitative data from various studies are summarized, and signaling pathways are visualized to facilitate a deeper understanding of their mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug discovery.

Quantitative Data on the Anti-Angiogenic Effects of this compound Diterpenoids

The anti-angiogenic activity of various this compound diterpenoids has been evaluated using in vitro and in vivo models. The following tables summarize the key quantitative findings from published studies, providing a comparative overview of their potency.

Table 1: In Vitro Anti-Angiogenic Activities of this compound Diterpenoids on Human Umbilical Vein Endothelial Cells (HUVECs)

CompoundAssayKey FindingsReference
3β-acetyl-nor-erythrophlamide (3-ANE)Proliferation (VEGF-induced)IC50: 105 ± 8 nM[1]
3β-acetyl-nor-erythrophlamide (3-ANE)Migration (VEGF-induced)Significant inhibition at 100 nM[2]
3β-acetyl-nor-erythrophlamide (3-ANE)Invasion (VEGF-induced)Significant inhibition at 100 nM[2]
3β-acetyl-nor-erythrophlamide (3-ANE)Tube Formation (VEGF-induced)Significant inhibition at 100 nM[2]
Compound 3 (a this compound diterpenoid amide)Tube FormationMost potent inhibitor among tested compounds[3]
3β-hydroxynorerythrosuamine-3-O-β-D-glucopyranosideProliferation, Migration, Tube FormationSignificantly inhibited all three processes[4]
Formate of 3β-hydroxynorerythrosuamine-3-O-β-D-glucopyranosideProliferation, Migration, Tube FormationSignificantly inhibited all three processes[4]

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activities of 3β-acetyl-nor-erythrophlamide (3-ANE)

ModelTreatmentKey FindingsReference
Matrigel Plug Assay (mice)3-ANEBlocked VEGF-induced neovascularization[5]
Human Lung Adenocarcinoma Xenograft (mice)3-ANESuppressed tumor angiogenesis and tumor growth[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for the key in vitro and in vivo assays used to evaluate the anti-angiogenic potential of this compound diterpenoids.

In Vitro Angiogenesis Assays

This assay assesses the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS)

  • Growth factor-reduced Matrigel

  • 96-well culture plates

  • Test compounds (this compound diterpenoids)

  • VEGF (Vascular Endothelial Growth Factor)

  • Calcein AM (optional, for fluorescence imaging)

Protocol:

  • Plate Coating: Thaw growth factor-reduced Matrigel at 4°C overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Ensure even distribution and avoid bubbles. Incubate at 37°C for 30-60 minutes to allow for polymerization.[7][8]

  • Cell Seeding: Culture HUVECs to 80-90% confluency. Harvest cells using trypsin and resuspend in a serum-free medium. Adjust the cell density to 1-2 x 10^5 cells/mL.

  • Treatment: Add the cell suspension (100 µL/well) to the Matrigel-coated plate. Add test compounds at desired concentrations. Include a vehicle control and a positive control (e.g., VEGF).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[7]

  • Visualization and Quantification: Observe the formation of tube-like structures using a light microscope. For quantification, images can be captured and the total tube length, number of junctions, and number of loops can be measured using imaging software. For fluorescent visualization, cells can be pre-labeled or stained post-incubation with Calcein AM.[7]

This assay measures the collective migration of a sheet of cells.

Materials:

  • HUVECs

  • 6-well or 12-well culture plates

  • Sterile 200 µL pipette tip or a specialized wound-making tool

  • Phosphate-Buffered Saline (PBS)

  • Endothelial cell growth medium with reduced serum

  • Test compounds

Protocol:

  • Cell Seeding: Seed HUVECs in a 6-well plate and culture until a confluent monolayer is formed.[9]

  • Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[9]

  • Washing: Gently wash the well twice with PBS to remove detached cells and debris.[9]

  • Treatment: Replace the PBS with a fresh medium containing the test compounds at various concentrations. Use a medium with reduced serum to minimize cell proliferation.

  • Imaging: Immediately after adding the treatment, capture images of the scratch at designated locations (marked on the plate). This is the 0-hour time point.

  • Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point using image analysis software. The percentage of wound closure is calculated relative to the initial wound area.

This assay evaluates the ability of cells to migrate through an extracellular matrix barrier.

Materials:

  • HUVECs

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS or VEGF)

  • Cotton swabs

  • Methanol (B129727) for fixation

  • Crystal violet for staining

Protocol:

  • Insert Coating: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium and coat the upper surface of the Transwell insert membrane (50-100 µL). Incubate at 37°C for at least 30 minutes to allow the gel to solidify.[10]

  • Cell Seeding: Harvest HUVECs and resuspend them in a serum-free medium. Seed the cells (e.g., 1 x 10^5 cells) into the upper chamber of the coated Transwell insert.[10]

  • Chemoattraction: Add a medium containing a chemoattractant to the lower chamber.

  • Treatment: Add the test compounds to the upper chamber along with the cells.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 24-48 hours.[11]

  • Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape off the non-invading cells from the upper surface of the membrane.[11]

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol for 10-20 minutes. Stain the cells with 0.1% crystal violet for 10 minutes.[11]

  • Quantification: Wash the inserts to remove excess stain and allow them to air dry. Count the number of stained cells on the lower surface of the membrane in several random fields under a microscope.

In Vivo Angiogenesis Assay

This in vivo assay assesses the formation of new blood vessels into a subcutaneously implanted Matrigel plug.

Materials:

  • Matrigel (growth factor reduced)

  • VEGF or other pro-angiogenic factors

  • Test compounds (this compound diterpenoids)

  • Mice (e.g., C57BL/6 or athymic nude mice)

  • Ice-cold syringes with 24G needles

  • Formalin for fixation

  • Paraffin for embedding

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

Protocol:

  • Preparation of Matrigel Mixture: On ice, mix liquid Matrigel with the pro-angiogenic factor (e.g., VEGF) and the test compound or vehicle control. The final volume is typically 0.3-0.5 mL per injection.[12][13]

  • Subcutaneous Injection: Using an ice-cold syringe, subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will solidify at body temperature, forming a plug.[12]

  • Incubation Period: The plugs are typically left in place for 7-14 days.[13]

  • Plug Excision: After the designated time, euthanize the mice and carefully excise the Matrigel plugs.

  • Analysis:

    • Hemoglobin Content: The plugs can be homogenized, and the hemoglobin content can be measured using a Drabkin's reagent kit as an indicator of blood vessel formation.

    • Immunohistochemistry: Fix the plugs in formalin, embed them in paraffin, and section them. Stain the sections with an endothelial cell marker, such as anti-CD31, to visualize and quantify the blood vessels. Vessel density can be determined by counting the number of CD31-positive vessels per high-power field.

Signaling Pathways and Mechanisms of Action

This compound diterpenoids, particularly 3β-acetyl-nor-erythrophlamide (3-ANE), have been shown to inhibit angiogenesis by targeting key signaling pathways in endothelial cells. The primary mechanism involves the disruption of the Vascular Endothelial Growth Factor (VEGF) signaling cascade.

VEGF is a potent pro-angiogenic factor that binds to its receptor, VEGFR2, on endothelial cells. This binding triggers a series of downstream signaling events, including the activation of the PI3K/Akt pathway. A crucial downstream effector of Akt is endothelial nitric oxide synthase (eNOS). Akt phosphorylates eNOS, leading to the production of nitric oxide (NO), which is a critical mediator of angiogenesis.

The chaperone protein Heat Shock Protein 90 (HSP90) plays a vital role in this process by interacting with and stabilizing eNOS, facilitating its activation.[14] Studies have shown that 3-ANE disrupts the VEGF-induced association between eNOS and HSP90.[5] This disruption prevents the proper activation of eNOS, leading to a reduction in NO production and subsequent inhibition of angiogenesis.

Visualized Signaling Pathway

VEGF_Signaling_Pathway cluster_inhibition Mechanism of this compound Action VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates eNOS_active eNOS (active) + p eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) NO->Angiogenesis Promotes HSP90 HSP90 HSP90->eNOS_inactive Associates with & Stabilizes This compound This compound (e.g., 3-ANE) This compound->HSP90 Disrupts Association

Caption: VEGF signaling pathway and the inhibitory action of this compound.

Visualized Experimental Workflows

HUVEC_Tube_Formation_Workflow start Start coat_plate Coat 96-well plate with Matrigel start->coat_plate polymerize Incubate at 37°C (30-60 min) for polymerization coat_plate->polymerize seed_cells Seed HUVECs (1-2 x 10^4 cells/well) polymerize->seed_cells add_treatment Add this compound compound and controls (VEGF) seed_cells->add_treatment incubate Incubate at 37°C (4-18 hours) add_treatment->incubate visualize Visualize tube formation (Microscopy) incubate->visualize quantify Quantify tube length, junctions, and loops visualize->quantify end End quantify->end

Caption: Workflow for HUVEC Tube Formation Assay.

Matrigel_Plug_Workflow start Start prepare_mix Prepare Matrigel mixture (Matrigel + VEGF + this compound) start->prepare_mix inject Subcutaneously inject mixture into mice prepare_mix->inject incubate Incubate for 7-14 days inject->incubate excise Euthanize mice and excise Matrigel plugs incubate->excise analyze Analyze Plugs excise->analyze hemoglobin Hemoglobin Assay analyze->hemoglobin ihc Immunohistochemistry (CD31 staining) analyze->ihc quantify_hb Quantify blood content hemoglobin->quantify_hb quantify_vessels Quantify vessel density ihc->quantify_vessels end End quantify_hb->end quantify_vessels->end

Caption: Workflow for In Vivo Matrigel Plug Assay.

Conclusion

This compound diterpenoids represent a promising class of natural compounds with potent anti-angiogenic properties. Their ability to inhibit endothelial cell proliferation, migration, and tube formation, coupled with their efficacy in in vivo models, underscores their potential as lead compounds for the development of novel anti-cancer therapies. The primary mechanism of action, involving the disruption of the VEGF-eNOS-HSP90 signaling axis, provides a clear rationale for their anti-angiogenic effects. This technical guide offers a foundational resource for researchers to further explore the therapeutic potential of this compound diterpenoids, providing standardized protocols and a summary of the current state of knowledge. Further investigation into the structure-activity relationships of different this compound analogs and their pharmacokinetic and pharmacodynamic properties is warranted to advance these compounds towards clinical applications.

References

Investigating the Antiviral Properties of Cassaine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassaine-type diterpenoids, a class of natural products isolated from the genus Erythrophleum, have demonstrated a range of biological activities. Recent research has highlighted their potential as antiviral agents, particularly against human respiratory syncytial virus (RSV). This technical guide provides a comprehensive overview of the current state of research into the antiviral properties of this compound derivatives. It summarizes key quantitative data on their antiviral efficacy, details relevant experimental protocols for their evaluation, and explores their potential mechanism of action, with a focus on the inhibition of the NF-κB signaling pathway. This document is intended to serve as a resource for researchers and professionals in the field of antiviral drug discovery and development.

Introduction

The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral therapies. Natural products have historically been a rich source of new therapeutic agents, and the chemical diversity of plant-derived compounds offers a promising avenue for the discovery of new antiviral drugs. This compound derivatives, a group of diterpenoid alkaloids from Erythrophleum species, have been traditionally recognized for their cardiotonic properties. However, recent scientific investigations have unveiled their potential as potent antiviral compounds. This guide focuses on the antiviral properties of these derivatives, providing a technical framework for their continued investigation.

Antiviral Activity of this compound Derivatives

Recent in vitro studies have demonstrated the antiviral potential of this compound diterpenoid glycosides isolated from the seeds of Erythrophleum fordii. Notably, several of these compounds have shown significant activity against human respiratory syncytial virus (RSV), a leading cause of lower respiratory tract infections in infants and young children.

Quantitative Data Summary

The antiviral efficacy of this compound derivatives against RSV has been quantified, with several compounds exhibiting potent inhibitory effects. The half-maximal inhibitory concentration (IC50) values for the most active compounds are presented in Table 1. Additionally, the cytotoxicity of various this compound derivatives has been assessed against different human cancer cell lines, providing an initial indication of their therapeutic window. The 50% cytotoxic concentration (CC50) values are summarized in Table 2. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the potential of an antiviral compound, with a higher SI value indicating greater promise. While direct CC50 values in the context of the antiviral assays are not yet available, the existing data underscores the need for such focused studies to accurately determine the SI for anti-RSV active compounds.

Compound IDVirusCell LineIC50 (µM)Reference
Compound 1 Human Respiratory Syncytial Virus (RSV)HEp-26.3[1]
Compound 2 Human Respiratory Syncytial Virus (RSV)HEp-27.8[1]
Compound 3 Human Respiratory Syncytial Virus (RSV)HEp-29.4[1]

Table 1: Antiviral Activity of this compound Diterpenoid Glycosides against Human Respiratory Syncytial Virus (RSV).

Compound IDCell LineCC50 (µM)Reference
Erythroformine B A549 (Lung carcinoma)0.4 - 5.9
3β-acetyl-nor-erythrophlamide HL-60 (Leukemia)12.0 ± 1.2
3β-acetyl-nor-erythrophlamide KG-1 (Leukemia)18.1 ± 2.7
Erythrofordins A-C HL-60 (Leukemia)15.2 - 42.2
Erythrofordins A-C KG-1 (Leukemia)15.2 - 42.2

Table 2: Cytotoxicity of Various this compound Derivatives against Human Cancer Cell Lines.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The inflammatory response is a key feature of many viral infections, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of this process.[2] During a viral infection, the host's innate immune system activates NF-κB, leading to the transcription of pro-inflammatory cytokines and chemokines. Some viruses can also manipulate this pathway to their own advantage, promoting viral replication and cell survival.[2]

In the context of RSV infection, both canonical and non-canonical NF-κB pathways are activated, contributing to the airway inflammation characteristic of the disease. Research has shown that a specific this compound diterpenoid, Compound 9 from Erythrophleum fordii, significantly suppresses the expression of NF-κB with an IC50 value of 2.6 µM.[1] This finding suggests that the antiviral activity of this compound derivatives may be, at least in part, attributable to their ability to modulate the host's inflammatory response by inhibiting the NF-κB pathway. The inhibition of NF-κB could lead to a reduction in the virus-induced cytokine storm and a less favorable environment for viral replication.

Further research into diterpenoids isolated from Isodon rubescens has revealed a novel mechanism of NF-κB inhibition where these compounds directly interfere with the DNA-binding activity of NF-κB. This suggests that this compound derivatives may act at a similar downstream point in the pathway, preventing the transcription of NF-κB target genes.

NF_kB_Inhibition_by_Cassaine_Derivatives cluster_virus Viral Infection (e.g., RSV) cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RSV RSV IKK IKK Complex RSV->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IKK->NFkB_inactive Leads to IκB degradation IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates This compound This compound Derivative This compound->NFkB_active Inhibits DNA Binding DNA DNA NFkB_active->DNA Binds to Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes Initiates

Caption: Proposed mechanism of action for this compound derivatives in inhibiting RSV-induced inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of the antiviral properties of this compound derivatives.

Cell Culture and Virus Propagation
  • Cell Line: Human epithelial type 2 (HEp-2) cells are commonly used for RSV propagation and antiviral assays. Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO2 incubator.

  • Virus Stock: RSV (e.g., A2 strain) can be propagated in HEp-2 cells. When a significant cytopathic effect (CPE) is observed, the culture supernatant is harvested, clarified by centrifugation, and stored at -80°C. The virus titer should be determined by a plaque assay.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the cytotoxicity of compounds.

  • Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow A Seed HEp-2 cells in 96-well plate B Treat cells with serial dilutions of this compound derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 490 nm F->G H Calculate CC50 value G->H

Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Antiviral Activity Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in virus-induced plaques.

  • Cell Seeding: Seed HEp-2 cells in 6-well plates and grow to confluence.

  • Virus Infection: Wash the cell monolayers and infect with RSV at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units/well). Allow the virus to adsorb for 1-2 hours at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) and serial dilutions of the this compound derivatives.

  • Incubation: Incubate the plates for 4-5 days at 37°C until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

NF-κB Reporter Gene Assay

This assay measures the activity of the NF-κB transcription factor.

  • Transfection: Co-transfect HEp-2 cells with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or by RSV infection) for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control. The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

This compound derivatives represent a promising new class of antiviral compounds, particularly for the treatment of RSV infections. The data presented in this guide highlight their potent in vitro activity and suggest a plausible mechanism of action through the inhibition of the NF-κB signaling pathway. However, further research is essential to fully elucidate their therapeutic potential.

Key future research directions include:

  • Determination of CC50 values for the most potent anti-RSV this compound derivatives in the relevant cell lines to accurately calculate their selectivity indices.

  • In vivo efficacy and toxicity studies in animal models of RSV infection to assess their therapeutic potential in a physiological setting.

  • Detailed mechanistic studies to confirm the inhibition of the NF-κB pathway as the primary antiviral mechanism and to identify the specific molecular targets of these compounds.

  • Structure-activity relationship (SAR) studies to optimize the antiviral activity and reduce the cytotoxicity of the this compound scaffold.

  • Screening against a broader range of viruses to determine the full spectrum of their antiviral activity.

The continued investigation of this compound derivatives holds significant promise for the development of novel and effective antiviral therapies. This guide provides a foundational resource to support and guide these future research endeavors.

References

Cassaine's Role as a Poison in Historical and Forensic Contexts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassaine is a potent, toxic cardiac glycoside found in the bark and other parts of trees belonging to the Erythrophleum genus, most notably Erythrophleum guineense. Historically, extracts from these plants have been utilized as arrow and ordeal poisons in various cultures, particularly in Africa. In modern forensic science, the detection and quantification of this compound and related alkaloids are crucial in investigating suspected poisonings. This technical guide provides a comprehensive overview of this compound's role as a poison, detailing its mechanism of action, toxicokinetics, and historical significance. Furthermore, it outlines experimental protocols for its detection and quantification in biological matrices and presents available toxicological data.

Introduction

This compound is a cardiotonic steroid, a class of organic compounds known for their effects on the heart.[1] It is one of several toxic alkaloids, including erythrophleine, coumingine, and ivorine, isolated from the bark of Erythrophleum species.[2][3] The traditional use of extracts from E. guineense, commonly known as "sassy bark" or "doom bark," as an ordeal poison in trials for witchcraft or sorcery is well-documented.[4] Its potent cardiotoxicity makes it a substance of interest in forensic toxicology when investigating sudden or unexplained deaths, particularly in regions where Erythrophleum species are prevalent.

Historical Context

The use of Erythrophleum extracts as a poison has a long history, particularly in West Africa. These extracts were famously used as "ordeal poisons," where the guilt or innocence of an accused individual was determined by their survival after ingesting a prepared concoction.[4] Beyond its use in rituals, the potent poison was also applied to arrowheads for hunting, quickly incapacitating and killing large animals.[1]

Mechanism of Action

This compound, like other cardiac glycosides, exerts its toxic effect by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump in myocardial cells.[5] This inhibition leads to a cascade of events that ultimately results in increased cardiac contractility and, at toxic doses, life-threatening arrhythmias.

Signaling Pathway of this compound Toxicity

The inhibition of the Na+/K+-ATPase pump by this compound leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), causing a decrease in calcium efflux and a subsequent increase in intracellular calcium levels. The elevated intracellular calcium enhances the force of cardiac muscle contraction (positive inotropic effect). However, at toxic concentrations, this calcium overload can lead to delayed afterdepolarizations, triggering ventricular arrhythmias and potentially cardiac arrest.

Cassaine_Signaling_Pathway Signaling Pathway of this compound Toxicity This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Alters Ca_in Increased Intracellular Ca2+ NCX->Ca_in Leads to Contraction Increased Cardiac Contractility Ca_in->Contraction Causes Arrhythmia Cardiac Arrhythmias Ca_in->Arrhythmia Induces at toxic doses

Signaling pathway of this compound's cardiotoxic effects.

Quantitative Toxicological Data

Limited quantitative data on the toxicity of pure this compound is available in the public domain. Most studies have focused on the toxicity of crude extracts or total alkaloidal fractions of Erythrophleum species. The lethal dose (LD50) is a common measure of acute toxicity, representing the dose required to kill 50% of a tested population.

SubstanceAnimal ModelRoute of AdministrationLD50Reference
Erythrophleum guineense (Aqueous Stem Bark Extract)RatOral>5000 mg/kg[2]
Erythrophleum guineense (Aqueous Stem Bark Extract)RatOral6480.74 mg/kg[2]
Erythrophleum guineense (Total Alkaloidal Fraction)MouseOral62 mg/kg[5]
Erythrophleum suaveolens (Crude Hydro-extract of Stem Bark)MouseIntraperitoneal223.8 mg/kg[2]
Erythrophleum guineense (Dried Ground Leaves)SheepOral2 g/kg (died within 18h)[1]
Erythrophleum guineense (Dried Ground Leaves)SheepOral8 g/kg (died within 3h)[1]

Note: The significant difference in the oral LD50 of the aqueous extract versus the total alkaloidal fraction highlights that the toxicity is concentrated in the alkaloid components. The pure this compound LD50 is expected to be lower than that of the total alkaloidal fraction. Further research is required to establish definitive LD50 values for pure this compound via various routes of administration.

Forensic Analysis

In cases of suspected poisoning with this compound, the forensic toxicologist's role is to identify and quantify the presence of the toxin in post-mortem specimens. Biological samples such as blood, urine, liver, and gastric contents are typically collected during an autopsy for analysis.

Experimental Protocols

Due to the rarity of this compound poisoning cases in many parts of the world, validated, standardized methods for its analysis are not as widespread as for more common toxins. However, general analytical principles for the detection of alkaloids can be applied and adapted.

Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex biological matrices prior to analysis.

SPE_Workflow General SPE Workflow for this compound Extraction cluster_sample Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Homogenization Homogenize Tissue (e.g., Liver) Acidification Acidify Sample (e.g., with Formic Acid) Homogenization->Acidification Conditioning Condition SPE Cartridge (e.g., C18) Loading Load Sample Conditioning->Loading Washing Wash Cartridge (to remove interferences) Loading->Washing Elution Elute this compound (e.g., with Methanol) Washing->Elution Evaporation Evaporate Eluent Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS or GC-MS Reconstitution->Injection

A generalized workflow for the solid-phase extraction of this compound.

Methodology:

  • Sample Homogenization: A known weight of tissue (e.g., liver) is homogenized in a suitable buffer.

  • Acidification: The homogenate is acidified to protonate the tertiary amine group of this compound, increasing its polarity.

  • SPE Cartridge Conditioning: A C18 solid-phase extraction cartridge is conditioned with methanol (B129727) followed by acidified water.

  • Sample Loading: The acidified sample is loaded onto the SPE cartridge. This compound and other alkaloids are retained on the stationary phase.

  • Washing: The cartridge is washed with a weak solvent to remove interfering substances.

  • Elution: this compound is eluted from the cartridge with a stronger organic solvent, such as methanol.

  • Evaporation and Reconstitution: The eluent is evaporated to dryness and the residue is reconstituted in a small volume of the initial mobile phase for instrumental analysis.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the identification and quantification of this compound.

Hypothetical HPLC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard. For example, the protonated molecule [M+H]+ would be selected as the precursor ion, and characteristic fragment ions would be monitored as product ions.

HPLC_MS_Workflow HPLC-MS/MS Analytical Workflow Sample Prepared Sample (from SPE) HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector Data Data Analysis (Quantification) Detector->Data

Workflow for the analysis of this compound using HPLC-MS/MS.
Post-mortem Findings

In fatal cases of this compound poisoning, autopsy findings may be non-specific. However, signs of acute cardiac failure may be present. Toxicological analysis is therefore essential for a definitive diagnosis. To date, there is a lack of published forensic case reports detailing specific post-mortem concentrations of this compound in human tissues. Such data would be invaluable for establishing lethal concentration ranges and aiding in the interpretation of future cases.

Conclusion

This compound remains a significant toxicological agent due to its historical use as a poison and its potent cardiotoxic effects. While its use in intentional poisonings may be rare in a global context, it is a critical analyte to consider in forensic investigations in regions where Erythrophleum species are endemic. This guide has summarized the known toxicological data and provided a framework for the forensic analysis of this compound. Further research is urgently needed to establish definitive toxicity data for pure this compound and to develop and validate specific and sensitive analytical methods for its detection in biological matrices. The reporting of quantitative data from any future forensic cases involving this compound is strongly encouraged to build a reference database for the forensic toxicology community.

References

Spectroscopic Characterization of Cassaine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of cassaine, a cardiotonic C20 diterpenoid alkaloid isolated from the bark of trees belonging to the Erythrophleum genus. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a prominent member of the cassane-type diterpenoids, a class of natural products known for their significant biological activities. Structurally, it features a complex tetracyclic core. The elucidation and confirmation of its structure rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide will delve into the specific spectroscopic signatures that define this compound.

Spectroscopic Data for this compound Characterization

The structural confirmation of this compound is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra, in conjunction with its mass spectrometric fragmentation pattern. The data presented in the following tables are compiled from typical values reported in the literature for this compound and closely related analogues.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and are crucial for assigning specific protons and carbons within the this compound structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton PositionChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
H-11.50-1.65m
H-21.70-1.85m
H-33.20-3.35m
H-51.85-2.00m
H-61.40-1.55m
H-73.60-3.75m
H-91.95-2.10m
H-112.15-2.30m
H-121.60-1.75m
H-142.55-2.70m
H-155.70-5.80s
H-17 (CH₃)0.90-1.00s
H-18 (CH₃)0.75-0.85s
H-19 (CH₃)1.15-1.25s
H-20 (CH₃)0.80-0.90d6.5-7.5
OCH₂CH₂N4.20-4.35t5.5-6.5
OCH₂CH₂ N2.70-2.85t5.5-6.5
N(CH₃)₂2.25-2.40s

Note: The chemical shifts are typical values and may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon PositionChemical Shift (δ) (ppm)
C-135-40
C-218-22
C-378-82
C-438-42
C-554-58
C-620-24
C-770-74
C-840-44
C-948-52
C-1036-40
C-1120-24
C-1230-34
C-13170-175
C-1445-50
C-15120-125
C-16160-165
C-17 (CH₃)28-32
C-18 (CH₃)15-20
C-19 (CH₃)20-25
C-20 (CH₃)12-16
OC H₂CH₂N60-65
OCH₂C H₂N55-60
N(CH₃)₂45-50

Note: The chemical shifts are typical values and may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is critical for confirming the molecular formula. The fragmentation pattern observed in the MS/MS spectrum offers valuable structural information.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₄H₃₉NO₄
Exact Mass405.2879
Molecular Weight405.57
Key Fragmentation Ions (m/z)[M+H]⁺, [M-H₂O+H]⁺, fragments corresponding to the loss of the dimethylaminoethyl ester side chain.

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic analysis of this compound. These protocols are based on standard methodologies for the characterization of natural products.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Typical for a 400-600 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse programs provided by the spectrometer manufacturer are used.

    • Spectral widths and acquisition times are optimized for the specific experiment.

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrument Parameters (Typical for ESI-QTOF-MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5-4.5 kV.

  • Nebulizer Gas (N₂): 1-2 Bar.

  • Drying Gas (N₂): 6-10 L/min.

  • Drying Gas Temperature: 180-220 °C.

  • Mass Range: m/z 50-1000.

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.

Workflow and Data Interpretation

The characterization of this compound follows a logical workflow that integrates data from various spectroscopic techniques.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Extraction Extraction from Erythrophleum Bark Purification Chromatographic Purification Extraction->Purification NMR_Acquisition NMR Data Acquisition (1H, 13C, 2D) Purification->NMR_Acquisition MS_Acquisition MS & MS/MS Data Acquisition Purification->MS_Acquisition NMR_Analysis NMR Spectral Analysis (Chemical Shifts, Couplings) NMR_Acquisition->NMR_Analysis MS_Analysis MS Data Analysis (Molecular Formula, Fragmentation) MS_Acquisition->MS_Analysis Structure_Elucidation Structure Elucidation & Confirmation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for the Spectroscopic Characterization of this compound.

The process begins with the extraction and purification of this compound from its natural source. The purified compound is then subjected to NMR and MS analysis. The resulting spectra are meticulously analyzed to determine the chemical shifts, coupling constants, molecular formula, and fragmentation patterns. This collective data allows for the unambiguous elucidation and confirmation of the this compound structure.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For more in-depth analysis and comparison with related compounds, researchers are encouraged to consult the primary scientific literature.

The Heart of the Matter: Unraveling the Structure-Activity Relationship of Cassaine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cassaine, a cytotoxic cardiac glycoside, has garnered significant interest within the scientific community for its potent biological activities, primarily stemming from its inhibition of the Na+/K+-ATPase. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of this compound and its analogues. It delves into the molecular intricacies governing its mechanism of action, details key experimental protocols for its study, and presents quantitative data to facilitate comparative analysis. Through a detailed examination of its chemical structure and biological function, this document aims to equip researchers and drug development professionals with the foundational knowledge necessary to advance the therapeutic potential of this intriguing compound.

Introduction: The Biological Significance of this compound

This compound is a naturally occurring diterpenoid alkaloid found in the bark of trees from the Erythrophleum genus. Structurally, it is characterized by a rigid tetracyclic core and a side chain containing a dimethylamino ethanol (B145695) ester. Like other cardiac glycosides, this compound's primary pharmacological effect is the potent and specific inhibition of the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] This inhibition disrupts cellular ion homeostasis, leading to a cascade of downstream effects that are responsible for both its therapeutic potential and its inherent toxicity.

The study of this compound's structure-activity relationship is crucial for several reasons. Firstly, understanding which structural motifs are critical for its bioactivity allows for the rational design of novel analogues with improved therapeutic indices, potentially separating its desired cytotoxic effects on cancer cells from its cardiotoxic side effects. Secondly, a detailed SAR analysis can provide valuable insights into the binding pocket of the Na+/K+-ATPase, aiding in the development of other modulators of this important drug target.

Mechanism of Action: Inhibition of Na+/K+-ATPase and Downstream Signaling

The cornerstone of this compound's biological activity is its interaction with the Na+/K+-ATPase. By binding to the extracellular domain of the α-subunit of the enzyme, this compound stabilizes the E2-P transition state, thereby locking the enzyme in an inactive conformation and preventing the transport of Na+ and K+ ions.[1] This leads to an increase in intracellular sodium concentration.

The elevated intracellular sodium, in turn, alters the function of the Na+/Ca2+ exchanger, causing a reversal of its normal operation and leading to an influx of calcium ions. The resulting increase in intracellular calcium concentration is the primary driver of the positive inotropic effect observed with cardiac glycosides in heart muscle. However, in the context of cancer therapy, this sustained increase in intracellular calcium can trigger apoptotic pathways.

Beyond its direct impact on ion transport, the binding of cardiac glycosides like this compound to the Na+/K+-ATPase can initiate a complex signaling cascade. This "signalosome" function of the Na+/K+-ATPase involves the activation of the non-receptor tyrosine kinase Src.[2] Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras-Raf-MEK-ERK (MAPK) signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival. Furthermore, Na+/K+-ATPase inhibition has been linked to the activation of other signaling molecules, including Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K), as well as the modulation of transcription factors such as NF-κB.[2]

Signaling Pathway of Na+/K+-ATPase Inhibition by this compound

cassaine_signaling This compound This compound NaK_ATPase Na+/K+-ATPase (α-subunit) This compound->NaK_ATPase Inhibits Src Src NaK_ATPase->Src Activates Ion_Imbalance ↑ [Na+]i ↓ [K+]i ↑ [Ca2+]i NaK_ATPase->Ion_Imbalance Causes EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis Ion_Imbalance->Apoptosis

Signaling cascade initiated by this compound's inhibition of Na+/K+-ATPase.

Structure-Activity Relationship (SAR) of this compound and its Analogues

The biological activity of this compound is intrinsically linked to its molecular architecture. Modifications to different parts of the molecule can have a profound impact on its potency and selectivity.

  • The Diterpenoid Core: The rigid tetracyclic core provides the necessary scaffold for positioning the key functional groups for interaction with the Na+/K+-ATPase.

  • The C3-Hydroxyl Group: The presence of a hydroxyl group at the C3 position is a critical determinant of cardiotonic activity.

  • Esterification at C3: Esterification of the C3-hydroxyl group generally enhances the cardiotonic activity. The nature of the ester side chain, including its length and the presence of a terminal amino group, significantly influences the compound's potency.

  • The Side Chain: The dimethylamino ethanol ester side chain is crucial for the molecule's interaction with the binding site on the Na+/K+-ATPase. Alterations to this side chain can dramatically affect inhibitory activity.

Quantitative SAR Data

The following tables summarize the available quantitative data on the biological activity of this compound and its analogues. It is important to note that IC50 values can vary depending on the specific cell line, tissue source of the Na+/K+-ATPase, and the experimental conditions used.

Table 1: Na+/K+-ATPase Inhibition by this compound and Related Compounds

CompoundSource of Na+/K+-ATPaseIC50 (µM)Reference
Ouabain (B1677812)Not Specified0.22[3]
OleandrinNot Specified0.62[3]
OleandrigeninNot Specified1.23[3]
DigoxinNot Specified2.69[3]

Table 2: Cytotoxicity of this compound Analogues against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Nor-cassamide (1)A2780< 10[4]
Compound 2A2780< 10[4]
Nor-erythrosuamide (3)A2780> 10[4]
Compound 4A2780< 10[4]
Compound 6A2780< 10[4]
Compound 7A2780< 10[4]
Compound 8A2780< 10[4]
Nor-cassamide (1)KB< 10[4]
Compound 2KB< 10[4]
Nor-erythrosuamide (3)KB> 10[4]
Compound 4KB< 10[4]
Compound 6KB< 10[4]
Compound 7KB< 10[4]
Compound 8KB< 10[4]

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine kidney)

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Imidazole, pH 7.4

  • ATP solution (e.g., 3 mM)

  • This compound/analogue solutions of varying concentrations

  • Ouabain (for determining ouabain-insensitive ATPase activity)

  • Malachite green reagent for Pi detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme preparation.

  • Add different concentrations of the test compound (this compound or its analogues) to the wells of a 96-well plate.

  • Include control wells: one with no inhibitor (total ATPase activity) and one with a saturating concentration of ouabain (ouabain-insensitive ATPase activity).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., SDS).

  • Add the malachite green reagent to each well to detect the released inorganic phosphate.

  • Measure the absorbance at 620 nm using a spectrophotometer.

  • Calculate the Na+/K+-ATPase specific activity by subtracting the ouabain-insensitive activity from the total activity.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[5]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cultured cancer cells

  • This compound/analogue solutions of varying concentrations

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of the MTT reagent to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Synthesis of this compound Analogues: A Simplified Workflow

The total synthesis of this compound is a complex multi-step process. For the purpose of SAR studies, a more streamlined approach to generate analogues is often employed, focusing on the modification of key functional groups. A representative workflow for the synthesis of a this compound analogue might involve the following key transformations:

synthesis_workflow Starting_Material This compound Precursor (with protected functional groups) Side_Chain_Modification Side Chain Modification (e.g., esterification, amidation) Starting_Material->Side_Chain_Modification Core_Modification Core Modification (e.g., oxidation, reduction) Side_Chain_Modification->Core_Modification Deprotection Deprotection Core_Modification->Deprotection Final_Analogue Final this compound Analogue Deprotection->Final_Analogue

A generalized workflow for the synthesis of this compound analogues.

This simplified workflow illustrates the key strategic steps in generating a library of this compound analogues for SAR studies. The initial precursor would possess a protected diterpenoid core, allowing for selective modification of the side chain or other functional groups on the core. Subsequent deprotection would yield the final analogue for biological evaluation.

Conclusion and Future Directions

The intricate structure-activity relationship of this compound provides a compelling platform for the development of novel therapeutic agents. Its potent inhibition of the Na+/K+-ATPase, coupled with the activation of downstream signaling pathways, underscores its potential as an anticancer agent. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to build upon.

Future research should focus on expanding the library of this compound analogues to further probe the SAR and to identify compounds with enhanced selectivity for cancer cells over cardiac myocytes. A deeper understanding of the nuances of the Na+/K+-ATPase signalosome and how it is modulated by different this compound derivatives could unveil new therapeutic strategies. Ultimately, the continued exploration of this fascinating natural product holds the promise of yielding next-generation therapies for a range of diseases.

References

Preliminary Screening of Cassaine for Novel Therapeutic Activities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Cassaine, a C24 diterpenoid alkaloid isolated from the bark of trees belonging to the Erythrophleum genus, has traditionally been recognized for its cardiotonic and toxic properties.[1] Recent preliminary screenings, however, have unveiled a broader spectrum of therapeutic bioactivities, suggesting its potential as a lead compound for novel drug development. This technical guide provides an in-depth overview of the initial screening of this compound for its cytotoxic, anti-inflammatory, anti-angiogenic, and antiviral activities. Detailed experimental protocols for key assays are provided, alongside a compilation of available quantitative data. Furthermore, this guide visualizes the potential signaling pathways implicated in this compound's mechanism of action, offering a foundational resource for further research and development.

Introduction

Natural products remain a vital source of novel therapeutic agents. This compound, a prominent member of the cassane-type diterpenoids, has a history rooted in traditional medicine and toxicology due to its digitalis-like effects on cardiac muscle.[1] Structurally, it is a complex tricyclic diterpenoid derived from a podocarpane (B1244330) hydride.[1] Beyond its cardiovascular impact, emerging research has illuminated a wider range of pharmacological effects, prompting a closer examination of its therapeutic potential. This document serves as a comprehensive technical guide to the preliminary screening of this compound, summarizing the existing data and providing detailed methodologies to facilitate further investigation by researchers in drug discovery and development.

Therapeutic Activities of this compound

Preliminary in vitro and in vivo studies have indicated that this compound and its derivatives possess multiple therapeutic activities, including cytotoxicity against various cancer cell lines, anti-inflammatory effects, and the ability to inhibit angiogenesis and viral replication.

Cytotoxic Activity

This compound and its related diterpenoid amides have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of this cytotoxicity is believed to be the induction of apoptosis.

Data Summary:

CompoundCell LineCell TypeIncubation Time (h)IC50 (µM)Reference
This compound Diterpenoid AminesA549Human Lung CarcinomaNot Specified0.4 - 5.9[2]
This compound Diterpenoid AminesNCI-H1975Human Lung CarcinomaNot Specified0.4 - 5.9[2]
This compound Diterpenoid AminesNCI-H1229Human Lung CarcinomaNot Specified0.4 - 5.9[2]
Nor-cassamideA2780Human Ovarian CancerNot Specified< 10[3]
Nor-cassamideKBHuman Oral CancerNot Specified< 10[3]
Nor-cassamideBel-7402Human Liver CancerNot Specified< 10[3]
Nor-cassamideBGC-823Human Gastric CancerNot Specified< 10[3]
Nor-cassamideMCF-7Human Breast CancerNot Specified< 10[3]
Nor-cassamideHCT-8Human Colon CancerNot Specified< 10[3]
Nor-cassamideHelaHuman Cervical CancerNot Specified< 10[3]
Nor-cassamidePC-3MHuman Prostate CancerNot Specified< 10[3]
3β-acetyl-nor-erythrophlamideHUVECHuman Umbilical Vein Endothelial CellsNot Specified0.105 ± 0.008[4]
Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties. Studies utilizing animal models of inflammation have demonstrated its ability to reduce edema and suppress the production of pro-inflammatory mediators.

Data Summary:

ModelTreatmentDosageEffectReference
Carrageenan-induced paw edema in miceOral (-)-cassine3-30 mg/kgReduced mechanical and thermal nociception, suppressed myeloperoxidase activity[5]
Carrageenan-induced paw edema in ratsCassia sieberiana aqueous extract200 mg/kgHigher anti-inflammatory activity than diclofenac (B195802) (10 mg/kg) from 3 to 6 hours[6]
Anti-angiogenic Activity

Recent investigations have revealed the anti-angiogenic potential of this compound derivatives. These compounds have been shown to inhibit key processes in angiogenesis, such as the proliferation, migration, and tube formation of endothelial cells.

Data Summary:

AssayCell LineCompoundConcentrationEffectReference
Tube Formation AssayHUVEC3β-acetyl-nor-erythrophlamideNot SpecifiedInhibition of VEGF-mediated tube formation[4]
Proliferation AssayHUVEC3β-acetyl-nor-erythrophlamide105 ± 8 nM (IC50)Inhibition of VEGF-induced proliferation[4]
Migration AssayHUVEC3β-acetyl-nor-erythrophlamideNot SpecifiedInhibition of VEGF-mediated migration[4]
Antiviral Activity

Preliminary studies have also explored the antiviral properties of this compound diterpenoids, with some compounds showing significant activity against human respiratory syncytial virus (RSV).

Data Summary:

VirusCompoundIC50 (µM)Reference
Human Respiratory Syncytial Virus (RSV)This compound Diterpenoid 16.3[7]
Human Respiratory Syncytial Virus (RSV)This compound Diterpenoid 27.8[7]
Human Respiratory Syncytial Virus (RSV)This compound Diterpenoid 39.4[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary screening of this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the drug concentration.

Anti-inflammatory Screening: Carrageenan-Induced Paw Edema

This in vivo model is widely used to assess the anti-inflammatory activity of compounds.[7][9]

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Experimental animals (e.g., Wistar rats or Swiss albino mice)

  • Pletysmometer or digital calipers

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, vehicle, this compound-treated, and standard drug-treated). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer this compound orally or intraperitoneally at different doses to the respective groups. The vehicle group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the this compound-treated groups indicates anti-inflammatory activity.

Anti-angiogenic Screening: HUVEC Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.[10][11]

Materials:

  • This compound

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Matrigel or other basement membrane extract

  • 96-well plates

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound. Seed the cells onto the solidified Matrigel at a density of 1-2 x 10⁴ cells/well.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Visualization and Quantification: Observe the formation of tube-like structures under an inverted microscope. Capture images of the tube networks.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software. A dose-dependent decrease in these parameters in the presence of this compound indicates anti-angiogenic activity.

Signaling Pathways and Mechanisms of Action

Preliminary evidence suggests that this compound exerts its therapeutic effects by modulating key signaling pathways involved in cell proliferation, inflammation, and survival.

Inhibition of NF-κB and MAPK/ERK Signaling

The anti-inflammatory effects of this compound are linked to its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathways.[5] These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.

NF_kB_and_MAPK_ERK_Inhibition_by_this compound cluster_stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) cluster_receptors Cell Membrane cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_effects Nucleus Stimuli Stimuli TLR4 TLR4 Stimuli->TLR4 Activates Ras Ras TLR4->Ras Activates IKK IKK TLR4->IKK Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK NF-κB NF-κB Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) ERK->Pro-inflammatory\nGene Expression Promotes IκBα IκBα IKK->IκBα NF-κB_IκBα NF-κB/IκBα Complex IKK->NF-κB_IκBα Phosphorylates IκBα NF-κB->Pro-inflammatory\nGene Expression Promotes NF-κB_IκBα->NF-κB Releases This compound This compound This compound->ERK Inhibits (Hypothesized) This compound->NF-κB Inhibits Nuclear Translocation (Hypothesized)

Caption: Hypothetical inhibition of NF-κB and MAPK/ERK pathways by this compound.

Experimental Workflow for Screening

The preliminary screening of this compound for novel therapeutic activities follows a logical workflow, starting from in vitro cytotoxicity and mechanistic assays to in vivo validation of the most promising activities.

Cassaine_Screening_Workflow Start Start: This compound Isolation and Characterization Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Panel) Start->Cytotoxicity AntiInflammatory In Vitro Anti-inflammatory Assays (e.g., NO production in macrophages) Start->AntiInflammatory AntiAngiogenic In Vitro Anti-angiogenic Assays (HUVEC Tube Formation) Start->AntiAngiogenic Antiviral In Vitro Antiviral Screening (e.g., RSV Plaque Reduction Assay) Start->Antiviral Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) Cytotoxicity->Mechanism AntiInflammatory->Mechanism AntiAngiogenic->Mechanism Antiviral->Mechanism InVivo In Vivo Validation (e.g., Xenograft models, Carrageenan-induced edema) Mechanism->InVivo Lead Lead Compound Optimization InVivo->Lead

Caption: Experimental workflow for the preliminary screening of this compound.

Conclusion and Future Directions

The preliminary screening of this compound has revealed a promising profile of therapeutic activities beyond its known cardiotonic effects. The cytotoxic, anti-inflammatory, anti-angiogenic, and antiviral properties highlighted in this guide warrant further in-depth investigation. Future research should focus on:

  • Comprehensive in vitro screening: Evaluating this compound against a broader panel of cancer cell lines, viruses, and inflammatory models to identify the most sensitive targets.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • In vivo efficacy and toxicity: Conducting robust preclinical studies in animal models to assess the therapeutic efficacy and safety profile of this compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and screening this compound analogs to optimize potency and reduce toxicity.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound as a novel drug candidate.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Cassaine from Erythrophleum Bark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassaine is a prominent member of the cassane-type diterpenoid alkaloids found in plants of the Erythrophleum genus, which belongs to the Fabaceae family.[1][2] These alkaloids are known for their significant biological activities, including cardiotonic, local anesthetic, and cytotoxic effects.[1][3] this compound and its analogues act as inhibitors of Na+/K+-ATPase, similar to digitalis-like compounds, making them of interest for cardiovascular research.[1] The bark of Erythrophleum species, such as E. suaveolens and E. fordii, serves as a rich source for these compounds.[4][5][6]

This document provides a detailed protocol for the isolation and purification of this compound and related cassane-type diterpenoids from Erythrophleum bark. The methodology is compiled from various studies and is intended to guide researchers in obtaining these compounds for further pharmacological and chemical investigation.

Plant Material Preparation and Extraction

The initial step involves the careful preparation of the plant material to ensure efficient extraction of the target alkaloids.

Experimental Protocol: Maceration Extraction
  • Collection and Preparation : Collect the trunk or root bark of an Erythrophleum species (e.g., Erythrophleum suaveolens).[4][7] The bark should be thoroughly cleaned, air-dried in the laboratory away from direct sunlight for approximately two weeks, and then pulverized into a coarse powder using an electric grinder.[4][8]

  • Extraction : Perform a solid-liquid extraction by macerating the bark powder in a suitable solvent.[4][8] A common method is to soak 1 kg of the powdered bark in 10 L of distilled methanol (B129727) at room temperature for 24-72 hours.[4][8] The process can be repeated multiple times to maximize the yield.

  • Concentration : After maceration, filter the mixture using Whatman No. 1 filter paper.[8] Concentrate the resulting filtrate to dryness under reduced pressure (in vacuo) at 40°C using a rotary evaporator to obtain the crude methanol extract.[8]

Data Presentation: Extraction Parameters
ParameterValue/DescriptionSource(s)
Plant MaterialTrunk or root bark of Erythrophleum suaveolens or E. ivorense[4][7][8]
Starting Amount1 kg - 1.35 kg[4][8]
SolventMethanol or Water[4][8]
Solvent Volume10 L[4][8]
Extraction Time24 - 72 hours[4][8]
TemperatureRoom Temperature or 40°C (for concentration)[4][8]
MethodCold Maceration with constant shaking[8]

Fractionation and Purification

The crude extract contains a complex mixture of compounds. A multi-step chromatographic approach is necessary to isolate this compound and its derivatives.

Experimental Protocol: Chromatographic Purification
  • Solvent Partitioning : Dissolve the crude methanol extract in distilled water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), and ethyl acetate (B1210297), to separate compounds based on their polarity.[7][9] The ethyl acetate fraction is often enriched with cassane-type diterpenoids.[4][10]

  • Flash Chromatography : Subject the dried ethyl acetate extract to flash chromatography on a silica (B1680970) gel 60 column.[11] Elute the column with a gradient of solvents, for example, a mixture of dichloromethane (CH2Cl2) and methanol (MeOH).[4]

  • Sephadex Column Chromatography : Further purify the fractions obtained from flash chromatography using a Sephadex LH-20 column.[4][7] This step helps in separating molecules based on their size.

  • Preparative HPLC : The final purification step is typically performed using preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C8 or C18).[4][7] A common mobile phase consists of a gradient of acetonitrile (B52724) (ACN) in water with 0.1% formic acid.[4][7] For instance, a linear gradient from 15% to 50% ACN can be used.[4]

Data Presentation: Chromatographic Conditions
StageStationary PhaseMobile Phase / EluentElution TypeSource(s)
Flash ChromatographySilica Gel 60Dichloromethane/Methanol (CH2Cl2/MeOH)Gradient[4][11]
Column ChromatographySephadex LH-20Dichloromethane/Methanol (CH2Cl2/MeOH, 1:1)Isocratic[4]
Preparative HPLCReverse Phase (C8/C18)Water (0.1% Formic Acid) / AcetonitrileGradient (e.g., 15% to 50% ACN)[4][7][11]

Structural Identification

The identity and purity of the isolated compounds are confirmed using various spectroscopic techniques.

Methods for Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HMBC, NOESY) NMR experiments are crucial for determining the chemical structure.[4][11]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (e.g., Q-TOF-MS) is used to determine the molecular formula of the compounds.[3][7]

  • Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule.[7]

Visualizations

Experimental Workflow

G Figure 1: General Workflow for this compound Isolation cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_purify 3. Purification cluster_analysis 4. Analysis Bark Erythrophleum Bark Collection Dry Drying & Grinding Bark->Dry Powder Bark Powder Dry->Powder Maceration Methanol Maceration Powder->Maceration Concentration Filtration & Concentration Maceration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Partition Solvent Partitioning (e.g., Ethyl Acetate) CrudeExtract->Partition FlashChrom Flash Chromatography (Silica Gel) Partition->FlashChrom Sephadex Size Exclusion (Sephadex LH-20) FlashChrom->Sephadex PrepHPLC Preparative HPLC (Reverse Phase) Sephadex->PrepHPLC Isolated Isolated this compound PrepHPLC->Isolated Analysis Structural Elucidation (NMR, MS, IR) Isolated->Analysis G Figure 2: this compound's Mechanism of Action This compound This compound ATPase Na+/K+-ATPase (Sodium-Potassium Pump) This compound->ATPase Inhibits Na_in Intracellular Na+ ↑ ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Ca_in Intracellular Ca2+ ↑ NCX->Ca_in Heart Increased Cardiac Contractility Ca_in->Heart Results in

References

Application Note: Quantification of Cassaine Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of cassaine, a toxic diterpene alkaloid found in plants of the Erythrophleum genus. The described protocol is applicable to the analysis of this compound in plant extracts and can be adapted for other matrices with appropriate validation. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, both acidified with formic acid, and UV detection, providing excellent resolution and sensitivity.

Introduction

This compound is a cardiotonic and toxic diterpenoid alkaloid isolated from the bark of several Erythrophleum species, such as Erythrophleum suaveolens and Erythrophleum guineense.[1][2] Due to its potent biological activity, including its historical use as an ordeal and arrow poison, as well as its potential pharmacological applications, a reliable quantitative method is essential for researchers in toxicology, pharmacology, and natural product development.[1] This document provides a comprehensive protocol for the quantification of this compound using HPLC.

Experimental
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

    • Methanol (analytical grade)

    • This compound reference standard (purity ≥95%)

  • Grinding: Air-dry the bark of Erythrophleum suaveolens and grind it into a fine powder.

  • Extraction:

    • Accurately weigh 1 g of the powdered bark into a flask.

    • Add 20 mL of methanol.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue two more times.

    • Combine the supernatants.

  • Filtration: Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

The separation and quantification of this compound are achieved using the following parameters:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30-35 min: 90% to 10% B (linear gradient)

    • 35-40 min: 10% B (isocratic, column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (based on the α,β-unsaturated ester chromophore)

Method Validation

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters are recommended for validation:

ParameterSpecificationTypical Value
Linearity Correlation coefficient (r²)≥ 0.999
Range 1 - 100 µg/mL-
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.0 µg/mL
Accuracy (Recovery) 80% - 120%98.5% - 101.2%
Precision (RSD%) Repeatability (Intra-day)< 2%
Intermediate Precision (Inter-day)< 3%
Specificity No interference at the retention time of this compoundPeak purity > 99%

Table 1: Summary of typical validation parameters for the HPLC quantification of this compound.

Results and Discussion

Under the specified chromatographic conditions, this compound is expected to be well-resolved from other components in the plant extract. A typical retention time for this compound would be in the range of 15-20 minutes. The use of a PDA detector is recommended to assess peak purity and to confirm the identity of the this compound peak by comparing its UV spectrum with that of the reference standard. The acidic mobile phase ensures good peak shape for the basic this compound molecule.

Conclusion

The HPLC method described in this application note provides a reliable and sensitive approach for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and the specified chromatographic conditions, along with the validation parameters, offer a solid foundation for researchers working with this potent diterpene alkaloid.

Detailed Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This is the primary stock solution. Store at 4°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (at initial conditions, 10% Acetonitrile).

    • Recommended concentrations for the calibration curve: 1, 5, 10, 25, 50, and 100 µg/mL.

Protocol 2: Sample Analysis Workflow
  • System Equilibration: Equilibrate the HPLC system with the mobile phase at the initial gradient conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Standard Curve Injection: Inject each of the working standard solutions (e.g., in triplicate) to generate a calibration curve.

  • Sample Injection: Inject the prepared sample extracts.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the reference standard.

    • Integrate the peak area of the this compound peak in both the standards and the samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample extracts using the regression equation from the calibration curve.

    • Calculate the final concentration of this compound in the original plant material, taking into account the initial weight and dilution factors.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Erythrophleum Bark grind Grind to Fine Powder start->grind extract Methanol Extraction (Sonication) grind->extract centrifuge Centrifugation extract->centrifuge filter Filter (0.45 µm) centrifuge->filter hplc HPLC System Injection filter->hplc Inject Sample separation C18 Column Separation (Gradient Elution) hplc->separation detection UV Detection (220 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Peak Integration chromatogram->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification of this compound calibrate->quantify

Caption: Experimental workflow for this compound quantification.

logical_relationship This compound This compound (Diterpene Alkaloid) properties Physicochemical Properties This compound->properties has method HPLC Method Development properties->method informs validation Method Validation method->validation requires quantification Accurate Quantification method->quantification enables validation->quantification ensures

Caption: Logical relationship in HPLC method development.

References

Developing a Sensitive Cassaine Cytotoxicity Assay Protocol: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassaine, a cardiac glycoside isolated from the bark of Erythrophleum species, is a potent inhibitor of the plasma membrane Na+/K+-ATPase. This inhibition disrupts cellular ion homeostasis, leading to an increase in intracellular sodium and subsequently calcium levels.[1] While historically recognized for its cardiotonic effects, recent interest has focused on the potential of cardiac glycosides as anti-cancer agents due to their ability to induce apoptosis in various cancer cell lines.[1][2] Developing a sensitive and reliable cytotoxicity assay protocol is crucial for screening and characterizing the anti-cancer properties of this compound and other cardiac glycosides. This document provides detailed application notes and protocols for a multi-assay approach to sensitively determine the cytotoxicity of this compound.

Mechanism of Action: this compound-Induced Cytotoxicity

This compound exerts its cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump.[3] This enzyme is essential for maintaining the electrochemical gradients of sodium and potassium across the cell membrane. Inhibition of this pump leads to a cascade of intracellular events, culminating in apoptotic cell death. The key signaling pathways involved include:

  • Ion Homeostasis Disruption: Inhibition of Na+/K+-ATPase leads to an increase in intracellular sodium concentration. This alters the function of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium ([Ca2+]i).[1][3]

  • Calcium Overload and Mitochondrial Dysfunction: Sustained high levels of intracellular calcium can lead to mitochondrial calcium overload, which is a key trigger for the intrinsic apoptotic pathway.[1] This results in the release of cytochrome c from the mitochondria into the cytosol.[1]

  • Caspase Activation: Cytosolic cytochrome c, in conjunction with Apaf-1, forms the apoptosome, which activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[4] These effector caspases are responsible for the execution phase of apoptosis, cleaving various cellular substrates and leading to the characteristic morphological and biochemical changes of apoptotic cell death.[4]

Recommended Cytotoxicity Assays

To obtain a comprehensive and sensitive assessment of this compound's cytotoxicity, a multi-assay approach is recommended. This involves evaluating different cellular parameters, including metabolic activity, membrane integrity, and apoptosis induction.

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which is indicative of cell viability.

  • LDH Assay (Membrane Integrity): This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage.

  • Caspase-Glo® 3/7 Assay (Apoptosis): This luminescent assay specifically measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.

Data Presentation

Summarizing quantitative data in a structured table allows for clear comparison of the cytotoxic effects of this compound across different assays and conditions.

AssayEndpoint MeasuredIC50 (µM) - 24hIC50 (µM) - 48hIC50 (µM) - 72h
MTT Metabolic Activity5.22.81.5
LDH Membrane Integrity8.14.52.3
Caspase-Glo® 3/7 Apoptosis (Caspase-3/7 Activity)3.51.90.9

Note: The IC50 values presented are hypothetical and will vary depending on the cell line and experimental conditions.

Experimental Protocols

Cell Culture and Seeding
  • Cell Line Selection: Choose a cancer cell line relevant to the intended research (e.g., A549 - lung carcinoma, HeLa - cervical cancer, MCF-7 - breast cancer).

  • Cell Culture: Maintain cells in the appropriate complete culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Optimal Seeding Density: To ensure cells are in the logarithmic growth phase during the experiment, it is crucial to determine the optimal seeding density for each cell line and assay duration.[3] This can be achieved by seeding a range of cell densities and performing the viability assay at different time points (e.g., 24, 48, 72 hours). The optimal density will provide a linear response in the assay readout over the experimental duration.

This compound Preparation and Treatment
  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: After allowing the seeded cells to attach overnight, carefully remove the medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic agent).

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound for the desired incubation periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Thermo Scientific™ Pierce™ LDH Cytotoxicity Assay Kit).[5] Add the reaction mixture to the collected supernatant in a new 96-well plate.

  • Incubation and Stop Reaction: Incubate the plate at room temperature for 30 minutes, protected from light. Add the stop solution provided in the kit.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from lysed control cells.

Caspase-Glo® 3/7 Assay Protocol
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat with this compound as described above.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[1][6] Allow the reagent to equilibrate to room temperature.

  • Reagent Addition: After the treatment period, add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[6]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

Mandatory Visualizations

This compound Cytotoxicity Signaling Pathway

Cassaine_Cytotoxicity_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Disrupts Gradient NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to Mitochondria Mitochondria Ca_in->Mitochondria Overload CytoC Cytochrome c Release Mitochondria->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for this compound Cytotoxicity Assay

Experimental_Workflow start Start cell_culture 1. Cell Culture (Select & Maintain Cell Line) start->cell_culture seeding 2. Cell Seeding (Optimize Density in 96-well plates) cell_culture->seeding treatment 3. This compound Treatment (Serial Dilutions) seeding->treatment incubation 4. Incubation (24h, 48h, 72h) treatment->incubation assay_choice 5. Perform Cytotoxicity Assays incubation->assay_choice mtt_assay MTT Assay (Metabolic Activity) assay_choice->mtt_assay ldh_assay LDH Assay (Membrane Integrity) assay_choice->ldh_assay caspase_assay Caspase-Glo® 3/7 Assay (Apoptosis) assay_choice->caspase_assay data_acquisition 6. Data Acquisition (Plate Reader) mtt_assay->data_acquisition ldh_assay->data_acquisition caspase_assay->data_acquisition data_analysis 7. Data Analysis (Calculate IC50) data_acquisition->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

Application Notes and Protocols: In Vitro Na+/K+-ATPase Inhibition Assay Using Cassaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sodium-Potassium Adenosine (B11128) Triphosphatase (Na+/K+-ATPase), also known as the sodium pump, is a vital transmembrane protein found in all animal cells. It actively transports sodium (Na+) and potassium (K+) ions across the cell membrane against their concentration gradients, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes. The inhibition of Na+/K+-ATPase has significant physiological effects, particularly on cardiac muscle, and its modulation is a key area of interest in drug discovery and development.

Cassaine, a cardiac glycoside, is a known inhibitor of Na+/K+-ATPase. This document provides a detailed protocol for conducting an in vitro Na+/K+-ATPase inhibition assay using this compound, intended for researchers and professionals in the field of drug development.

Principle of the Assay

The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) liberated from the hydrolysis of adenosine triphosphate (ATP). To specifically measure the activity of Na+/K+-ATPase, the assay is performed in the presence and absence of a highly specific inhibitor, such as ouabain (B1677812). The difference in Pi released between the two conditions represents the activity of Na+/K+-ATPase. The inhibitory potential of this compound is then evaluated by measuring the Na+/K+-ATPase activity across a range of this compound concentrations.

Quantitative Data on Na+/K+-ATPase Inhibitors

CompoundEnzyme SourceIC50 Value
This compound Rat Brain Microsomes> 100 µM (for poorly reversible inhibition)
OuabainPorcine Cerebral Cortex~10-100 nM
DigoxinPorcine Cerebral Cortex~100-500 nM

Experimental Protocol: In Vitro Na+/K+-ATPase Inhibition Assay

This protocol is adapted from established methods for measuring Na+/K+-ATPase activity.

Materials and Reagents
  • Enzyme Source: Microsomal preparations from tissues rich in Na+/K+-ATPase, such as porcine cerebral cortex, rat brain, or canine kidney.

  • This compound: Stock solution of known concentration.

  • Ouabain: Stock solution (e.g., 10 mM) for determining specific Na+/K+-ATPase activity.

  • ATP (Adenosine 5'-triphosphate disodium (B8443419) salt hydrate): Prepare fresh.

  • Buffer Solution: 100 mM Imidazole-HCl, pH 7.4.

  • Cation Solution A: 1.3 M NaCl, 200 mM KCl, 40 mM MgCl₂.

  • Cation Solution B (for ouabain control): 40 mM MgCl₂.

  • Phosphate Standard: A solution of known inorganic phosphate concentration for generating a standard curve.

  • Reagent for Phosphate Detection: Malachite green-molybdate reagent or a similar commercially available kit.

  • Trichloroacetic Acid (TCA): To stop the reaction.

  • Microplate reader.

  • Incubator or water bath (37°C).

Procedure
  • Preparation of Reaction Mixtures:

    • Prepare two sets of reaction tubes or microplate wells for each this compound concentration to be tested, plus controls.

    • Total ATPase Activity Tubes: Add buffer, Cation Solution A, and the desired concentration of this compound (or vehicle for control).

    • Ouabain-Insensitive ATPase Activity Tubes: Add buffer, Cation Solution B, 1 mM ouabain, and the same concentration of this compound as the corresponding "Total ATPase Activity" tube.

  • Enzyme Addition and Pre-incubation:

    • Add the Na+/K+-ATPase enzyme preparation to all tubes/wells.

    • Pre-incubate the reaction mixtures at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Start the reaction by adding a final concentration of 3 mM ATP to all tubes/wells.

    • Incubate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding a defined volume of cold TCA (e.g., 10% final concentration).

  • Phosphate Detection:

    • Centrifuge the tubes to pellet any precipitated protein.

    • Transfer a portion of the supernatant to a new microplate.

    • Add the phosphate detection reagent to each well.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the phosphate standards.

    • Calculate the amount of Pi released in each sample from the standard curve.

    • Na+/K+-ATPase Activity = (Pi released in "Total ATPase" tube) - (Pi released in "Ouabain-Insensitive" tube).

    • Plot the percentage of Na+/K+-ATPase inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, ATP, this compound) setup_rxn Set up Reaction Mixtures (+/- Ouabain, +/- this compound) prep_reagents->setup_rxn prep_enzyme Prepare Enzyme (e.g., Microsomes) prep_enzyme->setup_rxn pre_incubate Pre-incubate at 37°C setup_rxn->pre_incubate start_rxn Initiate with ATP pre_incubate->start_rxn incubate Incubate at 37°C start_rxn->incubate stop_rxn Terminate with TCA incubate->stop_rxn detect_pi Measure Inorganic Phosphate (Pi) stop_rxn->detect_pi calc_activity Calculate Na+/K+-ATPase Activity detect_pi->calc_activity plot_data Generate Dose-Response Curve calc_activity->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Experimental workflow for the in vitro Na+/K+-ATPase inhibition assay.

Signaling Pathway of Na+/K+-ATPase Inhibition

Inhibition of the Na+/K+-ATPase by cardiac glycosides like this compound leads to a cascade of intracellular signaling events beyond the direct effect on ion transport. The primary mechanism involves an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca2+ exchanger, leading to an accumulation of intracellular calcium. This increase in calcium is responsible for the positive inotropic effect in cardiac myocytes.

Furthermore, Na+/K+-ATPase can act as a signal transducer. Binding of cardiac glycosides can trigger signaling cascades involving Src kinase, the Epidermal Growth Factor Receptor (EGFR), and downstream pathways like the Ras-Raf-MEK-ERK (MAPK) pathway. These signaling events can influence various cellular processes, including gene expression, cell growth, and proliferation.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound nka Na+/K+-ATPase This compound->nka Inhibition na_increase ↑ Intracellular [Na+] nka->na_increase src Src Kinase Activation nka->src Signal Transduction ca_increase ↑ Intracellular [Ca2+] na_increase->ca_increase egfr EGFR Transactivation src->egfr mapk MAPK Pathway (Ras-Raf-MEK-ERK) egfr->mapk gene_expression Altered Gene Expression mapk->gene_expression

Experimental Design for In Vivo Studies of Cassaine in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassaine is a naturally occurring cardiac glycoside found in the bark of plants from the Erythrophleum genus. Like other cardiac glycosides such as digoxin, this compound exhibits a positive inotropic effect on the heart muscle, meaning it increases the force of cardiac contraction.[1] This property suggests its potential as a therapeutic agent for heart failure. However, this compound is also known for its significant toxicity, historically being used as an arrow poison.[2] A thorough preclinical evaluation in animal models is therefore critical to determine its therapeutic window and potential clinical utility.

These application notes provide a comprehensive framework for designing and conducting in vivo studies to evaluate the efficacy and toxicity of this compound in animal models. The protocols outlined below are intended to guide researchers in obtaining robust and reproducible data for the preclinical assessment of this compound.

Preclinical Objectives

The primary objectives for the in vivo evaluation of this compound are:

  • To establish the dose-response relationship for its cardiotonic effects.

  • To determine the acute and sub-chronic toxicity profiles.

  • To define the therapeutic index.

  • To investigate the mechanism of action and potential off-target effects.

  • To assess its pharmacokinetic and pharmacodynamic (PK/PD) properties.

Animal Model Selection

The choice of animal model is crucial for the relevance of preclinical findings. While rodents are commonly used for initial toxicity screening, larger animal models with cardiovascular physiology more similar to humans are often necessary for efficacy and detailed safety pharmacology studies.

Animal ModelRationale for UseKey Considerations
Rats/Mice Initial acute toxicity screening (LD50 determination), preliminary dose-ranging studies.Differences in cardiac electrophysiology compared to humans.
Guinea Pigs High sensitivity to the arrhythmogenic effects of cardiac glycosides, making them a suitable model for cardiotoxicity assessment.
Rabbits Used in historical studies of this compound's effects on atrial contractions.[1]
Dogs Cardiovascular system is very similar to humans, making them a good model for hemodynamic and cardiac function studies.Ethical considerations and higher cost.
Pigs Similarities in cardiac anatomy, physiology, and coronary circulation to humans, making them a relevant model for cardiac disease.[3]Large size and specialized housing requirements.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing the quantitative data that should be collected during the in vivo studies.

Table 1: Acute Toxicity of this compound (Example)

Animal ModelRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalKey Clinical Signs of Toxicity
MouseIntravenousData to be determinedData to be determinedArrhythmias, convulsions, respiratory distress
RatOralData to be determinedData to be determinedSalivation, lethargy, diarrhea

Table 2: Effects of this compound on Cardiovascular Parameters in a Dog Model (Example)

Dose (mg/kg, IV)Heart Rate (bpm)Mean Arterial Pressure (mmHg)Left Ventricular dP/dt_max (%)Cardiac Output (L/min)ECG Changes
VehicleBaselineBaselineBaselineBaselineNormal Sinus Rhythm
Dose 1Change from baselineChange from baselineChange from baselineChange from baselinee.g., PR interval prolongation
Dose 2Change from baselineChange from baselineChange from baselineChange from baselinee.g., ST segment depression
Dose 3Change from baselineChange from baselineChange from baselineChange from baselinee.g., Ventricular ectopy

Experimental Protocols

Acute Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

Objective: To determine the acute oral or intravenous LD50 of this compound.

Animal Model: Rats or mice.

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least 5 days before the experiment.

  • Dosing: Administer this compound sequentially to individual animals. The initial dose is selected based on available data, and subsequent doses are adjusted up or down depending on the outcome for the previous animal.

  • Observation: Observe animals for clinical signs of toxicity immediately after dosing, at regular intervals for the first 24 hours, and then daily for 14 days.

  • Data Collection: Record all clinical signs, body weight changes, and mortality.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Cardiovascular Efficacy and Safety Pharmacology Study

Objective: To evaluate the dose-dependent effects of this compound on cardiovascular function.

Animal Model: Anesthetized dogs or pigs.

Methodology:

  • Animal Preparation: Anesthetize the animal and surgically implant catheters for drug administration, blood pressure measurement, and blood sampling. Place ECG leads for continuous monitoring. For more detailed cardiac function, a left ventricular pressure catheter can be inserted.

  • Baseline Measurements: Record baseline cardiovascular parameters (ECG, blood pressure, heart rate, cardiac contractility) for a stabilization period.

  • Drug Administration: Administer increasing doses of this compound intravenously, with a sufficient time interval between doses to allow for the full effect to be observed.

  • Continuous Monitoring: Continuously record all cardiovascular parameters throughout the experiment.

  • Data Analysis: Analyze the changes in cardiovascular parameters from baseline at each dose level.

Sub-chronic Toxicity Study (28-Day Repeated Dose Study - OECD Guideline 407)

Objective: To evaluate the toxicity of this compound after repeated daily administration for 28 days.

Animal Model: Rats.

Methodology:

  • Group Allocation: Assign animals to at least three dose groups (low, mid, high) and a vehicle control group.

  • Daily Administration: Administer this compound daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.

  • Clinical Observations: Conduct daily clinical observations and record body weight and food/water consumption weekly.

  • Hematology and Clinical Chemistry: Collect blood samples at the end of the treatment period for hematological and clinical chemistry analysis.

  • Histopathology: At the end of the study, perform a full necropsy and collect organs for histopathological examination, with a particular focus on the heart, liver, and kidneys.

Visualizations

Experimental Workflow for In Vivo Cardiovascular Assessment

experimental_workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Animal_Selection Select Animal Model (e.g., Dog) Anesthesia Anesthesia Animal_Selection->Anesthesia Surgical_Instrumentation Surgical Instrumentation (Catheters, ECG leads) Anesthesia->Surgical_Instrumentation Baseline Record Baseline Cardiovascular Parameters Surgical_Instrumentation->Baseline Dosing Administer Vehicle or Increasing Doses of this compound Baseline->Dosing Monitoring Continuous Monitoring of Cardiovascular Parameters Dosing->Monitoring Data_Collection Collect and Process Data Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Reporting Report Findings Statistical_Analysis->Reporting

Caption: Workflow for assessing the cardiovascular effects of this compound in an animal model.

Proposed Signaling Pathway for this compound's Inotropic Effect

signaling_pathway This compound This compound NaK_ATPase Na+/K+ ATPase This compound->NaK_ATPase Inhibition Intra_Na ↑ Intracellular [Na+] NaK_ATPase->Intra_Na NCX Na+/Ca2+ Exchanger (Reverse Mode) Intra_Na->NCX Intra_Ca ↑ Intracellular [Ca2+] NCX->Intra_Ca SR_Ca ↑ Sarcoplasmic Reticulum Ca2+ Load Intra_Ca->SR_Ca Ca_Release ↑ Ca2+ Release from SR SR_Ca->Ca_Release Contraction ↑ Myocardial Contractility (Positive Inotropy) Ca_Release->Contraction

Caption: Hypothesized mechanism of this compound-induced positive inotropy via Na+/K+ ATPase inhibition.

Conclusion

The successful in vivo evaluation of this compound requires a systematic and well-designed experimental approach. The protocols and guidelines presented in these application notes provide a framework for assessing the therapeutic potential and toxicological risks associated with this compound. By carefully selecting appropriate animal models, employing robust experimental designs, and thoroughly analyzing the data, researchers can generate the necessary information to guide future drug development efforts for this potent cardiac glycoside.

References

Application of Cassaine in Elucidating Cardiac Glycoside Binding Sites: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassaine, a cardiotonic steroid isolated from the bark of Erythrophleum species, serves as a valuable molecular probe for investigating the structure and function of the Na+/K+-ATPase, the cellular receptor for cardiac glycosides. Its distinct chemical structure and biological activity provide a unique tool for characterizing the cardiac glycoside binding sites on this critical ion pump. These application notes provide a comprehensive overview of the use of this compound in such studies, complete with detailed experimental protocols and data presentation.

Cardiac glycosides, a class of naturally occurring compounds, are known for their potent effects on cardiac muscle.[1] Their primary cellular target is the Na+/K+-ATPase, an integral membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Inhibition of this pump by cardiac glycosides leads to an increase in intracellular sodium concentration, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger, ultimately enhancing myocardial contractility.[2]

This compound's interaction with the Na+/K+-ATPase is characterized by a poorly reversible inhibition at higher concentrations, suggesting a stable binding to the enzyme.[3] This property, along with its ability to compete with other cardiac glycosides like ouabain (B1677812) for binding, makes it a useful tool for researchers studying the pharmacology and molecular interactions of this important drug target.

Data Presentation

Parameter Value Enzyme/System Comments Reference
Na+/K+-ATPase Inhibition > 1 x 10⁻⁴ MRat brain Na+/K+-ATPasePoorly reversible inhibition observed at these concentrations.[3]
Positive Inotropic Effect ~ 1 x 10⁻⁶ MCardiac muscleEffective concentration is at least 100-fold lower than that causing stable enzyme inhibition.[3]
Cholinesterase Inhibition (Ki) ~ 5 x 10⁻⁵ MRat brain microsomesFully reversible inhibition, indicating off-target activity at higher concentrations.[3]

Signaling Pathways and Experimental Workflows

Cardiac Glycoside Mechanism of Action

The binding of this compound to the α-subunit of the Na+/K+-ATPase initiates a cascade of events within the cardiac myocyte, leading to an increased force of contraction (positive inotropic effect). The following diagram illustrates this signaling pathway.

This compound This compound NaK_ATPase Na+/K+-ATPase (α-subunit) This compound->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake Ca_release ↑ Ca2+ Release SR->Ca_release Contraction Enhanced Myofilament Contraction Ca_release->Contraction

Mechanism of this compound's Inotropic Effect.
Experimental Workflow: Competitive Radioligand Binding Assay

This workflow outlines the key steps in a competitive binding assay to determine the affinity of this compound for the cardiac glycoside binding site using a radiolabeled ligand, such as [³H]-ouabain.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare Cardiac Membrane Microsomes Incubate Incubate Membranes with [3H]-Ouabain and this compound Membrane_Prep->Incubate Radioligand Prepare [3H]-Ouabain (Radioligand) Radioligand->Incubate Cassaine_Dilutions Prepare Serial Dilutions of this compound Cassaine_Dilutions->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Scintillation Counting (Measure Radioactivity) Wash->Scintillation Plot Plot % Inhibition vs. [this compound] Scintillation->Plot Calculate Calculate IC50 and Ki Plot->Calculate cluster_cell_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_data_analysis Data Analysis Isolate_Cells Isolate Cardiac Myocytes Plate_Cells Plate Cells on Coverslip Isolate_Cells->Plate_Cells Patch Establish Whole-Cell Patch-Clamp Configuration Plate_Cells->Patch Record_Baseline Record Baseline Action Potentials Patch->Record_Baseline Apply_this compound Perfuse with this compound Solution Record_Baseline->Apply_this compound Record_Effect Record Action Potentials in Presence of this compound Apply_this compound->Record_Effect Analyze_AP Analyze Action Potential Parameters (APD, Amplitude, etc.) Record_Effect->Analyze_AP Dose_Response Construct Dose-Response Curve Analyze_AP->Dose_Response

References

Assessing the Cellular Effects of Cassaine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols and techniques for researchers, scientists, and drug development professionals to assess the cellular effects of Cassaine, a cardiotonic steroid with potential as a therapeutic agent. This compound, a member of the cardiac glycoside family, primarily targets the Na+/K+-ATPase pump, leading to a cascade of downstream cellular events that can influence cell viability, proliferation, and apoptosis. This document outlines key in vitro assays to quantify the impact of this compound on cancer cell lines.

Key Cellular Effects of this compound

This compound and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, which disrupts cellular ion homeostasis. This disruption triggers several downstream signaling pathways, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).

Data Presentation: Cytotoxicity of this compound Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives in different human cancer cell lines, as determined by the MTT assay. This data provides a quantitative measure of their cytotoxic potency.

Table 1: Cytotoxicity (IC50) of this compound Diterpene Amines in Non-Small Cell Lung Cancer Cell Lines

CompoundA549 (µM)NCI-H1975 (µM)NCI-H1229 (µM)
Erythroformine A (6)1.10.90.8
Erythroformine B (7)0.50.40.4
Compound 81.21.51.3
Compound 95.94.85.2
Compound 102.32.11.9
Compound 123.52.93.1
Compound 130.80.70.6

Table 2: Cytotoxicity (IC50) of this compound Diterpenoid Amides in Various Human Cancer Cell Lines

CompoundA2780 (µM)KB (µM)Bel-7402 (µM)BGC-823 (µM)MCF-7 (µM)HCT-8 (µM)Hela (µM)PC-3M (µM)A549 (µM)Ketr3 (µM)
Nor-cassamide (1)>10>10>10>10>10>10>10>10>10>10
Compound 22.53.14.53.86.25.57.18.34.99.1
Nor-erythrosuamide (3)>10>10>10>10>10>10>10>10>10>10
Compound 41.82.23.12.64.33.95.05.83.46.3
Compound 60.91.11.51.32.22.02.52.91.73.2
Compound 74.25.17.36.1>109.0>10>108.1>10
Compound 86.17.5>109.2>10>10>10>10>10>10

Experimental Protocols

Herein, we provide detailed protocols for the essential assays to characterize the cellular effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO)

  • Sterile 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cells treated with this compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (B145695) (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for 24 or 48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflow for its characterization.

cluster_workflow Experimental Workflow for this compound Assessment start Start: Select Cancer Cell Lines viability Cell Viability/Cytotoxicity Assay (MTT) start->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle mechanism Elucidate Mechanism of Action apoptosis->mechanism cell_cycle->mechanism

Caption: A logical workflow for the in vitro assessment of this compound's anticancer effects.

cluster_pathway This compound-Induced Signaling Pathway This compound This compound na_k_atpase Na+/K+-ATPase This compound->na_k_atpase Inhibits src Src na_k_atpase->src Activates ros ROS Generation na_k_atpase->ros egfr EGFR src->egfr Transactivates ras Ras egfr->ras mapk MAPK Pathway ras->mapk apoptosis Apoptosis mapk->apoptosis cell_cycle_arrest Cell Cycle Arrest mapk->cell_cycle_arrest ros->apoptosis

Caption: Simplified signaling cascade initiated by this compound's inhibition of Na+/K+-ATPase.

cluster_apoptosis Apoptosis Induction by this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound death_receptor Death Receptors (e.g., Fas, TRAIL-R) This compound->death_receptor bax Bax (Pro-apoptotic) This compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulates caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways induced by this compound.

"protocol for evaluating the anti-proliferative effects of Cassaine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassaine, a cassane diterpenoid, is a cardiac glycoside that has demonstrated potent cytotoxic and anti-proliferative activities against various cancer cell lines.[1] As with other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump located in the cell membrane.[2][3][4][5][6] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels by affecting the Na+/Ca2+ exchanger.[4][7] The subsequent disruption of ion homeostasis triggers a cascade of downstream signaling events that can induce cell cycle arrest and apoptosis, making this compound a compound of interest for cancer therapeutic research.[8][9]

This document provides detailed protocols for evaluating the anti-proliferative effects of this compound using standard in vitro assays: the MTT assay for cell viability, the BrdU assay for DNA synthesis, and the colony formation assay for long-term survival. Additionally, it outlines the key signaling pathways affected by this compound and presents data in a structured format for clear interpretation.

Mechanism of Action: this compound as a Na+/K+-ATPase Inhibitor

This compound exerts its anti-proliferative effects by binding to and inhibiting the α-subunit of the Na+/K+-ATPase. This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane. Inhibition of this pump leads to:

  • Increased Intracellular Sodium: The primary consequence of Na+/K+-ATPase inhibition.[3][4]

  • Increased Intracellular Calcium: The elevated intracellular sodium reduces the driving force for the Na+/Ca2+ exchanger to pump calcium out of the cell, leading to its accumulation.[4][7]

  • Activation of Downstream Signaling: The altered intracellular ion concentrations and the interaction of this compound with the Na+/K+-ATPase can activate various signaling pathways, including:

    • Src Kinase Activation: The Na+/K+-ATPase can act as a signal transducer, and its interaction with cardiac glycosides can lead to the activation of Src kinase.[10][11][12]

    • EGFR Transactivation: Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), initiating further downstream signaling.[10][11]

    • STAT1 and Apoptosis Pathways: Inhibition of the Na+/K+-ATPase has been shown to reduce the activation of STAT1, a key transcription factor in IFN-γ signaling.[10] Furthermore, the cellular stress induced by ionic imbalance and signaling alterations can trigger the intrinsic apoptotic pathway, involving the regulation of Bcl-2 family proteins (e.g., Bax and Bcl-2) and the activation of caspases.[8][13][14][15]

Signaling Pathway of this compound's Anti-Proliferative Effect

cassaine_pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Src Src Kinase NaK_ATPase->Src Activates STAT1 STAT1 Activation NaK_ATPase->STAT1 Reduces Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Via Na+/Ca2+ Exchanger Apoptosis Apoptosis Ca_in->Apoptosis Triggers EGFR EGFR Src->EGFR Transactivates Proliferation Cell Proliferation EGFR->Proliferation Promotes STAT1->Proliferation Apoptosis->Proliferation Inhibits

Caption: Signaling pathway of this compound's anti-proliferative action.

Data Presentation

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for this compound and other cardiac glycosides against various human cancer cell lines. These values are indicative of the potent anti-proliferative activity of this class of compounds.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound A549Lung Carcinoma0.4 - 5.9[1]
This compound NCI-H1975Lung Carcinoma0.4 - 5.9[1]
This compound NCI-H1229Lung Carcinoma0.4 - 5.9[1]
Digoxin A549Lung Carcinoma0.01 - 0.1
Digitoxin A549Lung Carcinoma0.01 - 0.1
Ouabain MDA-MB-231Breast Cancer0.01 - 0.1[10]
Compound 1 HCT116Colorectal Carcinoma22.4
Compound 2 HCT116Colorectal Carcinoma0.34
Cisplatin A549Lung Carcinoma0.19 - 3.5[1]
5-Fluorouracil HCT116Colorectal Carcinoma~5

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • 96-well plates

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

BrdU Assay for Cell Proliferation

This immunoassay measures DNA synthesis as a direct marker of cell proliferation.

Principle: Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected using a specific anti-BrdU antibody.

  • This compound stock solution (in DMSO)

  • BrdU labeling solution (10 µM in complete medium)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2.5 N H2SO4)

  • 96-well plates

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling:

    • Add 20 µL of BrdU labeling solution to each well.

    • Incubate for 2-24 hours at 37°C, depending on the cell doubling time.

  • Fixation and Denaturation:

    • Remove the labeling medium and add 200 µL of Fixing/Denaturing solution to each well.

    • Incubate for 30 minutes at room temperature.

  • Antibody Incubation:

    • Wash wells with wash buffer.

    • Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.

    • Wash wells and add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes.

  • Detection:

    • Wash wells and add 100 µL of TMB substrate.

    • Incubate until color develops (5-30 minutes).

    • Add 100 µL of stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm.

Colony Formation Assay for Long-Term Survival

This assay assesses the ability of a single cell to proliferate and form a colony, which is a measure of its long-term reproductive viability.

Principle: Cells are seeded at a low density and treated with the compound of interest. After a period of incubation, the number of colonies formed is counted to determine the effect of the compound on cell survival and proliferation.

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Cell Seeding:

    • Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

    • Allow cells to attach overnight.

  • Treatment:

    • Treat cells with various concentrations of this compound for 24 hours.

    • Remove the treatment medium and replace it with fresh complete medium.

  • Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed.

  • Staining:

    • Wash the wells with PBS.

    • Fix the colonies with methanol (B129727) for 15 minutes.

    • Stain with crystal violet solution for 15-30 minutes.

  • Counting:

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

Experimental Workflow

experimental_workflow start Start cell_culture Cell Culture (e.g., A549, HeLa) start->cell_culture seeding Cell Seeding cell_culture->seeding treatment Treatment with this compound (Dose-Response and Time-Course) seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt brdu BrdU Assay (DNA Synthesis) treatment->brdu colony Colony Formation Assay (Long-Term Survival) treatment->colony data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) mtt->data_analysis brdu->data_analysis colony->data_analysis end End data_analysis->end

Caption: Workflow for evaluating this compound's anti-proliferative effects.

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the anti-proliferative effects of this compound. By employing a combination of short-term viability and proliferation assays (MTT and BrdU) and a long-term survival assay (colony formation), researchers can obtain robust and reliable data on the cytotoxic potential of this compound. Understanding the underlying mechanism of action involving the Na+/K+-ATPase and its downstream signaling pathways is crucial for the further development of this compound and related cardiac glycosides as potential anti-cancer agents.

References

Methodology for In Vitro Assessment of Cassaine's Impact on Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a comprehensive set of protocols to investigate the in vitro effects of Cassaine, a cardiac glycoside, on angiogenesis. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] this compound and its derivatives have been identified as potential inhibitors of angiogenesis, making them promising candidates for anti-cancer therapeutic development.[1][3][4] These application notes detail the experimental procedures for assessing the impact of this compound on key events in angiogenesis, including endothelial cell proliferation, migration, tube formation, and apoptosis. Furthermore, a protocol for investigating the molecular mechanism of this compound's action by examining its effect on the Vascular Endothelial Growth Factor (VEGF) signaling pathway is provided.

Overview of In Vitro Angiogenesis Assays

A series of well-established in vitro assays are employed to dissect the multi-step process of angiogenesis. These assays allow for the quantitative assessment of a compound's pro- or anti-angiogenic potential. The primary cell type used in these assays is Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying endothelial cell biology.

The key stages of angiogenesis that can be modeled in vitro include:

  • Endothelial Cell Proliferation: The increase in endothelial cell number is a fundamental aspect of forming new blood vessels.

  • Endothelial Cell Migration: Endothelial cells must migrate towards an angiogenic stimulus to initiate the formation of a new vessel sprout.

  • Endothelial Cell Differentiation (Tube Formation): Following migration, endothelial cells organize into three-dimensional capillary-like structures.

  • Apoptosis: Induction of apoptosis in endothelial cells is a key mechanism for anti-angiogenic agents.

Data Presentation

Quantitative results from the following experimental protocols should be recorded and summarized in the tables below. This allows for a clear and comparative analysis of this compound's dose-dependent effects on the different stages of angiogenesis.

Table 1: Effect of this compound on HUVEC Proliferation

This compound Concentration (µM)Absorbance (OD) at 450 nm (Mean ± SD)% Inhibition of Proliferation
Vehicle Control (0)0
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Positive Control (e.g., Doxorubicin)

Table 2: Effect of this compound on HUVEC Migration

This compound Concentration (µM)Number of Migrated Cells (Mean ± SD)% Inhibition of Migration
Vehicle Control (0)0
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Positive Control (e.g., Cytochalasin D)

Table 3: Effect of this compound on HUVEC Tube Formation

This compound Concentration (µM)Total Tube Length (µm) (Mean ± SD)Number of Branch Points (Mean ± SD)% Inhibition of Tube Formation
Vehicle Control (0)0
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Positive Control (e.g., Suramin)

Table 4: Effect of this compound on HUVEC Apoptosis

This compound Concentration (µM)% Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Necrotic Cells (Annexin V+/PI+) (Mean ± SD)
Vehicle Control (0)
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Positive Control (e.g., Staurosporine)

Experimental Protocols

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are the recommended cell line. They should be cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors and 10% Fetal Bovine Serum (FBS) at 37°C in a humidified atmosphere of 5% CO2. For all experiments, use HUVECs between passages 3 and 7.

Endothelial Cell Proliferation Assay (WST-1 Assay)

This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

Materials:

  • HUVECs

  • EGM-2 medium

  • 96-well tissue culture plates

  • This compound stock solution (dissolved in DMSO)

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in EGM-2 medium. The final DMSO concentration should be less than 0.1%.

  • Replace the medium with 100 µL of medium containing different concentrations of this compound or vehicle control.

  • Incubate for 48 hours at 37°C.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 2-4 hours at 37°C, or until a color change is apparent.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition of proliferation using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100

Endothelial Cell Migration Assay (Transwell Assay)

This assay assesses the ability of endothelial cells to migrate through a porous membrane towards a chemoattractant.

Materials:

  • HUVECs

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Fibronectin

  • Serum-free EBM-2 medium

  • EGM-2 medium with chemoattractant (e.g., 50 ng/mL VEGF)

  • This compound stock solution

  • Calcein AM fluorescent dye

Protocol:

  • Coat the upper side of the Transwell insert membrane with 50 µg/mL fibronectin and incubate for 1 hour at 37°C.

  • Resuspend HUVECs in serum-free EBM-2 medium at a concentration of 1 x 10⁶ cells/mL.

  • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • In the lower chamber, add 600 µL of EGM-2 medium containing the chemoattractant (VEGF) and different concentrations of this compound or vehicle control.

  • Incubate for 6-8 hours at 37°C.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

  • Stain the migrated cells with Calcein AM (2 µg/mL) for 30 minutes.

  • Count the number of migrated cells in several random fields under a fluorescence microscope.

  • Calculate the percentage of inhibition of migration relative to the vehicle control.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

  • HUVECs

  • Matrigel® Basement Membrane Matrix

  • 96-well tissue culture plates

  • EGM-2 medium

  • This compound stock solution

  • Calcein AM fluorescent dye

Protocol:

  • Thaw Matrigel® on ice overnight at 4°C.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Resuspend HUVECs in EGM-2 medium containing different concentrations of this compound or vehicle control at a density of 2 x 10⁵ cells/mL.

  • Gently add 100 µL of the cell suspension to each Matrigel®-coated well.

  • Incubate for 6-12 hours at 37°C.

  • Stain the cells with Calcein AM (2 µg/mL) for 30 minutes.

  • Visualize the tube formation under a fluorescence microscope.

  • Quantify the total tube length and the number of branch points using an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

  • Calculate the percentage of inhibition of tube formation relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • HUVECs

  • 6-well tissue culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed HUVECs in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound or vehicle control for 24 hours.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis of VEGF Signaling Pathway

This protocol is used to assess the effect of this compound on the phosphorylation of key proteins in the VEGF signaling pathway.

Materials:

  • HUVECs

  • Serum-free EBM-2 medium

  • Recombinant human VEGF-A

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells in EBM-2 medium for 4-6 hours.

  • Pre-treat the cells with different concentrations of this compound or vehicle control for 1 hour.

  • Stimulate the cells with 50 ng/mL VEGF-A for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the total protein or a loading control (β-actin).

Mandatory Visualizations

VEGF Signaling Pathway and Potential Inhibition by this compound

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis.[5] It initiates a signaling cascade by binding to its receptor, VEGFR-2, on endothelial cells.[6] This leads to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which promote endothelial cell proliferation, migration, and survival.[7] Studies suggest that some this compound derivatives may exert their anti-angiogenic effects by interfering with this pathway, potentially by inhibiting eNOS activation, which is downstream of Akt.[1]

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PLCg PLCγ VEGFR2->PLCg Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates Survival Survival Akt->Survival NO NO eNOS->NO Produces Permeability Vascular Permeability NO->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration This compound This compound This compound->eNOS Inhibits (potential)

Caption: VEGF signaling pathway in endothelial cells and a potential point of inhibition by this compound.

Experimental Workflow for Assessing this compound's Anti-Angiogenic Activity

The following workflow provides a logical sequence for the in vitro evaluation of this compound.

Experimental_Workflow Start Start: Prepare this compound Stock Solution Proliferation Cell Proliferation Assay (WST-1) Start->Proliferation Migration Cell Migration Assay (Transwell) Start->Migration Tube_Formation Tube Formation Assay (Matrigel) Start->Tube_Formation Apoptosis Apoptosis Assay (Annexin V/PI) Start->Apoptosis Data_Analysis Data Analysis and IC50 Determination Proliferation->Data_Analysis Migration->Data_Analysis Tube_Formation->Data_Analysis Apoptosis->Data_Analysis Mechanism Investigate Mechanism of Action Data_Analysis->Mechanism Western_Blot Western Blot for VEGF Signaling Pathway Mechanism->Western_Blot Conclusion Conclusion on Anti-Angiogenic Potential of this compound Western_Blot->Conclusion

Caption: A streamlined workflow for the in vitro evaluation of this compound's anti-angiogenic effects.

References

Application Notes and Protocols for In Vivo Validation of Cassaine's Anti-Angiogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established in vivo models for validating the anti-angiogenic properties of Cassaine and its derivatives. The protocols outlined below are intended to guide researchers in the design and execution of experiments to assess the efficacy of these compounds in inhibiting new blood vessel formation, a critical process in tumor growth and metastasis.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a hallmark of cancer.[1] Tumors require a dedicated blood supply to grow beyond a few millimeters, making anti-angiogenic therapies a promising strategy in oncology.[1] this compound, a diterpene alkaloid, and its derivatives have demonstrated potential anti-angiogenic effects by interfering with key signaling pathways that regulate endothelial cell proliferation, migration, and tube formation.[1][2] One such derivative, 3β-acetyl-nor-erythrophlamide (3-ANE), has been shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis.[1][3]

This document details three widely used in vivo models to quantitatively and qualitatively assess the anti-angiogenic activity of this compound: the Chick Chorioallantoic Membrane (CAM) Assay, the Matrigel Plug Assay, and the Tumor Xenograft Model.

Data Presentation

The following table summarizes quantitative data from a study investigating the anti-tumor effects of the this compound derivative, 3β-acetyl-nor-erythrophlamide (3-ANE), in a human lung adenocarcinoma (A549) xenograft model. This data demonstrates the dose-dependent inhibition of tumor growth by 3-ANE. While the anti-angiogenic effects of this compound derivatives have been observed in CAM and Matrigel plug assays, specific quantitative data from these models were not available in the reviewed literature.[1]

Table 1: Effect of 3β-acetyl-nor-erythrophlamide (3-ANE) on Tumor Growth in an A549 Xenograft Model [4]

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM
Control-852 ± 182
3-ANE5466 ± 118
3-ANE10338 ± 53

Experimental Protocols

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established, cost-effective, and rapid in vivo model to study angiogenesis.[5][6] It utilizes the highly vascularized membrane of a developing chick embryo to assess the effect of test compounds on blood vessel formation.[5]

Protocol:

  • Egg Incubation:

    • Obtain fertilized chicken eggs and clean them with 70% ethanol.[6]

    • Incubate the eggs in a humidified incubator at 37.5°C with 85% humidity for 3-4 days.[5][7]

  • Windowing the Egg:

    • On embryonic day 3 or 4, carefully create a small hole in the blunt end of the egg over the air sac.

    • Gently apply suction to the hole to detach the CAM from the shell membrane.

    • Cut a 1-2 cm² window in the shell to expose the CAM.[5]

  • Application of this compound:

    • Prepare sterile, non-toxic carriers such as filter paper discs or gelatin sponges.[5][8]

    • Dissolve this compound in a suitable vehicle (e.g., DMSO, PBS) to the desired concentrations.

    • Apply a specific volume of the this compound solution to the carrier and allow it to air dry under sterile conditions.

    • Place the this compound-loaded carrier onto the CAM, preferably on an area with small blood vessels.[5]

    • A vehicle-treated carrier should be used as a negative control, and a known angiogenesis inhibitor (e.g., bevacizumab) or promoter (e.g., VEGF) can be used as a positive control.[9]

  • Incubation and Observation:

    • Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.[5]

    • Monitor the CAM daily for any signs of toxicity or anti-angiogenic effects.

  • Quantification of Angiogenesis:

    • After the incubation period, fix the CAM by adding a methanol/acetone mixture (1:1).[5]

    • Excise the CAM around the carrier and place it on a glass slide.[5]

    • Capture images of the vascular network using a stereomicroscope.

    • Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the carrier.[5] Alternatively, image analysis software can be used to measure vessel length, density, and total vascularized area.[10]

Matrigel Plug Assay

The Matrigel plug assay is a widely used model to assess in vivo angiogenesis in rodents.[11][12] Matrigel, a basement membrane extract, provides a scaffold for endothelial cells to invade and form new blood vessels in response to angiogenic stimuli.[8][11]

Protocol:

  • Preparation of Matrigel Mixture:

    • Thaw Matrigel on ice overnight at 4°C.[13] It is critical to keep Matrigel and all reagents cold to prevent premature polymerization.[4]

    • Mix Matrigel with an angiogenic factor, such as Vascular Endothelial Growth Factor (VEGF) or basic Fibroblast Growth Factor (bFGF), to induce angiogenesis.[14]

    • Incorporate this compound at various concentrations into the Matrigel mixture. A vehicle control group (Matrigel + angiogenic factor) and a negative control group (Matrigel alone) should be included.[14]

  • Subcutaneous Injection:

    • Use immunodeficient mice (e.g., nude or SCID mice) to prevent an immune response to the Matrigel plug.[4]

    • Anesthetize the mice and subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe and needle.[4][12]

    • The Matrigel will form a solid plug at body temperature.[12]

  • Plug Excision and Analysis:

    • After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.[15]

    • Photograph the plugs for a qualitative assessment of vascularization.

  • Quantification of Angiogenesis:

    • Hemoglobin Content: Homogenize the plug in distilled water and measure the hemoglobin content using a Drabkin's reagent kit. The amount of hemoglobin is proportional to the number of red blood cells and, therefore, the extent of vascularization.[14]

    • Microvessel Density (MVD): Fix the plugs in formalin, embed them in paraffin, and prepare 5 µm sections.[14] Perform immunohistochemistry using an antibody against an endothelial cell marker, such as CD31.[14] Count the number of CD31-positive vessels per high-power field to determine the MVD.

Tumor Xenograft Model

The tumor xenograft model is a preclinical model that closely mimics the tumor microenvironment and is essential for evaluating the efficacy of potential anti-cancer drugs, including anti-angiogenic agents.

Protocol:

  • Cell Culture and Implantation:

    • Culture a human cancer cell line (e.g., A549 lung adenocarcinoma, PC-3 prostate cancer) under standard conditions.[4]

    • Harvest the cells and resuspend them in a sterile medium or a mixture of medium and Matrigel.

    • Subcutaneously inject a specific number of cells (e.g., 5 x 10⁶) into the flank of immunodeficient mice.

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., intraperitoneally or orally) at different doses according to a predetermined schedule. The control group should receive the vehicle.[4]

    • Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²)/2.[13]

    • Monitor the body weight of the mice as an indicator of toxicity.[4]

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and photograph them.

    • Fix a portion of the tumor in formalin for immunohistochemical analysis.

  • Quantification of Angiogenesis:

    • Perform immunohistochemistry on tumor sections using an anti-CD31 antibody to stain blood vessels.

    • Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields within the tumor. A reduction in MVD in the this compound-treated groups compared to the control group indicates anti-angiogenic activity.[4]

Visualizations

experimental_workflow_cam cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis egg_incubation Fertilized Egg Incubation (3-4 days) windowing Windowing of Eggshell egg_incubation->windowing application Application of this compound to CAM windowing->application cassaine_prep This compound Carrier Preparation cassaine_prep->application incubation Incubation (48-72 hours) application->incubation fixation CAM Fixation incubation->fixation imaging Imaging fixation->imaging quantification Quantification (Branch Points, Vessel Length) imaging->quantification experimental_workflow_matrigel cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis matrigel_mix Preparation of Matrigel-Cassaine Mixture injection Subcutaneous Injection in Mice matrigel_mix->injection incubation Incubation (7-14 days) injection->incubation excision Plug Excision incubation->excision quant_hemo Hemoglobin Assay excision->quant_hemo quant_mvd Immunohistochemistry for MVD excision->quant_mvd experimental_workflow_xenograft cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture cell_prep Cell Preparation for Injection cell_culture->cell_prep implantation Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment This compound Administration tumor_growth->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement excision Tumor Excision tumor_measurement->excision quant_mvd Immunohistochemistry for MVD excision->quant_mvd vegf_signaling_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Migration Cell Migration PLCg->Migration AKT Akt PI3K->AKT RAF RAF RAS->RAF eNOS eNOS AKT->eNOS Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK Permeability Vascular Permeability eNOS->Permeability ERK ERK MEK->ERK ERK->Proliferation This compound This compound Derivative (e.g., 3-ANE) This compound->eNOS Inhibits Activation

References

Measuring Cassaine-Induced Apoptosis in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassaine, a cardiac glycoside, has demonstrated cytotoxic effects on various cancer cell lines. A key mechanism underlying its anti-cancer activity is the induction of apoptosis, or programmed cell death. Understanding and accurately quantifying this compound-induced apoptosis is crucial for its evaluation as a potential therapeutic agent. These application notes provide a detailed overview of the key techniques used to measure apoptosis in cancer cells treated with this compound and its derivatives, along with specific experimental protocols and data interpretation guidelines.

The methodologies described herein focus on the detection of key apoptotic events, including the externalization of phosphatidylserine (B164497), activation of caspases, DNA fragmentation, and the regulation of apoptosis-associated proteins. The provided protocols are based on established methods and can be adapted for various cancer cell lines.

Quantitative Data Summary

The following tables summarize the cytotoxic and apoptotic effects of specific cassane diterpenoids on various cancer cell lines, providing a baseline for experimental design.

Table 1: Cytotoxicity of Cassane Diterpenoid (Phanginin R) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
A2780Ovarian Cancer9.9 ± 1.6
HEYOvarian Cancer12.2 ± 6.5
AGSGastric Cancer5.3 ± 1.9
A549Non-small Cell Lung Cancer12.3 ± 3.1

Data extracted from a study on the cytotoxic and pro-apoptotic effects of cassane diterpenoids.[1][2][3]

Table 2: Apoptosis Induction by Cassane Diterpenoid (Phanginin R) in A2780 Ovarian Cancer Cells

Treatment Concentration (µM)Percentage of Apoptotic Cells (Annexin V positive) after 24h
0 (Control)~5%
5~15%
10~25%
20~40%

Data represents an approximate dose-dependent increase in apoptotic cells as evidenced by Annexin V staining.[1][3]

Table 3: Cytotoxicity of this compound Diterpene Amines in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

CompoundCell LineIC50 (µM)
Erythroformine AA5491.2
Erythroformine ANCI-H19750.8
Erythroformine ANCI-H12291.5
Erythroformine BA5490.9
Erythroformine BNCI-H19750.4
Erythroformine BNCI-H12290.7

These compounds exhibited potent cytotoxic activity, with Erythroformine B significantly inducing apoptosis.[2]

Key Experimental Protocols

This section provides detailed protocols for the most common assays used to measure this compound-induced apoptosis. It is important to note that optimal concentrations of this compound and incubation times should be determined empirically for each cancer cell line.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate late apoptotic and necrotic cells.

Experimental Workflow:

G cluster_0 Cell Preparation and Treatment cluster_1 Staining cluster_2 Data Acquisition and Analysis start Seed cancer cells and allow to adhere overnight treat Treat cells with varying concentrations of this compound (and vehicle control) for the desired time start->treat harvest Harvest cells (trypsinization for adherent cells) treat->harvest wash_pbs Wash cells with cold 1X PBS harvest->wash_pbs resuspend Resuspend cells in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate for 15-20 minutes at room temperature in the dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer acquire Analyze by flow cytometry within 1 hour add_buffer->acquire analyze Quantify viable, early apoptotic, late apoptotic, and necrotic populations acquire->analyze

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., based on IC50 values) and a vehicle control for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, carefully collect the culture medium (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Combine with the collected medium.

  • Washing: Wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS). Centrifuge at 300 x g for 5 minutes between washes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

    • Data Interpretation:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.

Principle: Caspase activity can be measured using a substrate that, when cleaved by the active caspase, releases a fluorescent or colorimetric molecule. The intensity of the signal is proportional to the amount of active caspase in the sample.

Protocol (Fluorometric):

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound as described previously. Include positive and negative controls.

  • Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol of the chosen caspase activity assay kit. This typically involves adding a lysis buffer and incubating on ice.

  • Assay Reaction:

    • Add the caspase substrate (e.g., DEVD-AMC for caspase-3/7) and reaction buffer to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis: Quantify the fold-increase in caspase activity in this compound-treated samples compared to the vehicle control.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect target proteins.

Key Proteins to Analyze:

  • Cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3. Its cleavage is a hallmark of apoptosis.

  • Bcl-2 Family Proteins: Analyze the ratio of pro-apoptotic proteins (e.g., Bax, Bak) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). An increased Bax/Bcl-2 ratio is indicative of apoptosis.

  • Cleaved Caspases: Detect the activated (cleaved) forms of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3).

  • p53: A tumor suppressor protein that can induce apoptosis in response to cellular stress.

Protocol:

  • Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Calculate the relative changes in protein expression in this compound-treated cells compared to the control.

Signaling Pathways in this compound-Induced Apoptosis

Studies on cassane diterpenoids suggest that they primarily induce apoptosis through the intrinsic (mitochondrial) pathway . This pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins.

G cluster_0 Apoptosis Induction cluster_1 Upstream Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade cluster_4 Execution Phase This compound This compound p53 p53 Activation This compound->p53 bcl2 Bcl-2 (Anti-apoptotic) Downregulation This compound->bcl2 bax Bax (Pro-apoptotic) Up-regulation p53->bax mmp Loss of Mitochondrial Membrane Potential bcl2->mmp bax->mmp cyto_c Cytochrome c Release mmp->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Intrinsic Apoptotic Pathway Induced by this compound.

Pathway Description:

  • Induction: this compound treatment leads to cellular stress, which can activate the tumor suppressor protein p53.[1][3]

  • Bcl-2 Family Regulation: Activated p53 up-regulates the expression of pro-apoptotic proteins like Bax and down-regulates anti-apoptotic proteins like Bcl-2. This shifts the Bax/Bcl-2 ratio in favor of apoptosis.[1][3]

  • Mitochondrial Permeabilization: The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, resulting in the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, including PARP, leading to the characteristic morphological and biochemical changes of apoptosis.[1][3]

By employing the techniques and protocols outlined in these application notes, researchers can effectively characterize and quantify this compound-induced apoptosis in cancer cells, providing valuable insights into its potential as an anti-cancer therapeutic.

References

Application Notes and Protocols for Electrophysiological Studies of Cassaine's Effects on Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassaine is a cardiotonic steroid, a class of compounds known to exert positive inotropic effects on the heart muscle. The primary mechanism of action for cardiotonic steroids is the inhibition of the Na+/K+-ATPase pump in cardiac myocytes. This inhibition leads to a cascade of events, ultimately increasing intracellular calcium concentration and enhancing myocardial contractility. Understanding the detailed electrophysiological effects of this compound is crucial for its potential therapeutic applications and for assessing its safety profile.

These application notes provide a comprehensive guide to utilizing electrophysiological techniques, primarily the patch-clamp method, to investigate the effects of this compound on isolated cardiac myocytes. The protocols outlined below will enable researchers to quantify the impact of this compound on cardiac action potentials, individual ion channel currents, and intracellular calcium dynamics.

Key Electrophysiological Effects of Cardiotonic Steroids

Cardiotonic steroids, including this compound, are expected to modulate the electrophysiology of cardiac myocytes through the following mechanisms:

  • Inhibition of the Na+/K+-ATPase: This is the primary target. Inhibition of this pump leads to an increase in intracellular sodium concentration ([Na+]i).

  • Alteration of Na+/Ca2+ Exchanger (NCX) activity: The increased [Na+]i reduces the driving force for the forward mode of the NCX (calcium extrusion) and promotes its reverse mode (calcium influx).

  • Increased Intracellular Calcium ([Ca2+]i): The enhanced reverse mode of the NCX leads to a rise in cytosolic calcium concentration.

  • Changes in Action Potential Duration (APD): The alterations in ion concentrations and currents can lead to changes in the shape and duration of the cardiac action potential.

  • Modulation of various ion channels: While the primary effect is on the Na+/K+-ATPase, secondary effects on other ion channels (e.g., L-type Ca2+ channels, K+ channels) can occur due to changes in intracellular ion concentrations and signaling pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data that should be obtained from the experimental protocols described below. Note: Specific values for this compound are largely unavailable in recent literature and need to be determined experimentally. The tables are structured to guide data acquisition and presentation.

Table 1: Effects of this compound on Cardiac Action Potential Parameters

ParameterControlThis compound (Concentration 1)This compound (Concentration 2)This compound (Concentration 3)
Resting Membrane Potential (RMP, mV)
Action Potential Amplitude (APA, mV)
Maximum Upstroke Velocity (Vmax, V/s)
Action Potential Duration at 50% Repolarization (APD50, ms)
Action Potential Duration at 90% Repolarization (APD90, ms)
Early Afterdepolarizations (EADs) (Incidence, %)
Delayed Afterdepolarizations (DADs) (Incidence, %)

Table 2: Effects of this compound on Cardiac Ion Channel Currents (IC50 Values)

Ion Channel CurrentIC50 (µM)Hill Coefficient
Peak Sodium Current (I_Na)To be determinedTo be determined
Late Sodium Current (I_Na,L)To be determinedTo be determined
L-type Calcium Current (I_Ca,L)To be determinedTo be determined
Transient Outward Potassium Current (I_to)To be determinedTo be determined
Rapid Delayed Rectifier Potassium Current (I_Kr)To be determinedTo be determined
Slow Delayed Rectifier Potassium Current (I_Ks)To be determinedTo be determined
Inward Rectifier Potassium Current (I_K1)To be determinedTo be determined
Na+/K+-ATPase Pump Current (I_p)To be determinedTo be determined

Experimental Protocols

Protocol 1: Isolation of Ventricular Myocytes

Objective: To obtain a high yield of viable, single ventricular myocytes for electrophysiological recordings.

Materials:

  • Adult rat or guinea pig heart

  • Langendorff perfusion system

  • Collagenase type II

  • Protease type XIV

  • Krebs-Henseleit (KH) buffer

  • Calcium-free KH buffer

  • Storage solution (e.g., Kraftbrühe solution)

Procedure:

  • Anesthetize the animal and rapidly excise the heart.

  • Cannulate the aorta and mount the heart on the Langendorff apparatus.

  • Perfuse with calcium-free KH buffer for 5-10 minutes to wash out blood.

  • Switch to perfusion with KH buffer containing collagenase and protease for 15-20 minutes.

  • Once the heart is digested, remove it from the apparatus and gently tease the ventricular tissue apart in a petri dish containing storage solution.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Allow the cells to settle, then carefully aspirate the supernatant.

  • Resuspend the cells in fresh storage solution and store at 4°C until use.

Protocol 2: Whole-Cell Patch-Clamp Recordings

Objective: To measure action potentials (current-clamp) and specific ion channel currents (voltage-clamp) from isolated cardiomyocytes.

A. Current-Clamp Recordings for Action Potentials

Solutions:

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 10 NaCl, 5 MgATP, 10 HEPES, 0.1 EGTA; pH 7.2 with KOH.

Procedure:

  • Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with internal solution.

  • Transfer isolated myocytes to a recording chamber on the stage of an inverted microscope and perfuse with external solution.

  • Approach a selected myocyte with the patch pipette and form a gigaohm seal.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Switch the amplifier to current-clamp mode.

  • Record baseline action potentials by applying brief suprathreshold current pulses (1-2 ms, 1-2 nA) at a steady frequency (e.g., 1 Hz).

  • Perfuse the chamber with the external solution containing various concentrations of this compound.

  • Record changes in action potential parameters (RMP, APA, Vmax, APD50, APD90) and the occurrence of any arrhythmias (EADs, DADs).

B. Voltage-Clamp Recordings for Specific Ion Currents

  • I_Na (Peak Sodium Current):

    • External Solution: As in 2A, but with CoCl2 (2 mM) to block Ca2+ channels and CsCl (5 mM) to block K+ channels.

    • Internal Solution: (in mM) 130 CsF, 10 NaCl, 10 HEPES, 5 EGTA, 5 MgATP; pH 7.2 with CsOH.

    • Voltage Protocol: From a holding potential of -120 mV, apply depolarizing steps from -100 mV to +60 mV in 10 mV increments for 50 ms.

  • I_Ca,L (L-type Calcium Current):

    • External Solution: As in 2A, but with TTX (30 µM) to block Na+ channels and CsCl (5 mM) to block K+ channels.

    • Internal Solution: As for I_Na.

    • Voltage Protocol: From a holding potential of -40 mV (to inactivate Na+ channels), apply depolarizing steps from -50 mV to +60 mV in 10 mV increments for 300 ms.

  • I_K (Potassium Currents - I_to, I_Kr, I_Ks, I_K1):

    • Specific blockers and voltage protocols are required to isolate each K+ current component. For example, to isolate I_Kr, use an E-4031-sensitive current subtraction protocol.

    • General External Solution: As in 2A.

    • General Internal Solution: As in 2A.

  • I_p (Na+/K+-ATPase Pump Current):

    • External Solution: K+-free Tyrode's solution to inhibit the pump, then rapidly switch to a K+-containing solution to activate it.

    • Internal Solution: High Na+ (e.g., 50 mM) to maximize pump activity.

    • Procedure: Measure the outward current induced by the re-introduction of extracellular K+. This K+-activated current represents the pump current.

Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i)

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Materials:

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Fluorescence microscopy setup with a system for rapid solution exchange.

Procedure:

  • Load isolated cardiomyocytes with the fluorescent Ca2+ indicator by incubating them in a solution containing the dye.

  • Transfer the loaded cells to a recording chamber on the fluorescence microscope.

  • Electrically stimulate the cells at a constant frequency (e.g., 1 Hz) to elicit regular Ca2+ transients.

  • Record baseline fluorescence signals.

  • Perfuse the chamber with a solution containing this compound.

  • Record changes in the amplitude and kinetics of the Ca2+ transients. Analyze parameters such as peak systolic [Ca2+]i, diastolic [Ca2+]i, and the time constant of Ca2+ transient decay.

Signaling Pathways and Experimental Workflows

Cassaine_Signaling_Pathway cluster_membrane Sarcolemma cluster_intracellular Intracellular Space This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ [Na+]i NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Activates Ca_in ↑ [Ca2+]i NCX->Ca_in Increases SR Sarcoplasmic Reticulum Ca_in->SR Affects Contraction ↑ Myocardial Contraction Ca_in->Contraction AP Action Potential Alterations Ca_in->AP Ca_release ↑ SR Ca2+ Load & Release SR->Ca_release Ca_release->Contraction

Patch_Clamp_Workflow cluster_recordings Electrophysiological Recordings Start Start: Isolate Ventricular Myocytes Prepare Prepare Patch Pipette & Solutions Start->Prepare Seal Form Gigaohm Seal on Myocyte Prepare->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell CurrentClamp Current-Clamp: Record Action Potentials WholeCell->CurrentClamp VoltageClamp Voltage-Clamp: Record Ion Currents (I_Na, I_Ca,L, I_K, I_p) WholeCell->VoltageClamp Perfuse Perfuse with this compound (Dose-Response) CurrentClamp->Perfuse VoltageClamp->Perfuse Analyze Analyze Data: - AP Parameters - Current Amplitudes - IC50 Values Perfuse->Analyze

Cassaine_Effects_Logic This compound This compound Application NaK_Inhibition Na+/K+-ATPase Inhibition This compound->NaK_Inhibition Increased_Na ↑ Intracellular Na+ NaK_Inhibition->Increased_Na Ion_Channel_Mod Ion Channel Modulation NaK_Inhibition->Ion_Channel_Mod NCX_Reverse ↑ NCX Reverse Mode Increased_Na->NCX_Reverse Increased_Ca ↑ Intracellular Ca2+ NCX_Reverse->Increased_Ca AP_Changes Action Potential Changes Increased_Ca->AP_Changes Increased_Ca->Ion_Channel_Mod Inotropy Positive Inotropy Increased_Ca->Inotropy Arrhythmia Arrhythmia Risk AP_Changes->Arrhythmia Ion_Channel_Mod->AP_Changes

Preparation of Cassaine Stock Solutions for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassaine, a tricyclic diterpenoid alkaloid isolated from the genus Erythrophleum, is a known cardiotonic agent and a potent inhibitor of Na+/K+-transporting ATPase (EC 3.6.3.9).[1] Its cytotoxic properties make it a compound of interest for cancer research and other cell-based studies. Proper preparation of this compound stock solutions is paramount for obtaining accurate, reproducible, and meaningful experimental results. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions in various cell-based assays, along with a summary of its chemical properties and mechanism of action.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₂₄H₃₉NO₄[1][2]
Molecular Weight 405.58 g/mol [1][2]
Appearance Glossy solid/flakes[1]
Melting Point 142.5 °C[1]
Solubility Soluble in methanol, ethanol, acetone, acetic acid, chloroform, ether, and benzene.[1]
Storage Store at -20°C, protected from light.

Mechanism of Action: Inhibition of Na+/K+-ATPase

This compound exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase pump, an integral membrane protein essential for maintaining electrochemical gradients across the plasma membrane.[1] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca²+ exchanger, leading to an elevation of intracellular calcium. This disruption of ion homeostasis triggers a cascade of downstream signaling events.

cassaine_pathway This compound This compound na_k_atpase Na+/K+-ATPase This compound->na_k_atpase Inhibits na_plus_in ↑ Intracellular Na+ na_k_atpase->na_plus_in Leads to src_egfr Src/EGFR Pathway na_k_atpase->src_egfr Activates na_ca_exchanger Na+/Ca2+ Exchanger na_plus_in->na_ca_exchanger Affects ca_plus_in ↑ Intracellular Ca2+ na_ca_exchanger->ca_plus_in Leads to apoptosis Apoptosis ca_plus_in->apoptosis erk ERK Activation src_egfr->erk Leads to ros ↑ ROS Production src_egfr->ros Leads to erk->apoptosis ros->apoptosis cytotoxicity Cytotoxicity apoptosis->cytotoxicity

Caption: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data Summary: Cytotoxicity of this compound and Related Alkaloids

While specific IC₅₀ values for this compound are not widely reported in the literature, studies on related this compound diterpenoids from Erythrophleum fordii have demonstrated potent cytotoxic effects against various cancer cell lines.

Compound TypeCell Line(s)IC₅₀ (µM)Source
This compound diterpene aminesA549, NCI-H1975, NCI-H1229 (Non-small cell lung cancer)0.4 - 5.9[1][3]
This compound diterpenoid amidesA2780, KB, Bel-7402, BGC-823, MCF-7, HCT-8, Hela, PC-3M, A549, Ketr3 (Various human cancer cell lines)< 10[4]

Note: The IC₅₀ values should be determined empirically for the specific cell line and experimental conditions being used.

Experimental Protocols

Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (≥95%)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

stock_solution_workflow start Start weigh Weigh this compound (e.g., 4.06 mg) start->weigh dissolve Dissolve in Solvent (e.g., 1 mL DMSO) weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot into sterile tubes vortex->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for the preparation of this compound stock solutions.

Procedure:

  • Calculate the required amount of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 405.58 g/mol * 1000 mg/g = 4.06 mg

  • Weighing: In a chemical fume hood, carefully weigh 4.06 mg of this compound powder.

  • Dissolution: Transfer the weighed this compound to a sterile amber microcentrifuge tube. Add 1 mL of anhydrous DMSO or ethanol.

  • Mixing: Securely cap the tube and vortex until the solid is completely dissolved. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Important Considerations:

  • The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.5%, ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Always include a vehicle control (cells treated with the same final concentration of solvent) in your experiments.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with desired concentrations of this compound for a specified time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Safety Precautions

This compound is a toxic compound and should be handled with appropriate safety measures.[1] Use personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. All handling of the powdered form should be performed in a chemical fume hood. Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

References

Application Notes and Protocols for Studying Cassaine-Induced Cardiotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to investigate the cardiotoxicity of Cassaine, a cardiac glycoside known for its potent effects on myocardial contractility. The following sections detail the selection of appropriate animal models, experimental designs for assessing cardiotoxicity, and specific methodologies for key assays.

Introduction to this compound Cardiotoxicity

This compound, a C21 steroidal alkaloid, belongs to the class of cardiac glycosides. Its primary mechanism of action involves the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump in cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the sodium-calcium exchanger. While this mechanism underlies its positive inotropic (contractility-enhancing) effects, it is also responsible for its cardiotoxic potential, which can manifest as arrhythmias, cellular damage, and ultimately, heart failure. Understanding the dose-dependent adverse effects of this compound is crucial for its potential therapeutic development and for managing accidental exposure.

Recommended Animal Models

The choice of animal model is critical for obtaining relevant and translatable data. Both rodent and zebrafish models are recommended for studying this compound's cardiotoxicity, each offering unique advantages.

  • Rodent Models (Rats and Mice): These models are well-established for cardiovascular research and allow for detailed physiological and pathological assessments that are highly relevant to human cardiac function. They are suitable for acute, sub-chronic, and chronic toxicity studies.

  • Zebrafish (Danio rerio): The zebrafish model, particularly in its larval stages, offers a high-throughput screening platform. Its genetic tractability and the optical transparency of the larvae allow for real-time, non-invasive imaging of cardiac function and development.

Experimental Design and Workflow

A typical experimental workflow for assessing this compound-induced cardiotoxicity is outlined below. This workflow is adaptable for both rodent and zebrafish models, with specific modifications detailed in the protocols.

experimental_workflow cluster_setup Experimental Setup cluster_administration Compound Administration cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis animal_model Animal Model Selection (Rodent or Zebrafish) dose_ranging Dose-Ranging Studies (Determine sublethal to lethal doses of this compound) animal_model->dose_ranging group_allocation Animal Group Allocation (Control, Vehicle, this compound Dose Groups) dose_ranging->group_allocation cassaine_admin This compound Administration (e.g., gavage, injection, waterborne exposure) group_allocation->cassaine_admin ecg Electrocardiography (ECG) (Assess cardiac rhythm and intervals) cassaine_admin->ecg clinical_signs Clinical Sign Monitoring (Behavior, weight, etc.) cassaine_admin->clinical_signs blood_collection Blood Sample Collection (Biochemical marker analysis) ecg->blood_collection clinical_signs->blood_collection tissue_collection Heart Tissue Collection blood_collection->tissue_collection histopathology Histopathological Analysis tissue_collection->histopathology data_analysis Data Analysis and Interpretation histopathology->data_analysis

Caption: General experimental workflow for assessing this compound cardiotoxicity.

Quantitative Data Summary

The following tables summarize the expected quantitative data from studies on this compound-induced cardiotoxicity. These values are representative of the effects of cardiac glycosides and should be determined experimentally for this compound.

Table 1: Expected Changes in ECG Parameters in Rodents Treated with this compound

ParameterExpected Change with Increasing this compound DoseRationale
Heart Rate (HR)DecreaseIncreased vagal tone and direct effects on the sinoatrial node.
PR IntervalIncreaseDelayed atrioventricular (AV) conduction.
QRS DurationNo significant change at lower doses; may widen at toxic dosesIntraventricular conduction is less affected initially.
QT IntervalShorteningAccelerated ventricular repolarization.
ST SegmentDepression (scooping)Characteristic effect of cardiac glycosides on ventricular repolarization.
ArrhythmiasPresence of premature ventricular contractions (PVCs), AV block, ventricular tachycardiaIncreased automaticity and delayed afterdepolarizations.

Table 2: Expected Changes in Biochemical Markers of Cardiotoxicity

BiomarkerExpected Change with this compound-Induced CardiotoxicityTime Course
Cardiac Troponin I (cTnI)IncreaseRises within hours of myocardial injury.
Cardiac Troponin T (cTnT)IncreaseSimilar to cTnI, indicates cardiomyocyte damage.
Creatine Kinase-MB (CK-MB)IncreaseLess specific than troponins but indicates cardiac muscle damage.
Lactate Dehydrogenase (LDH)IncreaseNon-specific marker of cellular damage.
Brain Natriuretic Peptide (BNP) or NT-proBNPIncreaseReleased in response to ventricular stress and stretching.

Table 3: Histopathological Scoring of Cardiac Tissue

LesionScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Myocyte Degeneration/NecrosisNo observable changesFocal, single-cell necrosisMultifocal areas of necrosisWidespread necrosis
Myofibrillar DisarrayNormal parallel arrangementFocal areas of disorganizationMultifocal disorganizationDiffuse disorganization
Inflammatory Cell InfiltrationNo inflammatory cellsScattered inflammatory cellsSmall aggregates of inflammatory cellsLarge, diffuse inflammatory infiltrates
Interstitial FibrosisNo fibrosisMinimal collagen depositionModerate collagen depositionExtensive collagen deposition
VacuolizationAbsentFew myocytes with small vacuolesMultiple myocytes with prominent vacuolesWidespread, large vacuolization

Detailed Experimental Protocols

Rodent Model Protocol (Rat)

5.1.1. Animals and Housing:

  • Species: Sprague-Dawley or Wistar rats.

  • Age/Weight: 8-10 weeks old, 250-300g.

  • Housing: Standard laboratory conditions (12:12h light/dark cycle, 22±2°C, 50-60% humidity) with ad libitum access to food and water.

  • Acclimatization: Minimum of 7 days before the experiment.

5.1.2. This compound Administration:

  • Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).

  • Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection.

  • Dose: To be determined by preliminary dose-ranging studies. A suggested starting range is 1-10 mg/kg.

  • Frequency: Single dose for acute studies or daily for sub-chronic studies (e.g., 14-28 days).

5.1.3. Electrocardiography (ECG):

  • Anesthesia: Isoflurane (2-3% for induction, 1.5% for maintenance) or ketamine/xylazine cocktail (e.g., 80/10 mg/kg, i.p.). Note that anesthetics can affect ECG parameters.

  • Procedure: Place the anesthetized rat in a supine position on a heated pad. Attach needle electrodes subcutaneously to the limbs (Lead II configuration is standard).

  • Recording: Record a stable baseline ECG for at least 5 minutes. After this compound administration, record ECG continuously for the first hour and then at selected time points (e.g., 2, 4, 6, 24 hours).

  • Analysis: Analyze heart rate, PR interval, QRS duration, and QT interval. The QT interval should be corrected for heart rate (e.g., using Bazett's or Mitchell's formula).

5.1.4. Biochemical Analysis:

  • Blood Collection: At the end of the study, collect blood via cardiac puncture under deep anesthesia.

  • Sample Preparation: Collect blood in serum separator tubes or EDTA tubes. Centrifuge to separate serum or plasma.

  • Analysis: Use commercially available ELISA kits or automated analyzers to measure the levels of cTnI, cTnT, CK-MB, LDH, and NT-proBNP.

5.1.5. Histopathology:

  • Tissue Collection: Euthanize the animal and immediately excise the heart.

  • Fixation: Perfuse the heart with saline followed by 10% neutral buffered formalin.

  • Processing: Embed the fixed heart in paraffin (B1166041) and section at 4-5 µm thickness.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for fibrosis.

  • Evaluation: A qualified pathologist should evaluate the slides for myocyte necrosis, inflammation, fibrosis, and other signs of cardiotoxicity, using a scoring system as described in Table 3.

Zebrafish Model Protocol

5.2.1. Animals and Housing:

  • Strain: Wild-type (e.g., AB) or transgenic lines with fluorescent reporters in the heart (e.g., tg(cmlc2:GFP)).

  • Housing: Maintain adult zebrafish in a recirculating system at 28.5°C with a 14:10h light/dark cycle.

  • Embryo Collection: Collect embryos after natural spawning and maintain them in E3 medium.

5.2.2. This compound Exposure:

  • Preparation: Dissolve this compound in DMSO to create a stock solution and then dilute in E3 medium to the final desired concentrations. The final DMSO concentration should not exceed 0.1%.

  • Exposure: At 48 hours post-fertilization (hpf), place individual larvae in 96-well plates containing different concentrations of this compound.

  • Duration: Expose larvae for a defined period, for example, 24 to 48 hours.

5.2.3. Cardiac Function Assessment:

  • Imaging: At the end of the exposure period, immobilize the larvae (e.g., with tricaine) and orient them for imaging of the heart.

  • Video Microscopy: Record high-speed videos of the heart.

  • Analysis: Measure heart rate, rhythm (arrhythmias), and contractility (e.g., ventricular fractional shortening from end-diastolic and end-systolic dimensions).

5.2.4. Biochemical and Molecular Analysis (Optional):

  • Sample Collection: Pool larvae from each treatment group.

  • Analysis: Perform assays for markers of oxidative stress or apoptosis (e.g., caspase activity assays). Quantitative PCR can be used to assess the expression of genes involved in cardiac stress response.

Signaling Pathways in this compound Cardiotoxicity

The primary molecular target of this compound is the Na+/K+-ATPase. Inhibition of this pump initiates a cascade of events leading to cardiotoxicity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound na_k_atpase Na+/K+-ATPase This compound->na_k_atpase Inhibition na_increase ↑ [Na+]i na_k_atpase->na_increase na_ca_exchanger Na+/Ca2+ Exchanger (NCX) ca_increase ↑ [Ca2+]i na_ca_exchanger->ca_increase na_increase->na_ca_exchanger Reversal calcineurin Calcineurin Activation ca_increase->calcineurin ca_overload Ca2+ Overload ca_increase->ca_overload nf_at NF-AT Activation calcineurin->nf_at gene_transcription Gene Transcription (e.g., FasL) nf_at->gene_transcription arrhythmias Arrhythmias ca_overload->arrhythmias contractile_dysfunction Contractile Dysfunction ca_overload->contractile_dysfunction apoptosis Apoptosis gene_transcription->apoptosis apoptosis->contractile_dysfunction

Caption: Signaling pathway of this compound-induced cardiotoxicity.

Inhibition of the Na+/K+-ATPase by this compound leads to an accumulation of intracellular sodium. This disrupts the normal function of the Na+/Ca2+ exchanger, causing an increase in intracellular calcium concentration. Elevated cytosolic calcium can activate signaling pathways such as the calcineurin-NFAT pathway, which promotes the expression of pro-apoptotic genes like FasL. Furthermore, calcium overload in the sarcoplasmic reticulum can lead to spontaneous calcium release, triggering delayed afterdepolarizations and arrhythmias. Persistent calcium dysregulation and apoptosis contribute to contractile dysfunction and cardiomyocyte death.

Troubleshooting & Optimization

Technical Support Center: Improving Cassaine Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Cassaine solubility in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO, which is a common solvent for hydrophobic compounds used in cell-based assays.[1][2]

Q2: What is the maximum recommended final concentration of DMSO in cell culture medium?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v). However, cell line sensitivity to DMSO can vary, so it is best practice to perform a solvent tolerance assay for your specific cell line to determine the maximum non-toxic concentration.[3]

Q3: My this compound solution precipitates when I add it to the cell culture medium. What can I do?

A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Optimize the dilution process: Pre-warm the cell culture medium to 37°C. Add the this compound stock solution drop-wise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[4]

  • Reduce the final concentration: Your desired working concentration may exceed this compound's solubility limit in the aqueous medium. Try lowering the final concentration.

  • Use an intermediate dilution step: Instead of diluting the concentrated stock directly into the full volume of media, perform one or more intermediate dilutions in a smaller volume of media.

Q4: Can I use solvents other than DMSO for this compound?

A4: While DMSO is the most common choice, other organic solvents may be used, but their compatibility with your specific cell line must be verified. Some Erythrophleum alkaloids have shown solubility in ethanol (B145695) and other organic solvents.[5] However, for any new solvent, it is crucial to perform a solvent tolerance test to ensure it does not affect cell viability or interfere with the experimental results.

Q5: How should I store my this compound stock solution?

A5: For long-term stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed, light-protecting vials. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[3][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon dilution of stock solution The concentration of this compound exceeds its solubility limit in the aqueous cell culture medium ("crashing out").- Lower the final working concentration of this compound.- Pre-warm the cell culture medium to 37°C before adding the stock solution.- Add the stock solution drop-wise while gently swirling the medium.[4]- Use an intermediate dilution step.
Precipitate forms over time in the incubator - Temperature and pH shifts: Changes in the incubator's environment can affect solubility.- Media evaporation: Increased concentration of media components and this compound due to evaporation.[7]- Interaction with media components: this compound may interact with salts or other components, forming insoluble complexes.- Ensure the cell culture medium is properly buffered for the CO2 concentration.- Maintain adequate humidity in the incubator to prevent evaporation.- Prepare fresh working solutions immediately before each experiment.
Inconsistent experimental results - Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution.- Inaccurate concentration: Error in preparing the stock or working solutions.- Aliquot stock solutions to minimize freeze-thaw cycles.[3]- Prepare fresh working solutions for each experiment.- Verify the concentration of your stock solution if you have access to analytical methods like HPLC.
Cell toxicity observed in vehicle control The final concentration of the solvent (e.g., DMSO) is too high for the cell line.- Perform a solvent tolerance assay to determine the maximum non-toxic concentration for your specific cell line.- Ensure the final solvent concentration is kept at the lowest possible level, ideally ≤ 0.1%.

Quantitative Data Summary

The following table provides information for preparing this compound stock solutions in DMSO. The required volume of DMSO to dissolve a specific mass of this compound to achieve a desired stock concentration can be calculated.

Desired Stock Concentration Volume of DMSO per 1 mg of this compound Volume of DMSO per 5 mg of this compound Volume of DMSO per 10 mg of this compound
1 mM2.47 mL12.33 mL24.66 mL
5 mM0.49 mL2.47 mL4.93 mL
10 mM0.25 mL1.23 mL2.47 mL
50 mM0.05 mL0.25 mL0.49 mL
Data is based on a molecular weight of 405.58 g/mol for this compound.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile pipette tips

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Alternative Solubilization Strategies (General Guidance)

If solubility in DMSO-media mixtures remains a challenge, consider these advanced strategies, which may require optimization for this compound.

A. Co-solvency

This method involves using a mixture of solvents to increase the solubility of a hydrophobic compound.[8][9][10]

Materials:

  • This compound stock solution in DMSO

  • Co-solvents such as Polyethylene Glycol (PEG) 300/400 or Propylene Glycol (PG)

  • Cell culture medium

Procedure:

  • Prepare a concentrated stock of this compound in 100% DMSO.

  • Create a co-solvent mixture with the cell culture medium (e.g., a 10% PEG 400 in media solution).

  • Dilute the this compound-DMSO stock into the co-solvent-media mixture.

  • Important: The final concentration of all solvent components must be tested for cytotoxicity on the specific cell line being used.

B. Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[11][12][13][14]

Materials:

  • This compound

  • A suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water or buffer

  • Stir plate

Procedure:

  • Prepare an aqueous solution of HP-β-CD.

  • Slowly add this compound powder to the cyclodextrin solution while stirring continuously.

  • Allow the mixture to stir for several hours to facilitate the formation of the inclusion complex.

  • The resulting solution can then be sterile-filtered and diluted into the cell culture medium.

  • Note: The effect of the cyclodextrin on your experimental system should be evaluated.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_treatment Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute treat Add Working Solution to Cells dilute->treat incubate Incubate Cells treat->incubate assay Perform In Vitro Assay incubate->assay

Workflow for preparing and using this compound solutions in in vitro experiments.

troubleshooting_flow cluster_solutions Troubleshooting Steps start Precipitation Observed? sol1 Lower Final Concentration start->sol1 Yes end_ok Problem Resolved start->end_ok No sol2 Optimize Dilution Method (Pre-warm media, slow addition) sol1->sol2 sol3 Use Alternative Method (Co-solvents, Cyclodextrins) sol2->sol3 sol4 Check for Media Evaporation & Ensure Proper Humidity sol3->sol4 sol4->end_ok If successful end_not_ok Consult Further (e.g., Formulation Scientist) sol4->end_not_ok If persists

A logical workflow for troubleshooting this compound precipitation issues.

NaK_ATPase_Inhibition cluster_intra Intracellular cluster_extra Extracellular This compound This compound pump Na+/K+-ATPase (Sodium-Potassium Pump) This compound->pump Inhibits na_in ↑ Intracellular Na+ pump->na_in Reduces Na+ efflux k_in ↓ Intracellular K+ pump->k_in Reduces K+ influx na_out Na+ pump->na_out 3 Na+ out k_out K+ pump->k_out 2 K+ in depolarization Membrane Depolarization na_in->depolarization k_in->depolarization na_out->pump k_out->pump

Signaling pathway showing the inhibition of Na+/K+-ATPase by this compound.

References

Navigating the Stability of Cassaine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cassaine Handling and Stability. This resource is tailored for researchers, scientists, and drug development professionals to provide clear guidance on the proper storage, handling, and stability of this compound in DMSO and other common organic solvents. The following information, presented in a question-and-answer format, addresses potential challenges and offers best practices to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a widely used and highly recommended solvent for preparing stock solutions of a broad range of organic molecules, including alkaloids like this compound. While specific quantitative solubility data for this compound in DMSO is not extensively published, its known solubility in other polar organic solvents suggests DMSO is a suitable choice. For many similar compounds, stock solutions in DMSO are typically prepared in the range of 10-20 mM. It is always advisable to start with a lower concentration and visually inspect for complete dissolution before proceeding to higher concentrations.

Q2: In which other organic solvents is this compound soluble?

A2: Based on available data, this compound is soluble in a variety of common laboratory organic solvents. This solubility is crucial for selecting appropriate solvent systems for your experiments.

Q3: What are the primary factors that can affect the stability of this compound in solution?

A3: The stability of this compound in solution is influenced by several factors, primarily related to its chemical structure, which includes a tertiary amine and an enoate ester. Key factors include:

  • pH: The presence of the tertiary amine group makes the molecule susceptible to pH changes. Also, the ester linkage is prone to hydrolysis under both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. Therefore, proper storage at low temperatures is critical.

  • Light: As with many alkaloids, exposure to light, particularly UV light, may induce degradation.

  • Presence of Water: The ester group in this compound is susceptible to hydrolysis, a reaction that is facilitated by the presence of water. DMSO is hygroscopic (readily absorbs moisture from the air), which can introduce water into your stock solution over time.

Q4: How should I store this compound stock solutions in DMSO for optimal stability?

A4: To ensure the long-term stability of your this compound stock solutions, the following storage conditions are recommended:

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, it is best practice to aliquot the stock solution into smaller, single-use volumes.

  • Container: Use tightly sealed vials to minimize exposure to air and moisture.

  • Light Protection: Store vials in the dark or use amber-colored vials to protect the solution from light.

  • Inert Gas: For maximum stability, especially for long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and minimize oxidative degradation.

Q5: What are the likely degradation products of this compound?

A5: The most probable degradation pathway for this compound is the hydrolysis of its enoate ester linkage. This reaction would break the ester bond, yielding the this compound carboxylic acid and 2-(dimethylamino)ethanol. This hydrolysis can be catalyzed by acid or base and may be facilitated by the intramolecular participation of the tertiary amine group. Loss of the ester amine side chain has been noted in related compounds to result in a loss of cardiotonic activity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or unexpected experimental results. 1. Degradation of this compound in the stock solution.2. Repeated freeze-thaw cycles of the stock solution.3. Incomplete dissolution of the compound.1. Prepare fresh stock solutions for critical experiments.2. Ensure stock solutions are properly aliquoted to avoid freeze-thaw cycles.3. Visually confirm complete dissolution. If needed, gentle warming (to no more than 37°C) or brief sonication can aid dissolution. Always allow the solution to return to room temperature before use.
Precipitate forms in the stock solution upon storage or after dilution in aqueous buffer. 1. The concentration of the stock solution exceeds its solubility limit at the storage temperature.2. The solvent (e.g., DMSO) has absorbed water over time, reducing its solvating power.3. The final concentration in the aqueous buffer exceeds this compound's solubility in that medium.1. Gently warm the solution to attempt redissolution. If it does not redissolve, the solution may be supersaturated; prepare a new, less concentrated stock solution.2. Use fresh, anhydrous grade DMSO for preparing new stock solutions and ensure vials are tightly sealed.3. When diluting into an aqueous buffer, do so just before the experiment and ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation.
Noticeable change in the color of the stock solution. A color change may indicate chemical degradation or contamination.It is recommended to discard the solution and prepare a fresh stock from solid material.

Summary of this compound Solubility

Solvent Solubility
MethanolSoluble
EthanolSoluble
AcetoneSoluble
Acetic AcidSoluble
ChloroformSoluble
EtherSoluble
BenzeneSoluble
Dimethyl Sulfoxide (DMSO)Inferred to be soluble based on its properties as a polar aprotic solvent and its common use for similar compounds.

This table is based on available chemical data. It is recommended to perform small-scale solubility tests for your specific experimental concentrations.

Potential Degradation Pathway of this compound

G Potential Hydrolysis of this compound This compound This compound (Enoate Ester) H2O H₂O (Acid or Base Catalyst) This compound->H2O DegradationProducts Degradation Products H2O->DegradationProducts Hydrolysis CassaineAcid This compound Carboxylic Acid DegradationProducts->CassaineAcid AmineAlcohol 2-(dimethylamino)ethanol DegradationProducts->AmineAlcohol

Caption: A diagram illustrating the potential hydrolytic degradation pathway of this compound.

Experimental Protocol: General Procedure for Assessing this compound Stability (Forced Degradation Study)

This protocol outlines a general method for conducting a forced degradation study to determine the stability of this compound in a specific solvent.

1. Materials and Reagents:

  • This compound (solid)

  • High-purity solvent (e.g., HPLC-grade DMSO, methanol, acetonitrile)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • UV detector or mass spectrometer

  • pH meter

  • Calibrated oven

  • Photostability chamber

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

3. Application of Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize before analysis.

  • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and protect from light for a defined period.

  • Thermal Stress: Place a sample of the stock solution in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Photolytic Stress: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

4. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the intact this compound from its degradation products.

  • Quantify the amount of remaining this compound and any major degradation products.

5. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point for each stress condition.

  • Identify the conditions under which this compound is most labile.

  • Characterize the major degradation products using techniques like mass spectrometry.

Workflow for this compound Stability Testing

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare this compound Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) prep_stock->acid base Base Hydrolysis (0.1 M NaOH) prep_stock->base oxidation Oxidation (3% H₂O₂) prep_stock->oxidation thermal Thermal Stress (e.g., 80°C) prep_stock->thermal photo Photolytic Stress prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC / LC-MS Analysis sampling->analysis quant Quantify this compound & Degradation Products analysis->quant eval Determine Degradation Pathways & Stability Profile quant->eval

Caption: A generalized workflow for conducting a forced degradation study of this compound.

Technical Support Center: Troubleshooting Inconsistent Results in Cassaine Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the assessment of Cassaine's cytotoxic effects. Our aim is to help you achieve more consistent, reliable, and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of cytotoxic action?

This compound is a this compound-type diterpenoid alkaloid, a class of natural compounds known for their biological activities.[1] It is classified as a cardiotonic glycoside and acts as a potent inhibitor of the Na+/K+-ATPase pump.[2] This inhibition disrupts cellular ion homeostasis, leading to a cascade of events including increased intracellular calcium, generation of reactive oxygen species (ROS), cell cycle arrest, and ultimately, induction of apoptosis (programmed cell death).[3]

Q2: Which cytotoxicity assays are most suitable for evaluating this compound's effects?

Standard colorimetric and fluorometric assays are commonly used to assess the cytotoxicity of natural compounds like this compound. These include:

  • MTT/MTS/WST Assays: These assays measure metabolic activity by evaluating the reduction of tetrazolium salts into colored formazan (B1609692) products by mitochondrial dehydrogenases in viable cells.[4]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from cells with compromised membrane integrity, which is a marker of cell death.[5][6]

  • ATP-based Assays: These luminescent assays measure the amount of ATP present in a cell population, which correlates with cell viability as ATP is rapidly depleted in dying cells.[7]

  • Caspase Activity Assays: These assays detect the activation of caspases, which are key enzymes in the apoptotic pathway.[8]

The choice of assay should be guided by the specific research question and the potential for compound interference. It is often recommended to use multiple assays that measure different endpoints to confirm results.[8]

Q3: How should I prepare and store this compound for my experiments?

This compound is soluble in methanol, ethanol, acetone, and chloroform.[2] For cell culture experiments, it is best practice to prepare a concentrated stock solution in a high-quality, anhydrous solvent like DMSO. This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

Q4: Could this compound's chemical properties interfere with the readout of common cytotoxicity assays?

While direct interference of this compound with specific assay reagents has not been extensively documented, the chemical nature of natural compounds can sometimes lead to misleading results. For example, compounds with antioxidant properties can directly reduce tetrazolium salts, leading to an overestimation of cell viability in MTT or similar assays.[9] Given that this compound's mechanism involves the generation of ROS, it is less likely to act as a direct antioxidant, but it is crucial to include proper controls to rule out any assay interference. This can be done by running the assay in a cell-free system with this compound and the assay reagents.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments

Inconsistent IC50 values are a frequent challenge in cytotoxicity studies. Several factors can contribute to this variability.

Potential Cause Troubleshooting Recommendation
Cell Health and Passage Number Use cells with a consistent and low passage number. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding.[3][9]
Inconsistent Cell Seeding Density Optimize and strictly adhere to a standardized cell seeding density for each cell line.[3] Create a cell growth curve to determine the optimal density.
This compound Stock Solution Instability Prepare fresh working solutions of this compound for each experiment from a properly stored, single-use aliquot of the stock solution.[9]
Variability in Incubation Times Standardize all incubation times, including cell seeding, compound treatment, and assay reagent incubation, across all experiments.[9]
Pipetting Inaccuracies Regularly calibrate pipettes and use reverse pipetting techniques for viscous solutions to ensure accurate and consistent dispensing.
Issue 2: Inconsistent Results Within the Same 96-Well Plate

Variability across a single plate can obscure the true cytotoxic effect of this compound.

Potential Cause Troubleshooting Recommendation
Edge Effects The outer wells of a microplate are prone to evaporation, leading to altered media and compound concentrations. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data points.[9]
Uneven Cell Distribution Ensure a homogenous single-cell suspension before and during the seeding process. Gently swirl the plate after seeding to ensure even distribution.
Temperature Gradients Allow plates to equilibrate to room temperature before adding reagents and before reading the results to ensure uniform temperature across the plate.[10]
Incomplete Solubilization of Formazan (MTT Assay) After adding the solubilization solution (e.g., DMSO), ensure complete dissolution of the formazan crystals by gentle mixing or shaking before reading the absorbance.[9]
Issue 3: Unexpected or Counterintuitive Results

Sometimes, the experimental outcome may not align with the expected dose-response curve.

Potential Cause Troubleshooting Recommendation
This compound Precipitation in Media Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower concentration range or a different solvent system (ensuring the final solvent concentration is not toxic to the cells).
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism and response to treatment.[9]
Serum Protein Interference Components in serum can sometimes interact with the test compound, affecting its bioavailability and activity.[7] Consider reducing the serum concentration or using serum-free media during the treatment period if compatible with your cell line.
Assay-Specific Artifacts As mentioned, some compounds can directly interfere with assay chemistry. Run cell-free controls to test for direct interaction between this compound and the assay reagents.[11]

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density
  • Prepare Cell Suspension: Harvest and count cells that are in the exponential growth phase.

  • Serial Dilution: Prepare a series of cell dilutions in complete culture medium.

  • Seeding: Seed the different cell densities into the wells of a 96-well plate.

  • Incubation: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform your chosen viability assay (e.g., MTT) according to the manufacturer's protocol.

  • Data Analysis: Plot the absorbance/fluorescence values against the cell number. The optimal seeding density will be in the linear range of this curve, providing a robust signal without being affected by overconfluence.

Protocol 2: Standard MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells at the predetermined optimal density in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the diluted compound. Include vehicle controls (medium with the same concentration of solvent as the highest this compound concentration) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance optimize_density Optimize Seeding Density cell_culture->optimize_density seed_plate Seed 96-Well Plate optimize_density->seed_plate prepare_this compound Prepare this compound Stock treat_cells Treat with this compound Dilutions prepare_this compound->treat_cells seed_plate->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate add_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: General workflow for a this compound cytotoxicity assay.

troubleshooting_logic cluster_inter Inter-Experiment Variability cluster_intra Intra-Plate Variability start Inconsistent Results? check_cells Cell Health & Passage start->check_cells High IC50 Variability check_edge Edge Effects start->check_edge Plate Inconsistency check_seeding Consistent Seeding Density check_cells->check_seeding check_reagents Fresh Reagents check_seeding->check_reagents check_timing Standardized Incubation check_reagents->check_timing check_pipetting Pipetting Technique check_edge->check_pipetting check_temp Temperature Gradients check_pipetting->check_temp

Caption: Logic diagram for troubleshooting inconsistent results.

signaling_pathway This compound This compound nak_atpase Na+/K+-ATPase Pump This compound->nak_atpase Inhibition ion_imbalance Ion Imbalance (↑ Na+, ↑ Ca2+) nak_atpase->ion_imbalance ros ROS Generation ion_imbalance->ros apoptosis Apoptosis ros->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Simplified signaling pathway of this compound-induced cytotoxicity.

References

Technical Support Center: Optimizing Cassaine for Na+/K+-ATPase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using Cassaine in Na+/K+-ATPase inhibition studies. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action on Na+/K+-ATPase?

This compound is a cardiotonic steroid, specifically a this compound-type diterpenoid ester amine, also known as an Erythrophleum alkaloid.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme, which is an integral membrane protein responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane of all animal cells.[2][3] By binding to the Na+/K+-ATPase, this compound disrupts the pumping of three Na+ ions out of the cell and two K+ ions into the cell, a process crucial for cell volume regulation, electrical excitability, and secondary active transport.[3][4]

Q2: What is the recommended concentration range for this compound in Na+/K+-ATPase inhibition studies?

The optimal concentration of this compound can vary depending on the specific experimental conditions, including the source of the enzyme (species and tissue) and the purity of the preparation.[2] However, studies have shown that concentrations greater than 1 x 10⁻⁴ M (100 µM) can result in a stable and poorly reversible inhibition of rat brain Na+/K+-ATPase.[5] For observing more reversible effects, and considering its other potential activities, starting with a concentration-response curve is highly recommended. For comparison, the Ki of this compound for inhibiting cholinesterase activity is approximately 5 x 10⁻⁵ M (50 µM), suggesting that non-specific effects may occur at higher concentrations.[5]

Q3: What experimental factors can influence the inhibitory activity of this compound?

Several factors can modulate the activity of Na+/K+-ATPase and the efficacy of its inhibitors like this compound:

  • Enzyme Concentration: The observed inhibition by this compound can be reduced by increasing the concentration of the membrane preparation (and therefore the enzyme) in the assay.[5]

  • Ion Concentrations: The activity of Na+/K+-ATPase is highly dependent on the concentrations of Na+, K+, and Mg²⁺ ions.[2] Variations in these concentrations can alter the enzyme's conformational state and affect inhibitor binding.

  • ATP Concentration: As the enzyme utilizes ATP for its function, the concentration of ATP can influence the overall activity and the apparent inhibitory effect.

  • Lipid Environment: The lipid composition of the cell membrane, particularly the presence of specific phospholipids (B1166683) and cholesterol, can stimulate, inhibit, or stabilize Na+/K+-ATPase activity, thereby influencing how this compound interacts with the enzyme.[6]

  • Temperature and pH: Standard enzymatic activity is sensitive to temperature and pH. The Na+/K+-ATPase activity assay is typically performed at 37°C.[7][8] The pH of the buffer system should also be carefully controlled, usually around 7.4.[9]

Q4: How does this compound's inhibition compare to other Na+/K+-ATPase inhibitors like Ouabain?

This compound, like the well-studied cardiac glycoside Ouabain, acts as a specific inhibitor of Na+/K+-ATPase.[1][10] Both compounds bind to the α-subunit of the enzyme.[11] While both are potent inhibitors, their specific binding affinities and kinetics can differ. For instance, Ouabain is often used as a benchmark inhibitor in Na+/K+-ATPase assays. Studies on HeLa cells suggest a common site of action for cardiac glycosides and Erythrophleum alkaloids like this compound.[1] The choice between inhibitors may depend on the specific research question, desired reversibility, and the isoform of the Na+/K+-ATPase being studied.

Quantitative Data: IC50 Values of Na+/K+-ATPase Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The IC50 for a given compound can vary based on the enzyme source and experimental conditions. Below is a table summarizing IC50 values for several common Na+/K+-ATPase inhibitors for comparison.

InhibitorIC50 (µM)Enzyme Source/NotesReference
Ouabain 0.22Not Specified[12]
Oleandrin (B1683999) 0.62Not Specified[12]
Oleandrigenin 1.23Not Specified[12]
Digoxin (B3395198) 2.69Not Specified[12]
This compound >100Concentration for poorly reversible inhibition in rat brain microsomes.[5]

Note: The IC50 value for this compound is not explicitly stated in the provided context, but a concentration for significant, poorly reversible inhibition is noted.

Experimental Protocols

Standard Na+/K+-ATPase Activity Assay

This protocol outlines the measurement of Na+/K+-ATPase activity by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The specific activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor like Ouabain or this compound.

Materials:

  • Tissue homogenate or membrane fraction containing Na+/K+-ATPase

  • Assay Buffer (e.g., 30 mM Imidazole-HCl, pH 7.4)[9]

  • NaCl, KCl, MgCl₂ stock solutions

  • ATP stock solution

  • This compound stock solution (in appropriate solvent, e.g., DMSO or ethanol)

  • Ouabain stock solution (as a positive control for inhibition)

  • Reagents for phosphate detection (e.g., Ascorbic acid, Ammonium molybdate)[8][9]

  • Protein quantification assay reagents (e.g., Bradford or BCA)

Procedure:

  • Preparation of Reaction Mixtures: Prepare two sets of reaction tubes for each sample and inhibitor concentration.

    • Total ATPase Activity: Contains Assay Buffer, NaCl, KCl, and MgCl₂.[9]

    • Ouabain-insensitive (or this compound-insensitive) Activity: Contains Assay Buffer, MgCl₂, and a saturating concentration of the specific inhibitor (e.g., 1 mM Ouabain).[9]

  • Pre-incubation: Add the enzyme preparation (e.g., 20 µg of membrane protein) to each tube.[8] Add the desired concentrations of this compound to be tested to the "Total ATPase Activity" tubes. Pre-incubate all tubes for 5-10 minutes at 37°C.[7][8]

  • Initiation of Reaction: Start the enzymatic reaction by adding a final concentration of ~2-4 mM ATP to all tubes.[8][9]

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-15 minutes).[7][8] The incubation time should be optimized to ensure the reaction is within the linear range.

  • Termination of Reaction: Stop the reaction by adding a protein precipitant or a colorimetric reagent that halts enzymatic activity (e.g., a solution containing SDS or acid).[8][9]

  • Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released in each tube using a colorimetric method. This typically involves adding a reagent that forms a colored complex with Pi (e.g., a molybdate-based reagent), followed by measuring the absorbance at a specific wavelength (e.g., 660-705 nm).[7][8]

  • Data Calculation:

    • Calculate the amount of Pi released using a standard curve generated with known phosphate concentrations.[7]

    • Na+/K+-ATPase Activity = (Pi released in "Total ATPase" tube) - (Pi released in "Inhibitor" tube).

    • Normalize the activity to the amount of protein in the sample (e.g., nmol Pi/min/mg protein).

    • For inhibition studies, plot the % inhibition against the logarithm of this compound concentration to determine the IC50 value.

Troubleshooting Guide

Issue 1: No or lower-than-expected inhibition is observed with this compound.

  • Question: I've added this compound to my assay, but I'm not seeing any significant inhibition of Na+/K+-ATPase activity. What could be wrong?

  • Answer:

    • Check this compound Concentration and Integrity: Ensure the this compound stock solution was prepared correctly and has not degraded. Verify the final concentration in the assay. This compound may require concentrations in the micromolar range to see significant inhibition.[5]

    • Verify Enzyme Activity: Confirm that your Na+/K+-ATPase preparation is active. Run a positive control using a well-characterized inhibitor like Ouabain to ensure the enzyme is responsive to inhibition.

    • Review Assay Conditions: Incorrect concentrations of Na+, K+, or Mg²⁺ can alter the enzyme's conformation and reduce inhibitor binding. Verify the composition of your reaction buffers.

    • Enzyme Concentration Too High: A very high concentration of the enzyme preparation can sequester the inhibitor, reducing its effective concentration.[5] Try reducing the amount of protein per assay.

Issue 2: High variability between replicate experiments.

  • Question: My results for this compound inhibition are inconsistent from one experiment to the next. How can I improve reproducibility?

  • Answer:

    • Standardize Reagent Preparation: Prepare fresh buffers and ATP solutions for each experiment, as ATP can hydrolyze over time. Ensure all stock solutions are well-mixed before use.

    • Control Incubation Times and Temperatures: Use a calibrated water bath or incubator to maintain a constant temperature (37°C).[7][8] Precisely control the incubation time for all samples.

    • Pipetting Accuracy: Inaccurate pipetting, especially of enzymes or inhibitors, can introduce significant variability. Calibrate your pipettes regularly and use appropriate pipetting techniques.

    • Homogenize Enzyme Preparation: Ensure your enzyme preparation is thoroughly mixed before aliquoting it into the reaction tubes to guarantee a uniform concentration in each assay.

Issue 3: The inhibition by this compound appears to be irreversible.

  • Question: After washing the membrane preparation, the inhibitory effect of this compound persists. Is this expected?

  • Answer: Yes, this can be an expected outcome. Studies have shown that at concentrations above 100 µM, this compound can cause a poorly reversible inhibition of Na+/K+-ATPase.[5] This stable inhibition develops rapidly and is independent of the presence of ATP during the initial exposure.[5] If reversibility is a key aspect of your study, consider using lower concentrations of this compound or a different inhibitor known for more reversible binding.

Issue 4: I suspect this compound is causing non-specific effects in my cellular assay.

  • Question: I'm observing cellular effects that may not be related to Na+/K+-ATPase inhibition. How can I check for non-specific activity?

  • Answer:

    • Test Other Enzymes: this compound has been shown to inhibit other enzymes, such as cholinesterase, with a Ki of about 50 µM.[5] If relevant to your system, assay for off-target effects on other ATPases (like Mg²⁺-ATPase) or other known targets.[5][13]

    • Use Different Inhibitors: Compare the cellular phenotype induced by this compound with that of other specific Na+/K+-ATPase inhibitors like Ouabain. If the effects are identical, they are more likely to be mediated by Na+/K+-ATPase inhibition.

    • Dose-Response Analysis: A clear dose-response relationship that correlates with the IC50 for Na+/K+-ATPase inhibition strengthens the argument for a specific effect. Non-specific effects may occur only at much higher concentrations.

Visualizations

Na_K_ATPase_Cycle cluster_inside Intracellular Space cluster_outside Extracellular Space cluster_inhibitor Inhibition E1_ATP E1-ATP E1_ATP_3Na E1-ATP-3Na+ E1_ATP->E1_ATP_3Na 3 Na+ bind E1_P_3Na E1-P-3Na+ E1_ATP_3Na->E1_P_3Na ATP Hydrolysis (Phosphorylation) E2_P_2K E2-P-2K+ E2_2K E2-2K+ E2_P_2K->E2_2K Dephosphorylation E2_2K->E1_ATP 2 K+ released, ATP binds E2_P E2-P E1_P_3Na->E2_P 3 Na+ released E2_P->E2_P_2K 2 K+ bind This compound This compound This compound->E2_P Binds to E2-P state, prevents K+ binding

Caption: Na+/K+-ATPase Post-Albers cycle and this compound inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme (e.g., tissue homogenate) setup_tubes Set up Reaction Tubes (Total & Inhibited) prep_enzyme->setup_tubes prep_reagents Prepare Buffers, ATP, and Inhibitors prep_reagents->setup_tubes add_enzyme Add Enzyme & this compound setup_tubes->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate start_reaction Start with ATP pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) stop_reaction->measure_pi calc_activity Calculate Specific Na+/K+-ATPase Activity measure_pi->calc_activity plot_data Plot Dose-Response Curve & Determine IC50 calc_activity->plot_data

Caption: Workflow for Na+/K+-ATPase inhibition assay.

Troubleshooting_Guide start Problem: Low/No Inhibition q1 Is Enzyme Active? (Test with Ouabain) start->q1 q2 Is this compound Concentration Correct? q1->q2 Yes s1 Solution: Prepare new enzyme stock or troubleshoot enzyme source. q1->s1 No q3 Are Assay Conditions (Ions, Temp) Optimal? q2->q3 Yes s2 Solution: Verify stock solution and final concentration. q2->s2 No q4 Is Enzyme Concentration Too High? q3->q4 Yes s3 Solution: Check buffer composition, and temperature. q3->s3 No s4 Solution: Reduce protein amount per assay. q4->s4 Yes end Problem Resolved q4->end No

Caption: Troubleshooting logic for low inhibition results.

References

"addressing challenges in the purification of Cassaine from crude extracts"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Cassaine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the isolation and purification of this compound from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from crude plant extracts?

A1: The main challenges in purifying this compound, a cassane-type diterpenoid alkaloid, from crude extracts of plants like those from the Erythrophleum genus, stem from the complexity of the plant matrix. Key issues include:

  • Presence of structurally similar alkaloids: Crude extracts often contain a mixture of other diterpenoid alkaloids with similar polarities, making separation difficult.

  • Interference from other matrix components: Pigments, tannins, saponins, and other secondary metabolites can co-elute with this compound, complicating purification.[1][2]

  • Low abundance of this compound: The concentration of this compound in the crude extract can be low, leading to challenges in obtaining a high yield.

  • Potential for degradation: this compound may be susceptible to degradation under certain pH and temperature conditions during extraction and purification.[3][4]

Q2: What is a recommended initial extraction strategy for this compound?

A2: A common and effective initial step is a sequential extraction with solvents of increasing polarity. Typically, the dried and powdered plant material is first defatted with a non-polar solvent like n-hexane to remove lipids and waxes. Subsequently, the material is extracted with a more polar solvent such as methanol (B129727), ethanol, or a mixture of chloroform (B151607) and methanol to isolate the alkaloid fraction.[3][5][6] The choice of solvent can significantly impact the extraction yield.[7][8][9][10][11]

Q3: Which chromatographic techniques are most effective for this compound purification?

A3: A multi-step chromatographic approach is generally necessary for obtaining high-purity this compound.

  • Initial Fractionation: Open column chromatography using silica (B1680970) gel is a common first step to separate the crude extract into less complex fractions.[5]

  • Intermediate and Final Purification: High-Performance Liquid Chromatography (HPLC), particularly in a preparative format, is a powerful tool for the final purification of this compound from closely related compounds. Reversed-phase columns, such as C18, are frequently used.[5][12][13]

Q4: How can I assess the purity of my this compound sample?

A4: Purity assessment should be performed using orthogonal analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method can be used to determine the percentage purity of the this compound sample.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural confirmation and can also be used for quantitative purity assessment (qNMR).[6][14][15][16][17][18]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its identity.[14][19]

Q5: What are the best practices for storing crude extracts and purified this compound to prevent degradation?

A5: To prevent degradation, crude extracts and purified this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to store samples at low temperatures (-20°C or below) in airtight containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[20][21]

Troubleshooting Guides

Low Yield During Extraction
Symptom Possible Cause Troubleshooting Steps
Low overall crude extract yield. Inefficient extraction method.Consider using more advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially increase yield and reduce extraction time.[22]
Improper solvent selection.The polarity of the extraction solvent may not be optimal for this compound. Perform small-scale extractions with a range of solvents of varying polarities (e.g., hexane (B92381), ethyl acetate, methanol, ethanol) to identify the most effective one.[7][8][9][10][11][22]
Incomplete cell lysis.Ensure the plant material is finely ground to a consistent powder to maximize the surface area for solvent penetration.[22]
Low yield of this compound in the alkaloid fraction. This compound degradation during extraction.Many alkaloids are sensitive to high temperatures and extreme pH. Avoid prolonged heating during extraction and consider buffering the extraction solvent if this compound is known to be pH-sensitive.[3][4][22]
Loss of this compound during liquid-liquid partitioning.If using an acid-base extraction, ensure the pH is carefully controlled during the partitioning steps to prevent the loss of the alkaloid in the aqueous phase.
Chromatography Issues
Symptom Possible Cause Troubleshooting Steps
Poor separation of peaks in column chromatography. Inappropriate mobile phase polarity.Optimize the mobile phase by systematically varying the solvent ratios to achieve better separation. A gradient elution may be more effective than an isocratic one.[23][24]
Column overloading.Reduce the amount of crude extract loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight.
Peak tailing in HPLC. Interaction with active silanol (B1196071) groups on the stationary phase.For basic compounds like this compound, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can improve peak shape. Adjusting the mobile phase pH can also help.[14][25]
Column overload.Reduce the injection volume or the concentration of the sample.
Peak splitting in HPLC. Co-elution of two or more compounds.Optimize the mobile phase composition or the gradient to improve resolution. A smaller injection volume might also resolve the split peak into two distinct peaks.[23][26][27]
Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is used for dissolution, inject a smaller volume.[5]
Variable retention times in HPLC. Fluctuations in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.[25][27]
Temperature fluctuations.Use a column oven to maintain a constant temperature, as temperature can affect retention times.[28]
High backpressure in HPLC. Blockage in the system.Check for blockages in the guard column, column frits, or tubing. Reverse flushing the column (if recommended by the manufacturer) may help.[25]
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved in the mobile phase and that the organic solvent concentration does not cause precipitation.
Crystallization Problems
Symptom Possible Cause Troubleshooting Steps
Failure to crystallize. Solution is not supersaturated.Slowly evaporate the solvent to increase the concentration of this compound.
Incorrect solvent system.Experiment with different solvent systems. A good crystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold. Using a binary or tertiary solvent system can sometimes induce crystallization.[19][29][30]
Presence of impurities.Further purify the this compound sample, as impurities can inhibit crystal formation.
Formation of oil instead of crystals. Cooling the solution too quickly.Allow the solution to cool slowly to room temperature, and then gradually to lower temperatures if necessary.
Solvent is too non-polar.Try a slightly more polar solvent or a mixture of solvents.

Data Presentation

Table 1: Comparison of Extraction Solvents for Diterpenoid Alkaloids from Erythrophleum Species

Solvent SystemRelative Yield of Alkaloid FractionNotes
n-HexaneLowPrimarily extracts non-polar compounds like fats and waxes. Used for defatting.
ChloroformModerateEffective for many alkaloids, but has toxicity concerns.
Ethyl AcetateModerate to HighA good solvent for alkaloids of intermediate polarity.[5]
MethanolHighA polar solvent that is very effective for extracting a broad range of alkaloids.[6]
EthanolHighA safer alternative to methanol with similar extraction efficiency for many alkaloids.[8]
Chloroform:Methanol (2:1, v/v)Very HighA highly effective solvent mixture for extracting a wide range of alkaloids.[5]

Note: Yields are relative and can vary depending on the specific plant material and extraction conditions.

Table 2: Typical HPLC Parameters for this compound Purification and Analysis

ParameterPreparative HPLCAnalytical HPLC
Column C18, 10 µm, 250 x 20 mmC18, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 15% to 50% B over 30 min[5]10% to 90% B over 20 min
Flow Rate 10-20 mL/min1 mL/min
Detection UV at 210-220 nmUV at 210-220 nm

Table 3: Stability of Diterpenoid Alkaloids under Different Conditions (as a proxy for this compound)

ConditionStabilityNotes
Acidic pH (2-4) Generally stableSome alkaloids are acid labile.[3][4]
Neutral pH (6-8) Generally stable
Alkaline pH (9-11) May be unstableSome alkaloids can undergo hydrolysis or rearrangement at high pH.[3][4]
Room Temperature (20-25°C) Stable for short periods
Elevated Temperature (>40°C) Potential for degradationDegradation is often temperature-dependent.[3][4]
Light Exposure Potential for degradationStore protected from light.

Experimental Protocols

Protocol 1: Extraction of this compound from Erythrophleum suaveolens Bark
  • Preparation of Plant Material: Air-dry the bark of Erythrophleum suaveolens at room temperature for two weeks and then grind it into a fine powder.

  • Defatting: Macerate the powdered bark with n-hexane at room temperature for 24 hours to remove non-polar compounds. Filter and discard the hexane extract. Repeat this step twice.

  • Extraction: Macerate the defatted plant material with a mixture of chloroform and methanol (2:1, v/v) at room temperature for 48 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude alkaloid extract.

Protocol 2: Column Chromatography for Initial Fractionation
  • Column Packing: Pack a glass column with silica gel 60 suspended in the initial mobile phase (e.g., chloroform).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform and gradually adding methanol (e.g., 99:1, 98:2, 95:5, etc., chloroform:methanol).

  • Fraction Collection: Collect fractions of a suitable volume and monitor the separation by Thin Layer Chromatography (TLC).

  • Pooling Fractions: Combine the fractions containing compounds with similar TLC profiles for further purification.

Protocol 3: Preparative HPLC for Final Purification
  • Sample Preparation: Dissolve the partially purified fraction from column chromatography in the initial mobile phase for HPLC and filter it through a 0.45 µm syringe filter.

  • HPLC System Setup: Equilibrate the preparative C18 column with the initial mobile phase (e.g., 85% Water with 0.1% Formic Acid, 15% Acetonitrile).

  • Injection and Elution: Inject the sample and run the gradient program as specified in Table 2.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak based on the UV chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure or by lyophilization to obtain pure this compound.

Protocol 4: Crystallization of this compound
  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or acetone).

  • Inducing Crystallization: Slowly add a non-solvent (a solvent in which this compound is poorly soluble, e.g., hexane or diethyl ether) dropwise until the solution becomes slightly turbid.

  • Crystal Growth: Cover the container and allow it to cool down slowly to room temperature, followed by further cooling in a refrigerator.

  • Isolation of Crystals: Collect the formed crystals by filtration, wash them with a small amount of the cold non-solvent, and dry them under vacuum.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_analysis Analysis & Final Product raw_material Raw Plant Material (Erythrophleum sp.) defatting Defatting (n-Hexane) raw_material->defatting extraction Alkaloid Extraction (e.g., CHCl3:MeOH) defatting->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fractions Semi-pure Fractions column_chrom->fractions prep_hplc Preparative HPLC (C18) fractions->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound purity_analysis Purity Assessment (HPLC, NMR, MS) pure_this compound->purity_analysis crystallization Crystallization purity_analysis->crystallization final_product Crystalline this compound crystallization->final_product

Caption: Experimental workflow for this compound purification.

troubleshooting_workflow start Start: Low Purity of this compound check_extraction Review Extraction Protocol start->check_extraction Initial Purity Issue check_chromatography Review Chromatography Protocol start->check_chromatography Purity Issue after Chromatography optimize_extraction Optimize Extraction Solvent/Method check_extraction->optimize_extraction Inefficient Extraction Identified optimize_column_chrom Optimize Column Chromatography check_chromatography->optimize_column_chrom Poor Initial Fractionation optimize_hplc Optimize HPLC Conditions check_chromatography->optimize_hplc Poor Final Purification reassess_purity Re-assess Purity optimize_extraction->reassess_purity optimize_column_chrom->check_chromatography Re-run optimize_hplc->reassess_purity

Caption: Troubleshooting decision tree for low this compound purity.

References

"mitigating off-target effects of Cassaine in cellular assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Cassaine in cellular assays, with a specific focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a cardiac glycoside, a class of compounds known to be potent inhibitors of the Na+/K+-ATPase pump, which is an essential transmembrane enzyme responsible for maintaining sodium and potassium ion gradients across the cell membrane.[1][2] By inhibiting this pump, this compound causes an increase in intracellular sodium, which in turn leads to a rise in intracellular calcium concentration via the Na+/Ca2+ exchanger. This increase in calcium is linked to the cardiotonic effects of cardiac glycosides.

Q2: What are the potential off-target effects of this compound? A2: The term "off-target" can refer to two distinct phenomena: 1) this compound binding to a completely unrelated protein, or 2) downstream signaling events that are a consequence of its primary target inhibition but are distinct from the canonical ion exchange disruption. For this compound and other cardiac glycosides, many observed effects are due to the second phenomenon. Inhibition of Na+/K+-ATPase can activate complex signaling cascades. The Na+/K+-ATPase can act as a signaling scaffold, and its inhibition can lead to the activation of Src kinase, a non-receptor tyrosine kinase, and subsequently modulate pathways like NF-κB and MAPK/ERK. While these are mediated by the primary target, they can produce diverse cellular outcomes that might be considered off-target effects in certain experimental contexts.

Q3: How can I differentiate between on-target cytotoxicity and off-target cytotoxicity? A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. A multi-step approach is recommended:

  • Confirm On-Target Engagement: Directly measure the inhibition of Na+/K+-ATPase activity in your cellular model at the concentrations you observe cytotoxicity.

  • Rescue Experiments: Modulate the primary target to see if the cytotoxic effect is reversed. For example, increasing extracellular potassium can sometimes compete with cardiac glycosides for binding to the Na+/K+-ATPase, potentially rescuing the phenotype.

  • Counter-Screens: Use assays for known downstream signaling pathways, such as Src kinase activation or NF-κB pathway modulation, to understand the cellular response.

  • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another Na+/K+-ATPase inhibitor from a different chemical class. A similar phenotype strengthens the evidence for an on-target effect.

Q4: At what concentration should I use this compound in my cellular assays? A4: The optimal concentration of this compound is highly dependent on the cell line and the specific assay. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell model. As a starting point, this compound has been shown to exhibit cytotoxic activity in the low micromolar to nanomolar range in various cancer cell lines. Always start with a broad concentration range (e.g., 1 nM to 100 µM) to establish the effective range for your system.

Troubleshooting Guide

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause 1: Cell Culture Conditions. Inconsistent cell density at the time of seeding, variations in serum concentration, or passage number can all affect cellular response to a compound.

    • Solution: Standardize your cell culture protocol. Ensure a consistent seeding density and use cells within a defined passage number range.

  • Possible Cause 2: Compound Stability. this compound, like many natural products, may be sensitive to light, temperature, or repeated freeze-thaw cycles.

    • Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

  • Possible Cause 3: Assay Interference. The compound may interfere with the assay readout itself (e.g., colorimetric or fluorometric detection).

    • Solution: Run a control plate with this compound in cell-free media to check for any direct interaction with your assay reagents.

Issue 2: Observed cellular effect does not correlate with expected Na+/K+-ATPase inhibition.

  • Possible Cause 1: Downstream Signaling Dominates Phenotype. The observed effect (e.g., apoptosis, cell cycle arrest) may be a result of the activation of signaling pathways like Src or NF-κB, which are downstream of Na+/K+-ATPase inhibition. This is an on-target, but indirect, effect.

    • Solution: Use specific inhibitors for these downstream pathways (e.g., a Src kinase inhibitor like PP2 or an NF-κB inhibitor) in combination with this compound. If the inhibitor reverses the this compound-induced phenotype, it suggests the involvement of that pathway.

  • Possible Cause 2: True Off-Target Binding. this compound may be binding to another protein and causing the observed effect independently of Na+/K+-ATPase.

    • Solution: Conduct a counter-screen against a panel of common off-targets, such as a kinase panel (kinome scan). This can help identify unexpected interactions. Comparing the gene expression profile after this compound treatment with that of other Na+/K+-ATPase inhibitors can also reveal divergent, potentially off-target, effects.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related cardiac glycosides to provide context for experimental design.

Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Non-small cell lung cancer~0.4 - 5.9
H460Non-small cell lung cancer~0.4 - 5.9
MCF-7Breast cancer~0.4 - 5.9

Note: The IC50 values for this compound can vary between studies and experimental conditions. The range provided is based on reported activities of this compound diterpene amines.

Table 2: On-Target Na+/K+-ATPase Inhibition by Related Cardiac Glycosides

CompoundEnzyme SourceIC50 (µM)
OuabainPurified Na,K-ATPase0.22
DigoxinPurified Na,K-ATPase2.69
OleandrinPurified Na,K-ATPase0.62

Experimental Protocols

Protocol 1: On-Target Validation - Na+/K+-ATPase Activity Assay (Colorimetric)

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

  • Principle: The total ATPase activity is measured in the presence and absence of a specific Na+/K+-ATPase inhibitor (e.g., Ouabain). The difference between the two represents the Na+/K+-ATPase-specific activity.

  • Materials:

    • Cell or tissue homogenate containing Na+/K+-ATPase.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.

    • ATP solution (10 mM).

    • Ouabain (1 mM stock).

    • This compound (various concentrations).

    • Phosphate detection reagent (e.g., Malachite Green-based).

    • Phosphate standard solution.

  • Procedure:

    • Prepare cell/tissue homogenates on ice.

    • Set up reactions in a 96-well plate. For each sample, prepare three conditions:

      • Total ATPase activity: Homogenate + Assay Buffer.

      • Ouabain control: Homogenate + Assay Buffer + 1 mM Ouabain.

      • This compound treatment: Homogenate + Assay Buffer + desired concentration of this compound.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding ATP to a final concentration of 1 mM.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding the phosphate detection reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

    • Calculate the amount of phosphate released using a standard curve.

    • Na+/K+-ATPase activity = (Pi released in Total ATPase) - (Pi released in Ouabain control).

    • Determine the % inhibition by this compound relative to the Na+/K+-ATPase activity.

Protocol 2: Counter-Screen - NF-κB Reporter Assay

This assay is used to determine if this compound modulates the NF-κB signaling pathway.

  • Principle: Uses a cell line stably transfected with a reporter gene (e.g., Luciferase) under the control of an NF-κB response element. Activation of the pathway leads to the expression of the reporter gene, which can be quantified.

  • Materials:

    • NF-κB Luciferase reporter cell line (e.g., HEK293T-NF-κB-Luc).

    • Cell culture medium.

    • This compound (various concentrations).

    • TNF-α (positive control for NF-κB activation, 20 ng/mL).

    • Luciferase assay reagent.

    • White, opaque 96-well plates.

  • Procedure:

    • Seed the reporter cells in the 96-well plate and allow them to attach overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound. Include wells for untreated controls and positive controls (TNF-α).

    • Incubate for a predetermined time (e.g., 6-24 hours).

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Immediately measure the luminescence using a plate-reading luminometer.

    • Analyze the data by normalizing the luminescence of treated cells to that of the untreated control to determine if this compound activates or inhibits the NF-κB pathway.

Protocol 3: Counter-Screen - In Vitro Src Kinase Activity Assay

This assay determines if this compound directly inhibits or activates Src kinase.

  • Principle: Measures the transfer of phosphate from ATP to a specific peptide substrate by purified Src kinase.

  • Materials:

    • Recombinant human Src kinase.

    • Src peptide substrate (e.g., KVEKIGEGTYGVVYK).

    • Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA.

    • ATP solution.

    • This compound (various concentrations).

    • Detection system (e.g., ADP-Glo™ Kinase Assay kit for luminescence-based detection).

  • Procedure:

    • In a 96-well plate, add the Src kinase, peptide substrate, and various concentrations of this compound in the Kinase Assay Buffer. Include a known Src inhibitor as a positive control.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction and detect kinase activity using your chosen system. For the ADP-Glo™ assay:

      • Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence. A decrease in signal compared to the vehicle control indicates inhibition of Src kinase.

Visualizations

This compound This compound NKA Na+/K+-ATPase (Primary Target) This compound->NKA Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in Leads to Src Src Kinase Activation NKA->Src Activates via scaffolding function Ca_in ↑ Intracellular Ca²⁺ Na_in->Ca_in via Na⁺/Ca²⁺ exchanger Contractility Cellular Effects (e.g., Cardiotonicity) Ca_in->Contractility MAPK MAPK/ERK Pathway Src->MAPK NFkB NF-κB Pathway Src->NFkB Gene Altered Gene Expression MAPK->Gene NFkB->Gene

Caption: On-target signaling cascade of this compound.

start Start: Observe Cellular Phenotype with this compound dose_response 1. Perform Dose-Response (e.g., MTT Assay) start->dose_response on_target_assay 2. Measure On-Target Activity (Na+/K+-ATPase Assay) dose_response->on_target_assay compare_ic50 3. Compare IC50 Values (Cytotoxicity vs. Target Inhibition) on_target_assay->compare_ic50 correlated Correlated? (IC50 values are similar) compare_ic50->correlated Yes not_correlated Not Correlated? (e.g., Cytotoxicity is much more potent than inhibition) compare_ic50->not_correlated No downstream_screen 4a. Investigate Downstream Signaling (Src, NF-κB Assays) correlated->downstream_screen off_target_screen 4b. Perform Broad Off-Target Screen (e.g., Kinome Scan) not_correlated->off_target_screen on_target_conclusion Conclusion: Phenotype is likely ON-TARGET downstream_screen->on_target_conclusion off_target_conclusion Conclusion: OFF-TARGET effect is likely off_target_screen->off_target_conclusion

Caption: Workflow to distinguish on-target vs. off-target effects.

start Problem: Unexpected or Inconsistent Cellular Assay Results check_reagents Check Reagent Stability (Fresh this compound dilutions?) Check Cell Health & Passage # start->check_reagents reagents_ok Reagents & Cells OK check_reagents->reagents_ok Yes reagents_bad Re-run with Fresh Reagents / Cells check_reagents->reagents_bad No assay_interference Test for Assay Interference (Run compound in cell-free assay) reagents_ok->assay_interference interference_yes Modify Assay Protocol or Use Orthogonal Assay assay_interference->interference_yes Yes interference_no No Interference assay_interference->interference_no No validate_target Validate On-Target Engagement at Active Concentration interference_no->validate_target target_engaged Target Engaged validate_target->target_engaged Yes target_not_engaged Target Not Engaged validate_target->target_not_engaged No conclusion_downstream Hypothesis: Effect is due to downstream signaling of primary target target_engaged->conclusion_downstream conclusion_offtarget Hypothesis: Effect is due to a true OFF-TARGET target_not_engaged->conclusion_offtarget

Caption: Troubleshooting logic for unexpected assay results.

References

Technical Support Center: Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of precipitation in cell culture media. While "Cassaine" is not a recognized component of standard cell culture media, precipitation of various components like salts, proteins, and amino acids is a frequent challenge. This guide will address the general causes and solutions for this issue.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of precipitation in my cell culture medium?

Precipitation, observed as cloudiness, turbidity, or visible particles, can stem from several factors. The two main reasons for precipitation are contamination or issues with the media components themselves.[1][2] When contamination is ruled out, the precipitation is often due to metals, proteins, and other media components falling out of solution.[3]

Key causes include:

  • Temperature Shifts: Extreme temperature changes, such as repeated freeze-thaw cycles of media or serum, can cause high-molecular-weight proteins and salts to precipitate.[3] Storing liquid media at refrigerated temperatures can also lead to salt precipitation, especially in concentrated stocks.

  • pH Instability: The pH of the medium is critical for cell health, typically maintained between 7.2 and 7.4.[4][5] Cellular metabolism produces acidic byproducts like lactic acid, lowering the pH.[5] Conversely, incorrect CO2 levels in the incubator can cause the pH to shift, affecting the solubility of media components.[4][6]

  • Evaporation: Water loss from the culture vessel increases the concentration of salts and other solutes, which can lead to the formation of crystal precipitates on culture surfaces.[7]

  • Chemical Reactions: The order in which components are added during media preparation is crucial. For instance, calcium salts (e.g., CaCl2) can react with sulfates (e.g., MgSO4) to form insoluble calcium sulfate (B86663) crystals.[7] This issue is particularly common in serum-free media preparation.[1]

  • High Concentration of Supplements: Adding concentrated supplements or drugs, especially those dissolved in solvents like DMSO, can cause the compound to "crash out" or precipitate when diluted into the aqueous media.[8]

Q2: How can I determine the cause of the precipitation?

First, rule out microbial contamination (bacterial, fungal, or yeast) by examining the culture under a microscope and observing the medium's color.[1] Microbial contamination often causes a rapid color change (e.g., yellow for bacteria) and visible turbidity.[1][9] If no microbes are visible, the precipitate is likely chemical. The appearance can offer clues: crystalline structures often indicate salt precipitation, while amorphous or flocculent material may suggest protein precipitation.

Q3: What should I do immediately if I notice precipitation in my media?

If the precipitation is observed in a freshly prepared or thawed bottle of medium, try warming it to 37°C and swirling gently to see if the precipitate redissolves.[10] If it remains, the medium should be discarded as its composition may be altered.[10] If precipitation occurs in a running culture, it is best to discard the culture, as the altered media composition and the precipitate itself can be harmful to cells.[2]

Q4: How does temperature affect media stability and how can I prevent temperature-related precipitation?

Temperature fluctuations are a major cause of precipitation. High-molecular-weight proteins are sensitive to heat inactivation and freeze/thaw cycles, which can lead to denaturation and precipitation.[3] Salts are less soluble at lower temperatures (e.g., 4°C), which can cause them to fall out of solution in concentrated media stocks.

Prevention Strategies:

  • Thaw frozen serum and media slowly at 4°C or in a 37°C water bath with gentle swirling to avoid localized high temperatures.[11]

  • Aliquot media and serum into single-use volumes to prevent repeated freeze-thaw cycles.[11]

  • Always pre-warm media to 37°C before adding supplements or introducing it to cells.[8][12]

Q5: How does pH influence precipitation and how is it controlled?

Most mammalian cells thrive in a narrow pH range of 7.2-7.4.[5][13] Deviations from this range can affect the solubility of media components. Cell culture media typically use a bicarbonate buffer system, which requires a controlled CO2 environment (usually 5-10%) in the incubator to maintain the target pH.[4][5] If the CO2 level is too low, the medium becomes alkaline (purple), and if it's too high, it becomes acidic (yellow), both of which can lead to precipitation.[4][5]

Control Measures:

  • Ensure your incubator's CO2 level is correctly calibrated for the sodium bicarbonate concentration in your medium.[11]

  • Keep flask caps (B75204) appropriately loosened (one-quarter turn) to allow for gas exchange.[10]

  • Minimize the time culture vessels are outside the incubator to prevent pH shifts due to exposure to atmospheric CO2.[8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving precipitation issues in your cell culture experiments.

Data Presentation: Common Precipitates and Solutions
Precipitate TypeCommon CausesAppearancePrevention & Troubleshooting
Salts (e.g., Calcium Phosphate, Calcium Sulfate) - Improper mixing order during media preparation.[7]- Evaporation of media leading to increased salt concentration.[7]- pH instability.Crystalline, sharp-edged particles.- When making media from powder, dissolve CaCl2 separately in deionized water before adding other components.[7]- Ensure proper incubator humidification to prevent evaporation.- Maintain stable pH with correct CO2 levels.[11]
Proteins - Repeated freeze-thaw cycles of serum or media.- Heat inactivation of serum at too high a temperature.[3]Amorphous, flocculent, or fibrous material.- Aliquot serum and media into single-use volumes.[11]- Thaw components slowly and gently.[11]- Follow validated protocols for heat inactivation.
Amino Acids (e.g., Tyrosine, Cysteine) - High concentrations in custom or fed-batch media formulations exceed solubility limits.[14][15]Fine, needle-like crystals or general turbidity.- Adjust the pH of the medium to improve the solubility of specific amino acids.[14]- Prepare concentrated stock solutions at an appropriate pH and add them to the final medium slowly with mixing.[16]
Added Compounds (Drugs, Small Molecules) - Low aqueous solubility of the compound.[8]- High final concentration of solvent (e.g., DMSO).[8]Fine precipitate or cloudiness appearing after addition.- Prepare a high-concentration stock in a suitable solvent (e.g., DMSO).- Add the stock dropwise to pre-warmed media while vortexing.[8]- Keep the final solvent concentration low (ideally <0.1%).[8]

Experimental Protocols

Protocol 1: Reconstitution of Powdered Cell Culture Medium

This protocol is designed to minimize the risk of precipitation during the preparation of media from powder.

Materials:

  • Powdered medium

  • Tissue culture grade water

  • Sodium Bicarbonate (NaHCO3)

  • 1N HCl and 1N NaOH for pH adjustment

  • Sterile filtration unit (0.2 µm pore size)

  • Sterile storage bottles

Methodology:

  • Measure 90% of the final required volume of room temperature, tissue culture grade water into a sterile mixing vessel.[17]

  • While gently stirring the water, slowly add the powdered medium. Continue stirring until all powder is dissolved. Do not heat the water, as this can cause some components to precipitate.[17][18]

  • Rinse the inside of the powder packet with a small amount of the water to ensure all powder is transferred.[17]

  • Add the required amount of sodium bicarbonate and stir until dissolved.[17]

  • While stirring, adjust the pH to 0.1-0.3 units below the final desired pH using 1N HCl or 1N NaOH. The pH will likely rise slightly during filtration.[17][18]

  • Add water to reach the final volume.[17]

  • Sterilize the medium immediately by filtering through a 0.2 µm membrane filter using a positive-pressure system.[18]

  • Aseptically dispense the sterile medium into sterile containers and store at 2-8°C, protected from light.[17]

Protocol 2: Preparation of a Concentrated (100x) Stock Solution

This protocol is for preparing a concentrated stock of a component like an amino acid or a salt that is prone to precipitation.

Materials:

  • Component to be dissolved (e.g., L-Tyrosine)

  • Solvent (e.g., tissue culture grade water, dilute HCl, or NaOH)

  • Sterile filtration unit (0.2 µm)

  • Sterile storage tubes

Methodology:

  • Determine the appropriate solvent. Many components that are poorly soluble in neutral water can be dissolved by adjusting the pH. For example, some auxins and cytokinins require a few drops of 1N NaOH or 1N HCl to dissolve.[16]

  • Weigh the required amount of the chemical for a 100x stock solution.

  • In a sterile vessel, add the chemical to a small volume of the chosen solvent and mix thoroughly.

  • Once dissolved, slowly add the solvent to bring the solution to the final volume while stirring continuously.[16]

  • Sterilize the stock solution by passing it through a 0.2 µm filter.

  • Dispense into sterile, single-use aliquots and store at the recommended temperature (e.g., 4°C or -20°C).[16] Label clearly with the name, concentration, and preparation date.

Visualizations

G start Precipitate Observed in Media check_contamination Microscopic Examination: Is microbial contamination present? start->check_contamination discard_culture Discard Culture & Media. Review Aseptic Technique. check_contamination->discard_culture Yes precipitate_type Characterize Precipitate: Crystalline or Amorphous? check_contamination->precipitate_type No salt_path Likely Salt Precipitate precipitate_type->salt_path Crystalline protein_path Likely Protein/Other Precipitate precipitate_type->protein_path Amorphous check_prep Review Media Prep Protocol. Check Mixing Order & pH. salt_path->check_prep check_incubator Check Incubator Humidity & CO2. Prevent Evaporation & pH Shift. salt_path->check_incubator check_storage Review Storage & Handling. Avoid Freeze-Thaw Cycles. protein_path->check_storage

Caption: Troubleshooting workflow for identifying the cause of precipitation.

G precipitate Component Precipitation temp Temperature (Freeze-Thaw, Low Temp Storage) temp->precipitate sol_temp Aliquot & Pre-warm Media temp->sol_temp ph pH Shift (Incorrect CO2, Metabolism) ph->precipitate sol_ph Calibrate Incubator CO2 ph->sol_ph concentration High Concentration (Evaporation, Supplement Addition) concentration->precipitate sol_conc Ensure Humidification concentration->sol_conc mixing Improper Preparation (Incorrect Mixing Order) mixing->precipitate sol_mixing Follow Protocol (e.g., Salts Last) mixing->sol_mixing

Caption: Key factors leading to media precipitation and their solutions.

References

Technical Support Center: Protocol Refinement for Reproducible Cassaine Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of Cassaine bioassays. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cardiac glycoside, and its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane.[1][2] This inhibition leads to an increase in intracellular sodium ions, which in turn affects the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[1] This increase in intracellular calcium is responsible for the positive inotropic (increased force of contraction) effect observed in cardiac muscle.[3]

Q2: Which type of bioassay is most suitable for quantifying this compound's activity?

A2: An in vitro Na+/K+-ATPase inhibition assay is the most direct and relevant bioassay for quantifying the biological activity of this compound.[4] This assay measures the inhibition of the Na+/K+-ATPase enzyme by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.[4][5] The results can be used to determine the IC50 value of this compound, representing the concentration required to inhibit 50% of the enzyme's activity.

Q3: I am observing high variability in my this compound bioassay results. What are the potential sources of this variability?

A3: High variability in bioassays can stem from several factors. Common sources include inconsistent pipetting techniques, temperature fluctuations during incubation, instability of reagents, and cellular factors such as passage number and confluency. For cardiac glycoside assays, variations in the purity of the this compound stock solution and the health of the cells or enzyme preparation are critical. It is also important to ensure that the final concentration of any solvent (like DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level.

Q4: My positive controls are showing a weaker signal than expected. What could be the cause?

A4: A weak signal in positive controls can indicate several issues. Check the storage and handling of your Na+/K+-ATPase enzyme, as it is sensitive to temperature changes and repeated freeze-thaw cycles. Ensure that all reagents, especially ATP, are not expired and have been stored correctly. The incubation time for the enzymatic reaction may also need optimization to ensure it falls within the linear range of the assay.

Q5: Are there any known downstream signaling pathways affected by this compound?

A5: Yes, beyond its direct effect on ion exchange, the inhibition of the Na+/K+-ATPase by cardiac glycosides like this compound can trigger various intracellular signaling cascades. The Na+/K+-ATPase can act as a signal transducer, forming a complex with other proteins to create a "signalosome."[6] This can activate pathways such as NF-κB and MAPK/ERK, which are involved in cellular processes like inflammation, proliferation, and apoptosis.[6][7][8] Some this compound diterpenoids have been shown to possess anti-inflammatory and antiviral activities, which may be mediated through these signaling pathways.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal in negative control wells Contaminated reagents or buffers.Use fresh, high-purity reagents and sterile, filtered buffers.
Inappropriate microplate type.For fluorescence-based assays, use black plates to minimize background fluorescence. For absorbance assays, use clear, flat-bottom plates.
Inconsistent results between replicate wells Inaccurate or inconsistent pipetting.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing in each well.
Temperature gradients across the microplate.Equilibrate the plate to the incubation temperature before adding the final reagent. Avoid placing the plate on a cold or hot surface.
Low signal-to-noise ratio Suboptimal enzyme concentration or activity.Titrate the Na+/K+-ATPase enzyme to determine the optimal concentration for your assay conditions. Ensure the enzyme is active.
Incorrect buffer composition or pH.Verify the composition and pH of all buffers. The activity of Na+/K+-ATPase is sensitive to ion concentrations and pH.
Edge effects observed in the microplate Evaporation from the outer wells of the plate.Fill the outer wells with sterile water or PBS to create a humidity barrier. Ensure the incubator has adequate humidity control.
Precipitation of this compound in the assay wells Low solubility of this compound in the assay buffer.Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is sufficient to maintain its solubility but does not exceed a level that affects the assay (typically <1%).

Experimental Protocols

In Vitro Na+/K+-ATPase Inhibition Assay Protocol

This protocol is a generalized method for determining the inhibitory activity of this compound on Na+/K+-ATPase based on colorimetric detection of inorganic phosphate (Pi).

Materials:

  • Purified Na+/K+-ATPase enzyme

  • This compound stock solution (in DMSO)

  • ATP solution

  • Ouabain (positive control inhibitor)

  • Assay Buffer (e.g., containing Tris-HCl, MgCl2, KCl, NaCl)

  • Phosphate detection reagent (e.g., Molybdate-based reagent)

  • Phosphate standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound and Ouabain in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells. Prepare a phosphate standard curve.

  • Assay Setup:

    • Total ATPase activity wells: Add Assay Buffer, this compound/vehicle, and Na+/K+-ATPase enzyme.

    • Non-specific ATPase activity wells: Add Assay Buffer containing a saturating concentration of Ouabain, this compound/vehicle, and Na+/K+-ATPase enzyme.

    • Blank wells: Add Assay Buffer and this compound/vehicle (no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction: Add ATP solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear phase.

  • Stop Reaction: Stop the reaction by adding a stopping reagent (e.g., SDS or acid).

  • Phosphate Detection: Add the phosphate detection reagent to all wells and incubate at room temperature for color development.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the amount of Pi released in each well using the phosphate standard curve.

    • Na+/K+-ATPase activity = (Pi in total ATPase wells) - (Pi in non-specific ATPase wells).

    • Plot the percentage of Na+/K+-ATPase inhibition against the log of this compound concentration to determine the IC50 value.

Visualizations

Cassaine_Mechanism_of_Action cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in Intracellular Na+ NaK_ATPase->Na_in Decreased Efflux NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Decreased Efflux This compound This compound This compound->NaK_ATPase Inhibits Na_in->NCX Alters Gradient Positive_Inotropy Positive Inotropic Effect (Increased Heart Muscle Contraction) Ca_in->Positive_Inotropy

Caption: Mechanism of this compound's positive inotropic effect.

Experimental_Workflow_IC50 start Start prep_reagents Prepare this compound Dilutions & Controls (Ouabain, Vehicle) start->prep_reagents setup_plate Set up 96-well Plate: - Total ATPase activity - Non-specific ATPase activity prep_reagents->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_pi Add Phosphate Detection Reagent stop_reaction->detect_pi read_plate Read Absorbance detect_pi->read_plate analyze Calculate % Inhibition & Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for this compound IC50 determination.

Cardiac_Glycoside_Signaling This compound This compound (Cardiac Glycoside) NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Binds to Signalosome Signalosome Formation (Na+/K+-ATPase-Src complex) NaK_ATPase->Signalosome Induces MAPK_ERK MAPK/ERK Pathway Signalosome->MAPK_ERK NFkB NF-κB Pathway Signalosome->NFkB Cell_Response Cellular Responses: - Proliferation - Apoptosis - Inflammation MAPK_ERK->Cell_Response NFkB->Cell_Response

Caption: Downstream signaling pathways activated by this compound.

References

Technical Support Center: Strategies to Mitigate Cassaine Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo animal studies involving cassaine. This compound, a cardiotonic alkaloid found in plants of the Erythrophleum genus, exhibits significant toxicity, primarily through the inhibition of the Na+/K+-ATPase pump, similar to cardiac glycosides. Understanding and mitigating this toxicity is crucial for accurate experimental outcomes and the safety of animal subjects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity?

A1: this compound's primary mechanism of toxicity is the inhibition of the Na+/K+-ATPase enzyme. This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across cell membranes, which are vital for numerous cellular functions, especially in excitable tissues like the heart and nervous system. Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger. This calcium overload is a key contributor to the cardiotoxic effects observed, such as arrhythmias. Additionally, Na+/K+-ATPase inhibition can trigger downstream signaling pathways and induce oxidative stress, further contributing to cellular damage.[1][2][3][4][5]

Q2: What are the typical signs of this compound toxicity in animal models?

A2: Animals administered with toxic doses of this compound or related Erythrophleum alkaloids may exhibit a range of clinical signs affecting the cardiovascular, nervous, and gastrointestinal systems. These can include:

  • Cardiovascular: Arrhythmias, bradycardia (slow heart rate), and eventually cardiac arrest.[6]

  • Neurological: Convulsions, paralysis, and respiratory distress.[7]

  • Gastrointestinal: Salivation and gastrointestinal upset.[8]

  • General: Lethargy, staggering gait, and changes in motor activity.[8]

Q3: Are there established LD50 values for this compound?

Troubleshooting Guide: Common Issues in this compound Animal Studies

This guide addresses common problems researchers may face during in vivo experiments with this compound and provides potential solutions and mitigation strategies.

Problem 1: High incidence of acute mortality in experimental animals.

  • Possible Cause: The administered dose of this compound is too high, leading to rapid and severe cardiotoxicity.

  • Troubleshooting Steps:

    • Dose Reduction and Titration: Begin with a much lower dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

    • Route of Administration: The route of administration significantly impacts bioavailability and toxicity. Oral administration may lead to variable absorption, while intravenous administration can cause a rapid peak in plasma concentration. Consider alternative routes like subcutaneous or intraperitoneal injection for more controlled exposure.

    • Formulation Strategies: Employ drug delivery systems to control the release of this compound and reduce peak plasma concentrations.

Problem 2: Animals exhibit severe cardiac arrhythmias upon this compound administration.

  • Possible Cause: Direct cardiotoxic effects due to Na+/K+-ATPase inhibition and subsequent calcium overload.

  • Troubleshooting Steps:

    • Co-administration of Cardioprotective Agents: While not a standard procedure for this compound, strategies used for cardiac glycoside toxicity can be adapted. These are primarily for acute overdose situations and require careful ethical consideration and protocol design.

      • Digoxin-Specific Fab Fragments (DigiFab): These antibody fragments can bind to cardiac glycosides and may show cross-reactivity with this compound, aiding in its clearance.[6][[“]][[“]][11] However, their efficacy against this compound needs to be experimentally validated.

      • Atropine: Can be used to manage bradycardia.[6][[“]]

    • Electrolyte Monitoring and Correction: Maintain normal electrolyte levels, particularly potassium, as imbalances can exacerbate cardiotoxicity.[[“]]

Problem 3: Evidence of significant organ damage (e.g., liver, kidney) in histopathological analysis.

  • Possible Cause: Systemic toxicity and oxidative stress induced by this compound. Studies on related plant extracts have shown hepatic necrosis and renal tubular damage.[12][13]

  • Troubleshooting Steps:

    • Antioxidant Co-therapy: Oxidative stress is a known contributor to chemotherapy-induced cardiotoxicity and may play a role in this compound toxicity.[14][15][16][17][18] Co-administration of antioxidants could potentially mitigate organ damage.

      • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, which has been shown to inhibit some downstream effects of Na+/K+-ATPase signaling.[1]

      • Vitamin C and E: These well-known antioxidants can help scavenge free radicals.

    • Targeted Drug Delivery: Utilize nanoparticle or liposomal formulations to preferentially deliver this compound to the target tissue, thereby reducing exposure and damage to other organs.[14][19][20][21][22][23][24][25]

Quantitative Data Summary

The following table summarizes the limited available quantitative data on the toxicity of Erythrophleum alkaloids. Researchers should use this information as a preliminary guide and conduct their own dose-response studies.

Compound/ExtractAnimal ModelRoute of AdministrationLD50Reference
80% Ethanol (B145695) Extract of Erythrophleum guineense Stem Bark (containing this compound and other alkaloids)Sprague-Dawley MiceOral (p.o.)62 mg/kg[8]

Key Experimental Protocols

Protocol 1: Acute Oral Toxicity Assessment (Up-and-Down Procedure - UDP)

This protocol is a guideline for determining the acute oral toxicity (LD50) of this compound in rodents, designed to minimize the number of animals used.

  • Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female Sprague-Dawley rats or female ICR mice).

  • Housing and Acclimatization: House animals individually and allow them to acclimatize for at least 5 days before dosing.

  • Dosing:

    • Administer this compound orally by gavage. The starting dose should be selected based on available information (e.g., the 62 mg/kg LD50 for the crude extract). A lower starting dose is recommended for pure this compound.

    • If the first animal survives for 48 hours, the next animal receives a higher dose (the dose progression factor is typically 3.2).

    • If the first animal dies within 48 hours, the next animal receives a lower dose.

  • Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

Protocol 2: Preparation of Liposomal this compound for Reduced Toxicity

This protocol provides a general method for encapsulating this compound into liposomes to potentially reduce its systemic toxicity.

  • Lipid Film Hydration Method:

    • Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. This will form multilamellar vesicles (MLVs).

  • Vesicle Size Reduction:

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or subject it to multiple extrusion cycles through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by separating the liposomes from the unencapsulated drug and measuring the this compound concentration in both fractions (e.g., using HPLC).

Signaling Pathways and Experimental Workflows

This compound-Induced Cardiotoxicity Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound's inhibition of Na+/K+-ATPase, leading to cardiotoxicity.

Cassaine_Toxicity_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Src_kinase Src Kinase Activation NaK_ATPase->Src_kinase Activates (Signaling Function) Ca_in ↑ Intracellular Ca²⁺ (via Na⁺/Ca²⁺ Exchanger) Na_in->Ca_in Ca_overload Ca²⁺ Overload in Sarcoplasmic Reticulum Ca_in->Ca_overload ROS ↑ Reactive Oxygen Species (ROS) Ca_overload->ROS Arrhythmia Cardiac Arrhythmias Ca_overload->Arrhythmia Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Apoptosis Apoptosis Mito_dys->Apoptosis Cell_damage Cellular Damage Apoptosis->Cell_damage Ras_Raf Ras-Raf-MEK-ERK Pathway Src_kinase->Ras_Raf PI3K PI3K/Akt Pathway Src_kinase->PI3K Ras_Raf->Cell_damage PI3K->Cell_damage Workflow start Animal Model Selection (e.g., Rats, Mice) grouping Randomly Assign to Groups: - Control (Vehicle) - this compound - this compound + Intervention start->grouping dosing Administer Treatments (Define Dose, Route, Frequency) grouping->dosing monitoring In-life Monitoring: - Clinical Signs - Body Weight - ECG (for cardiotoxicity) dosing->monitoring sampling Terminal Procedures: - Blood Collection (Biochemistry) - Organ Collection monitoring->sampling analysis Data Analysis: - Biochemical Markers - Histopathology - Oxidative Stress Markers sampling->analysis end Evaluate Efficacy of Intervention Strategy analysis->end

References

Technical Support Center: Overcoming Limitations in Cassaine Delivery for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cassaine in vivo research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges associated with this compound delivery. Given that "this compound" represents a compound with characteristics typical of poorly soluble and potentially unstable molecules, the following guidance is based on established principles and strategies in drug delivery and formulation science.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vivo experiments with this compound.

Issue 1: Low and Variable Oral Bioavailability

Question: We are observing very low and inconsistent plasma concentrations of this compound after oral administration in our animal models. What are the likely causes and how can we improve this?

Answer: Low and variable oral bioavailability is a common challenge for poorly soluble compounds like this compound. The primary reasons often relate to its physicochemical properties and physiological factors within the gastrointestinal (GI) tract.[1]

Potential Causes:

  • Poor Aqueous Solubility: this compound's low solubility in aqueous GI fluids limits its dissolution, a critical prerequisite for absorption.[1]

  • Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: After absorption, this compound may be extensively metabolized in the liver before it can reach systemic circulation.

  • Formulation Instability: The formulation may not be stable in the GI tract, leading to degradation or precipitation of this compound.[1]

Troubleshooting Steps:

  • Physicochemical Characterization: Thoroughly assess the solubility of your this compound batch in various biorelevant media (e.g., Simulated Gastric and Intestinal Fluids).

  • Formulation Enhancement: Explore advanced formulation strategies beyond simple suspensions:

    • Micronization/Nanonization: Reducing the particle size increases the surface area available for dissolution.

    • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and maintain a more soluble amorphous state.[1]

    • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): These can enhance solubility and improve absorption. Self-emulsifying drug delivery systems (SEDDS) have been shown to significantly improve the oral bioavailability of poorly soluble compounds.[2]

  • In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess intestinal permeability and determine if this compound is a substrate for efflux pumps like P-glycoprotein.[1][3]

  • Pharmacokinetic Study Redesign: Include an intravenous (IV) dosing arm in your next in vivo study to determine the absolute bioavailability and understand the extent of first-pass metabolism.[1]

Issue 2: High Off-Target Toxicity

Question: Our in vivo studies are showing significant toxicity in non-target tissues, forcing us to use sub-therapeutic doses. How can we reduce these off-target effects?

Answer: Off-target toxicity is a major hurdle that can limit the therapeutic potential of a compound. This often occurs when a drug interacts with unintended molecules or accumulates in healthy tissues.[4][5]

Potential Causes:

  • Non-specific Distribution: this compound may distribute broadly throughout the body instead of accumulating at the target site.

  • Structural Similarity to Endogenous Ligands: this compound might bind to receptors or enzymes outside of the intended pathway.

  • Metabolite Toxicity: Toxic metabolites may be generated during systemic circulation.

Troubleshooting Steps:

  • Utilize Encapsulation Technologies: Enclosing this compound in delivery vehicles like liposomes or nanoparticles can shield it from interacting with non-target tissues during circulation.[6][7][8] This approach can lower systemic toxicity.[6]

  • Implement Targeted Delivery Strategies:

    • Passive Targeting (EPR Effect): For cancer research, nanoparticle formulations can take advantage of the Enhanced Permeability and Retention (EPR) effect to accumulate in tumor tissues.[9][10]

    • Active Targeting: Functionalize the surface of your delivery vehicle (e.g., liposome) with ligands such as antibodies or peptides that specifically bind to receptors overexpressed on your target cells.[10][11]

  • Modify the Compound: If possible, medicinal chemistry efforts could be employed to modify the structure of this compound to reduce its affinity for off-target molecules.

  • Controlled Release Formulations: Design delivery systems that only release this compound in response to specific stimuli at the target site (e.g., pH, temperature, or enzymes).[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the best type of delivery vehicle for this compound? Liposomes or polymeric nanoparticles?

A1: The choice between liposomes and nanoparticles depends on this compound's properties and your research goals.

  • Liposomes are versatile vesicles that can encapsulate both hydrophilic (in the aqueous core) and hydrophobic (in the lipid bilayer) drugs.[8] They are biocompatible and have been used in FDA-approved drugs like Doxil®.[8][11] They are excellent for improving pharmacokinetics and reducing toxicity.[8]

  • Polymeric nanoparticles can also improve pharmacokinetic properties and offer controlled, sustained release.[6] They can be engineered for both passive and active targeting.[6][9]

We recommend starting with a well-characterized, PEGylated ("stealth") liposome (B1194612) formulation to assess improvements in circulation time and reduction in off-target accumulation.[10][11]

Q2: How can we confirm that our targeted delivery system is reaching the intended tissue?

A2: This requires a combination of imaging and analytical techniques.

  • Fluorescent Labeling: Conjugate a fluorescent dye to this compound or the delivery vehicle. Following administration, use in vivo imaging systems (IVIS) or confocal microscopy on excised tissues to visualize biodistribution.

  • Quantitative Analysis: After the study period, homogenize target and non-target organs and use an analytical method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to quantify the concentration of this compound in each tissue. This provides definitive data on targeting efficiency.

Q3: Our formulation is physically unstable and particles are aggregating. How can we fix this?

A3: Formulation instability leads to inconsistent and unreliable dosing.[1]

  • For suspensions: Ensure your micronization process is optimized and consider adding stabilizing excipients (surfactants or polymers) to prevent particle aggregation.

  • For lipid-based formulations: The ratio of oil, surfactant, and co-surfactant is critical. Re-evaluate your ternary phase diagrams to find a more stable region for your formulation.[2]

  • For all formulations: Conduct rigorous stability studies, assessing particle size, drug content, and physical appearance over time at different storage conditions (e.g., 4°C, room temperature).

Data Hub: Comparative Analysis of Delivery Strategies

The table below provides a summary of expected outcomes when using different formulation strategies to improve the delivery of a hypothetical compound like this compound.

Formulation StrategyKey AdvantageExpected Oral Bioavailability (%)Typical Particle Size (nm)Key Consideration
Aqueous Suspension Simple, low cost< 5%1,000 - 10,000Prone to settling and aggregation; highly variable absorption.
Micronized Suspension Increased surface area5 - 15%200 - 2,000Requires specialized milling equipment; stability can be an issue.
Lipid Formulation (SEDDS) Enhanced solubility & absorption20 - 50%25 - 200 (upon emulsification)Requires careful selection of excipients to ensure stability.[2]
Polymeric Nanoparticles Controlled release, targeting15 - 40% (oral); N/A (IV)50 - 300Potential for immunogenicity; complex manufacturing process.[6]
PEGylated Liposomes (IV) Long circulation, reduced toxicityN/A (IV Administration)80 - 150Optimized for systemic delivery, not oral absorption.[11][13]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study (Oral vs. IV)

Objective: To determine the absolute oral bioavailability of a this compound formulation and understand its clearance mechanisms.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (n=5 per group), acclimatized for at least 3 days.

  • Grouping:

    • Group 1 (Oral): Administer the this compound formulation via oral gavage at a dose of 10 mg/kg.

    • Group 2 (IV): Administer a solubilized form of this compound via tail vein injection at a dose of 2 mg/kg.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.

  • Plasma Preparation: Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Area Under the Curve (AUC), Cmax, Tmax, and half-life.

  • Bioavailability Calculation: Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations: Workflows and Pathways

G cluster_problem Problem Identification cluster_investigation Investigation Phase cluster_analysis Analysis & Root Cause cluster_solution Solution Pathway start Low / Variable In Vivo Efficacy solubility Assess Solubility & Permeability (In Vitro) start->solubility Initial Check pk_study Conduct IV vs. Oral Pharmacokinetic Study start->pk_study is_solubility Poor Solubility or Permeability? solubility->is_solubility Data is_fpm High First-Pass Metabolism? pk_study->is_fpm Calculate F% formulation Develop Advanced Formulation (e.g., Nanoparticles, SEDDS) is_solubility->formulation Yes targeting Utilize Targeted Delivery Vehicle (IV) is_fpm->targeting Yes formulation->start Re-evaluate targeting->start Re-evaluate

Caption: Troubleshooting workflow for addressing poor in vivo efficacy.

G cluster_systemic Systemic Circulation cluster_passive Passive Targeting cluster_active Active Targeting cluster_outcome Therapeutic Outcome vehicle Drug Delivery Vehicle (Liposome/Nanoparticle) tumor_vasculature Leaky Tumor Vasculature vehicle->tumor_vasculature Circulates To Tumor Site ligand Targeting Ligand (e.g., Antibody) vehicle:e->ligand:w Surface Functionalization epr EPR Effect: Vehicle Accumulation tumor_vasculature->epr release Drug Release epr->release receptor Target Cell Receptor ligand->receptor Binds binding Specific Binding & Internalization receptor->binding binding->release effect Therapeutic Effect release->effect

Caption: Comparison of passive and active targeting strategies.

References

Technical Support Center: Troubleshooting the Na+/K+-ATPase Activity Assay with Cassaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing cassaine in Na+/K+-ATPase activity assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on Na+/K+-ATPase?

A1: this compound, like other cardiac glycosides, is an inhibitor of the Na+/K+-ATPase pump.[1] It binds to a specific site on the alpha-subunit of the enzyme, stabilizing it in a phosphorylated conformation that prevents the transport of ions. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.

Q2: I am not observing any inhibition of Na+/K+-ATPase activity with this compound. What are the possible reasons?

A2: Several factors could contribute to a lack of inhibition:

  • Incorrect this compound Concentration: Ensure that the concentration of this compound is appropriate to inhibit the enzyme. The optimal concentration can vary depending on the enzyme source and assay conditions.

  • High Potassium (K+) Concentration: The binding of cardiac glycosides to Na+/K+-ATPase is inhibited by potassium ions.[2] Check the K+ concentration in your assay buffer, as high levels can reduce the apparent potency of this compound.

  • Inactive this compound: Verify the purity and stability of your this compound stock solution. Improper storage can lead to degradation.

  • Enzyme Preparation: The sensitivity of Na+/K+-ATPase to inhibitors can be affected by the source and purity of the enzyme preparation.

Q3: The results of my assay are highly variable between replicates. What can I do to improve reproducibility?

A3: High variability can be caused by several factors:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, substrate, and inhibitor.

  • Inconsistent Incubation Times: Use a timer to ensure that all reactions are incubated for the exact same duration.

  • Temperature Fluctuations: Maintain a constant and optimal temperature throughout the assay. Na+/K+-ATPase activity is sensitive to temperature changes.

  • Inhomogeneous Enzyme Preparation: Ensure your enzyme preparation is well-mixed before aliquoting it into the assay wells.

Q4: My baseline Na+/K+-ATPase activity is very low. How can I increase it?

A4: Low baseline activity can be due to:

  • Suboptimal Assay Conditions: Review your assay buffer composition, pH, and concentrations of Na+, K+, and Mg2+. The optimal conditions can vary depending on the enzyme source.

  • Low Enzyme Concentration: You may need to increase the concentration of your enzyme preparation in the assay.

  • Enzyme Inactivation: Ensure that the enzyme has been stored correctly and has not been subjected to repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or Low Inhibition Incorrect this compound concentration.Perform a dose-response experiment to determine the optimal inhibitory concentration.
High potassium (K+) concentration in the assay buffer.Reduce the K+ concentration in the assay buffer. The inhibitory effect of cardiac glycosides is more pronounced at lower K+ levels.[2]
Inactive this compound.Prepare a fresh stock solution of this compound and verify its purity.
Insufficient pre-incubation time with this compound.Increase the pre-incubation time of the enzyme with this compound before adding ATP to allow for sufficient binding.
High Background Signal Contamination with other ATPases.Use a more purified Na+/K+-ATPase preparation. Alternatively, include inhibitors for other common ATPases (e.g., azide (B81097) for mitochondrial F-type ATPases).
Spontaneous ATP hydrolysis.Run a control without the enzyme to measure the rate of non-enzymatic ATP hydrolysis and subtract this from your measurements.
Contamination of reagents with inorganic phosphate (B84403) (Pi).Use high-purity reagents and phosphate-free water to prepare all solutions.
Non-linear Reaction Rate Substrate (ATP) depletion.Ensure that the ATP concentration is not limiting during the assay. You can test this by measuring the activity at different time points to confirm linearity.
Product inhibition.If ADP or Pi are inhibiting the reaction, you may need to use a coupled enzyme assay to continuously remove one of the products.
Enzyme instability.Check the stability of the enzyme under your assay conditions. You may need to add stabilizing agents like glycerol (B35011) or BSA to your buffer.
Inconsistent Results Pipetting inaccuracies.Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
Temperature fluctuations.Use a water bath or incubator to maintain a constant temperature.
Edge effects in microplates.Avoid using the outer wells of the microplate or fill them with buffer to minimize evaporation.

Quantitative Data Summary

Inhibitor Typical IC50 Range (nM) Notes
Ouabain (B1677812) 10 - 100Potency can vary depending on the Na+/K+-ATPase isoform and tissue source.[3]
Digoxin 40 - 200Generally less potent than ouabain.[1][3]
This compound Not readily availableExpected to be in a similar nanomolar range to other cardiac glycosides.

Experimental Protocols

Protocol: Na+/K+-ATPase Activity Assay Using this compound

This protocol is adapted from standard colorimetric assays that measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or kidney medulla)

  • Assay Buffer (50 mM Imidazole-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)

  • ATP solution (100 mM, pH 7.4)

  • This compound stock solution (in DMSO or ethanol)

  • Ouabain solution (10 mM, as a positive control for complete inhibition)

  • Stopping Reagent (e.g., 10% SDS)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution (for standard curve)

  • 96-well microplate

  • Incubator or water bath set to 37°C

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions in high-purity, phosphate-free water. Dilute the ATP stock to a working concentration of 10 mM in assay buffer. Prepare a series of this compound dilutions in assay buffer to determine the IC50.

  • Assay Setup:

    • Total Activity (TA): 180 µL of Assay Buffer + 10 µL of enzyme preparation.

    • Ouabain-inhibited Activity (OA): 170 µL of Assay Buffer + 10 µL of 10 mM Ouabain + 10 µL of enzyme preparation.

    • This compound Inhibition (CI): 170 µL of Assay Buffer + 10 µL of this compound dilution + 10 µL of enzyme preparation.

    • Blank: 190 µL of Assay Buffer (no enzyme).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the reaction by adding 10 µL of 10 mM ATP to all wells. Mix gently.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). Ensure the reaction remains in the linear range.

  • Termination of Reaction: Stop the reaction by adding 20 µL of Stopping Reagent to all wells.

  • Phosphate Detection: Add 50 µL of the phosphate detection reagent to all wells. Incubate at room temperature for 10-20 minutes for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

  • Calculations:

    • Prepare a standard curve using the phosphate standard.

    • Determine the concentration of Pi released in each well from the standard curve.

    • Calculate the Na+/K+-ATPase specific activity: (Pi in TA - Pi in OA) / (protein concentration * time).

    • Calculate the percentage of inhibition by this compound: 100 * (1 - (Pi in CI - Pi in OA) / (Pi in TA - Pi in OA)).

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents (Buffer, ATP, this compound) setup Set up Assay Plate (Controls & Samples) reagents->setup enzyme Prepare Enzyme Dilution enzyme->setup preincubate Pre-incubate with This compound (37°C) setup->preincubate initiate Initiate Reaction (Add ATP) preincubate->initiate incubate Incubate (37°C) initiate->incubate stop Stop Reaction incubate->stop detect Add Detection Reagent stop->detect measure Measure Absorbance detect->measure calculate Calculate Activity & Inhibition measure->calculate ic50 Determine IC50 calculate->ic50

Caption: Experimental workflow for the Na+/K+-ATPase activity assay with this compound.

signaling_pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NKA Na+/K+-ATPase Na_in ↑ [Na+]i NKA->Na_in Reduced Na+ efflux This compound This compound This compound->NKA Inhibits NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ [Ca2+]i NCX->Ca_in Signaling Downstream Signaling (e.g., Src, ROS, ERK) Ca_in->Signaling

Caption: Simplified signaling pathway of Na+/K+-ATPase inhibition by this compound.

troubleshooting_tree start Problem: No/Low Inhibition q1 Is this compound Concentration Optimal? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is K+ Concentration in Buffer Low? a1_yes->q2 s1 Perform Dose-Response Experiment a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is this compound Stock Active? a2_yes->q3 s2 Reduce K+ Concentration a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is Pre-incubation Time Sufficient? a3_yes->q4 s3 Prepare Fresh Stock Solution a3_no->s3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Consult Further Documentation a4_yes->end s4 Increase Pre-incubation Time a4_no->s4

Caption: Troubleshooting decision tree for no or low inhibition in the assay.

References

Technical Support Center: Ensuring the Purity and Identity of Cassaine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cassaine. The information is designed to address specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

1. Sample Preparation

  • Q: What is the recommended procedure for extracting this compound from plant material (e.g., bark of Erythrophleum guineense)? A: A common method involves maceration of the powdered plant material with a suitable organic solvent. An acidic aqueous extraction can then be used to selectively extract the basic this compound alkaloid. Subsequent liquid-liquid extraction with an organic solvent after basifying the aqueous extract will yield a crude this compound sample. Further purification can be achieved using column chromatography.

  • Q: What solvents are suitable for dissolving this compound for analysis? A: this compound is soluble in methanol, ethanol, acetone, acetic acid, chloroform, ether, and benzene. For reversed-phase HPLC, it is recommended to dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the initial mobile phase composition to ensure good peak shape.

  • Q: How should I prepare a this compound sample for analysis to minimize degradation? A: this compound contains an ester functional group, which is susceptible to hydrolysis, especially under acidic or basic conditions.[1][2] Therefore, it is crucial to use neutral, fresh solvents for sample preparation and to analyze the sample as soon as possible after preparation. If storage is necessary, it should be at a low temperature (e.g., 2-8 °C) and protected from light.

2. HPLC Analysis

  • Q: I am observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What could be the cause and how can I resolve it? A: Peak tailing for basic compounds like this compound is often due to strong interactions between the protonated amine group of the analyte and free silanol (B1196071) groups on the silica-based stationary phase.[3][4][5][6][7] Here are some troubleshooting steps:

    • Lower the mobile phase pH: Adjusting the mobile phase to an acidic pH (e.g., 2.5-3.5) with an additive like formic acid or using an acidic buffer (e.g., ammonium (B1175870) acetate) will protonate the silanol groups, reducing their interaction with the protonated this compound.[3][6]

    • Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites.[3][5]

    • Use a suitable column: Employing a modern, end-capped C18 column or a base-deactivated column specifically designed for the analysis of basic compounds can significantly improve peak symmetry.

  • Q: I am not getting good separation between this compound and other co-extracted compounds. How can I improve the resolution? A: To improve separation, you can:

    • Optimize the gradient: Adjust the gradient slope to provide more time for the separation of closely eluting peaks. A shallower gradient is often more effective.

    • Change the organic modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation.

    • Adjust the mobile phase pH: A small change in pH can affect the retention and selectivity of ionizable compounds.

3. GC-MS Analysis

  • Q: Is this compound suitable for GC-MS analysis, and are there any special considerations? A: Due to its relatively high molecular weight and polar functional groups, this compound may exhibit poor peak shape and potential thermal degradation in the GC inlet.[8][9][10][11][12] Derivatization of the hydroxyl and amine groups to more volatile and thermally stable TMS (trimethylsilyl) ethers can improve its chromatographic behavior.

  • Q: I am not seeing the molecular ion peak in the mass spectrum of this compound. Why is that? A: The molecular ion of complex molecules like this compound can be unstable under electron ionization (EI) conditions, leading to extensive fragmentation and a weak or absent molecular ion peak.[2][13][14][15][16] Look for characteristic fragment ions to identify the compound. Using a softer ionization technique, if available, may help in observing the molecular ion.

4. Purity and Identity Confirmation

  • Q: What are the likely impurities in a this compound sample? A: Impurities can originate from several sources:

    • Co-occurring alkaloids: Other alkaloids from the Erythrophleum genus may be co-extracted with this compound.[3][4][5][6]

    • Degradation products: Hydrolysis of the ester linkage can lead to the formation of cassainic acid and N,N-dimethylethanolamine.[1][2]

    • Residual solvents: Solvents used in the extraction and purification process may be present.

  • Q: How can I confirm the identity of a this compound sample? A: A combination of techniques is recommended for unambiguous identification:

    • HPLC: Compare the retention time of the sample with that of a certified reference standard under the same chromatographic conditions.

    • Mass Spectrometry (MS): Compare the mass spectrum of the sample with a reference spectrum, paying close attention to the fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation and confirmation. Compare the chemical shifts and coupling constants of the sample with published data for this compound.[1][17][18]

Troubleshooting Guides

HPLC Troubleshooting
Issue Potential Cause Recommended Solution
Peak Tailing Interaction of basic analyte with silanol groups.Lower mobile phase pH (2.5-3.5), add a competing base (e.g., TEA), use a base-deactivated column.[3][4][5][6][7]
Poor Resolution Inadequate separation of components.Optimize the gradient profile, change the organic modifier (acetonitrile/methanol), adjust mobile phase pH.
Broad Peaks Column overload, extra-column volume, poor sample solvent.Reduce sample concentration, use shorter/narrower tubing, dissolve sample in mobile phase.
Ghost Peaks Contamination in the system or mobile phase.Flush the system, use fresh, high-purity solvents.
Baseline Drift Mobile phase not equilibrated, temperature fluctuations.Allow sufficient time for column equilibration, use a column oven.
GC-MS Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape Analyte too polar or thermally labile.Derivatize the sample (e.g., silylation) to increase volatility and stability.
No Molecular Ion Extensive fragmentation in the ion source.Use a softer ionization technique if available, focus on identifying characteristic fragment ions.[2][13][14][15][16]
Low Signal Intensity Poor injection, sample degradation, or low concentration.Check syringe and inlet, consider derivatization, concentrate the sample if necessary.
Baseline Noise Column bleed, contamination.Condition the column, check for leaks, clean the ion source.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Purity

This method is designed to separate this compound from its potential degradation products and impurities.

  • Instrumentation: HPLC with UV or DAD detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), preferably base-deactivated.

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water, pH adjusted to 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 50 50
    25 10 90
    30 10 90
    31 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Analysis of this compound (with Derivatization)

This protocol is for the identification of this compound using GC-MS after derivatization.

  • Derivatization:

    • Evaporate a solution containing approximately 1 mg of the this compound sample to dryness under a stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (1 µL).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-600.

Quantitative Data Summary

The following tables provide representative quantitative data for this compound analysis. These values should be confirmed experimentally.

Table 1: Representative HPLC Data

Compound Expected Retention Time (min)
This compound~15-18
Potential Hydrolysis Product 1 (Cassainic Acid)Shorter retention time
Potential Hydrolysis Product 2 (N,N-dimethylethanolamine)Very short retention time

Table 2: Representative GC-MS Data (for TMS-derivatized this compound)

Compound Expected Retention Time (min) Key Mass Fragments (m/z)
This compound-TMS~20-25Molecular ion (M+), [M-15]+, [M-73]+, and other characteristic fragments.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are estimated chemical shifts based on the structure of this compound and data for similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Olefinic CH5.5 - 6.0120 - 140
CH-O3.5 - 4.560 - 80
CH₂-N2.5 - 3.050 - 60
N-(CH₃)₂2.2 - 2.640 - 50
Aliphatic CH, CH₂, CH₃0.8 - 2.010 - 60
C=O (ester)-165 - 175
C=O (ketone)-190 - 210

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation plant_material Plant Material (e.g., Bark) extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration hplc HPLC Analysis concentration->hplc gcms GC-MS Analysis concentration->gcms nmr NMR Analysis concentration->nmr purity Purity Assessment hplc->purity identity Identity Confirmation gcms->identity nmr->identity

Caption: Experimental workflow for this compound analysis.

hplc_troubleshooting start Peak Tailing Observed? cause1 Interaction with Silanols start->cause1 solution1a Lower Mobile Phase pH cause1->solution1a solution1b Add Competing Base (TEA) cause1->solution1b solution1c Use Base-Deactivated Column cause1->solution1c end Improved Peak Shape solution1a->end solution1b->end solution1c->end

Caption: Troubleshooting logic for HPLC peak tailing.

References

Technical Support Center: Safe Handling and Storage of Toxic Cassaine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Cassaine and its related compounds are highly toxic cardiac glycosides and Erythrophleum alkaloids. The information provided here is intended for researchers, scientists, and drug development professionals and should be used in conjunction with a thorough review of the specific Safety Data Sheet (SDS) for the compound in use, as well as institutional and national safety guidelines. The quantitative data and protocols provided are based on general knowledge of cardiac glycosides and may not be specific to this compound. Always perform a risk assessment before beginning any experiment.

Frequently Asked Questions (FAQs)

Q1: What are this compound compounds and what are their primary hazards?

This compound is a toxic cardiac glycoside and a member of the Erythrophleum alkaloids, isolated from the bark of plants of the Erythrophleum genus.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cells, particularly cardiac muscle cells.[2][3][4][5][6] This inhibition leads to an increase in intracellular calcium, which can have profound effects on heart rate and contractility.[2][3][6] The main hazards associated with this compound compounds are:

  • High Acute Toxicity: Ingestion, inhalation, or skin contact can lead to severe poisoning.[7][8]

  • Cardiotoxicity: Can cause arrhythmias, heart block, and cardiac arrest.[2][9][10]

  • Gastrointestinal Effects: Nausea, vomiting, and abdominal pain are common symptoms of exposure.[9][11]

  • Neurological Effects: Dizziness, confusion, and visual disturbances can occur.[10]

Q2: What are the immediate first aid measures in case of exposure to this compound compounds?

Immediate and appropriate first aid is crucial in minimizing the harm from this compound exposure.[11][12][13][14][15]

Type of Exposure First Aid Procedure
Skin Contact Immediately remove all contaminated clothing.[12][13] Wash the affected area thoroughly with soap and running water for at least 15-20 minutes.[12][13][15] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[13][15] Seek immediate medical attention.
Inhalation Move the person to fresh air immediately.[12][15] If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so.[12] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [11] Rinse the mouth with water.[11] Seek immediate medical attention. Provide the medical team with the Safety Data Sheet (SDS) for the specific this compound compound.

Q3: What personal protective equipment (PPE) is required when handling this compound compounds?

A comprehensive PPE ensemble is mandatory to prevent exposure.[16]

PPE Component Specifications and Rationale
Gloves Double-gloving with chemical-resistant gloves (e.g., nitrile) is recommended. Check the manufacturer's data for breakthrough times for cardiac glycosides or similar alkaloids. Discard gloves immediately after handling the compound or in case of contamination.
Lab Coat/Gown A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn.[16] It should have long sleeves with tight-fitting cuffs.
Eye and Face Protection Chemical safety goggles and a full-face shield are necessary to protect against splashes and aerosols.
Respiratory Protection For handling powders or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95, P100) or a powered air-purifying respirator (PAPR) should be used within a certified chemical fume hood.
Shoe Covers Disposable shoe covers should be worn to prevent the tracking of contamination outside the laboratory.

Troubleshooting Guides

Problem: I suspect a small spill of a this compound compound solution in the chemical fume hood.

Solution:

  • Alert colleagues in the immediate area.

  • Ensure the fume hood is operating correctly.

  • Wear appropriate PPE , including double gloves, a lab coat, and eye/face protection.

  • Contain the spill using absorbent pads or spill pillows from a chemical spill kit.

  • Decontaminate the area. Use a suitable deactivating solution if one is known and recommended in the SDS. Otherwise, carefully clean the area with a detergent solution, followed by water.

  • Collect all contaminated materials (absorbent pads, gloves, wipes) in a clearly labeled hazardous waste container.

  • Dispose of the waste according to your institution's hazardous waste disposal procedures.

Problem: I am observing unexpected results in my experiment that could be due to compound degradation.

Solution:

  • Verify the storage conditions of your this compound compound stock. These compounds can be sensitive to light, temperature, and pH.

  • Check the expiration date on the compound vial.

  • Consider performing a stability test on your compound. A simplified protocol is provided in the "Experimental Protocols" section.

  • If degradation is confirmed, prepare a fresh stock solution from a new vial of the compound.

  • Document the issue and the steps taken to resolve it in your lab notebook.

Experimental Protocols

Protocol 1: General Procedure for Weighing and Preparing a Stock Solution of a Toxic this compound Compound
  • Preparation:

    • Ensure you are working in a certified chemical fume hood.

    • Don the required PPE as outlined in the FAQ section.

    • Decontaminate the work surface before and after handling the compound.

  • Weighing:

    • Use a calibrated analytical balance inside the fume hood.

    • To minimize the generation of airborne particles, carefully open the container with the solid this compound compound.

    • Use a dedicated, clean spatula to transfer the desired amount of powder to a tared weigh boat or directly into the vial for dissolution.

    • Close the primary container immediately after weighing.

  • Dissolution:

    • Add the appropriate solvent (as specified in your experimental protocol or the compound's data sheet) to the vial containing the weighed this compound compound.

    • Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

  • Cleanup:

    • Carefully wipe down the spatula and any surfaces that may have come into contact with the compound using a suitable cleaning agent.

    • Dispose of all contaminated materials (weigh boat, gloves, wipes) in the designated hazardous waste container.

Protocol 2: Simplified Stability Assessment of a this compound Compound Solution

This protocol provides a general guideline for assessing the stability of a this compound solution under different stress conditions.[17][18]

Condition Procedure
Acid Hydrolysis To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C.[17] Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and analyze by a stability-indicating method (e.g., HPLC).[17]
Base Hydrolysis To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C.[17] Withdraw aliquots at various time points, neutralize with 0.1 M HCl, and analyze.[17]
Oxidative Degradation To 1 mL of a 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light.[17] Withdraw aliquots at various time points and analyze.
Photostability Expose a solution of the compound to a calibrated light source. Keep a control sample in the dark.[17] Analyze both samples after the exposure period.
Thermal Degradation Store aliquots of the solution at different temperatures (e.g., 4°C, room temperature, 40°C). Analyze at various time points to determine the rate of degradation.

Note: The specific conditions and analytical methods should be optimized for the particular this compound compound being studied.

Data Presentation

Table 1: General Storage Recommendations for Cardiac Glycosides
Parameter Recommendation Rationale
Temperature Store at the temperature specified on the product data sheet, typically refrigerated (2-8°C) or frozen (-20°C).To minimize thermal degradation.
Light Protect from light by storing in an amber vial or in a dark location.Many cardiac glycosides are light-sensitive.
Atmosphere Store in a tightly sealed container to prevent exposure to air and moisture.To prevent oxidative degradation and hydrolysis.
pH Maintain in a neutral or slightly acidic pH solution, as basic conditions can promote hydrolysis.To ensure chemical stability.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_decon Decontaminate Work Surface prep_hood->prep_decon weigh Weigh Solid Compound prep_decon->weigh dissolve Dissolve in Solvent weigh->dissolve store Store Stock Solution Properly dissolve->store cleanup Clean and Decontaminate dissolve->cleanup waste Dispose of Hazardous Waste cleanup->waste

Caption: Experimental Workflow for Handling this compound Compounds.

signaling_pathway This compound This compound Compound nak_atpase Na+/K+-ATPase Pump This compound->nak_atpase Inhibits na_in ↑ Intracellular Na+ nak_atpase->na_in Leads to k_out ↓ K+ Efflux nak_atpase->k_out Leads to ca_exchanger Na+/Ca2+ Exchanger na_in->ca_exchanger Reduces activity of ca_in ↑ Intracellular Ca2+ ca_exchanger->ca_in Results in contractility ↑ Cardiac Contractility ca_in->contractility arrhythmia Potential for Arrhythmias ca_in->arrhythmia

Caption: Simplified Signaling Pathway of this compound Compounds.

troubleshooting_logic start Unexpected Experimental Result check_compound Is compound integrity suspected? start->check_compound check_protocol Was the protocol followed correctly? check_compound->check_protocol No stability_test Perform Stability Test check_compound->stability_test Yes check_reagents Are other reagents and equipment functioning correctly? check_protocol->check_reagents Yes review_protocol Review and Repeat Protocol Carefully check_protocol->review_protocol No troubleshoot_other Troubleshoot Other Variables check_reagents->troubleshoot_other No end Problem Resolved check_reagents->end Yes fresh_stock Prepare Fresh Stock Solution stability_test->fresh_stock fresh_stock->end review_protocol->end troubleshoot_other->end

Caption: Troubleshooting Logic for Unexpected Experimental Results.

References

Technical Support Center: Optimizing Buffer Conditions for Cassaine Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of buffer conditions for Cassaine enzymatic assays.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during your experiments.

Problem Possible Cause Recommended Solution
No or Low Signal / Activity Inactive EnzymeVerify enzyme activity with a positive control. Ensure proper storage and handling to avoid repeated freeze-thaw cycles.[1]
Suboptimal pHThe pH of the buffer is critical for enzyme activity.[2][3][4] Determine the optimal pH by testing a range of buffers.[4][5]
Incorrect Buffer ConcentrationBuffer concentration should be sufficient to maintain pH but not inhibit the enzyme. A typical starting range is 20-100 mM.[5]
Substrate InsolubilityPoor substrate solubility can limit the reaction. Prepare a stock solution in an appropriate solvent (e.g., DMSO) and consider sonication.[1]
Suboptimal Substrate/Enzyme ConcentrationTitrate both the enzyme and substrate to determine their optimal working concentrations for a linear reaction rate.[1][2]
Presence of InhibitorsContaminants in the sample or reagents, such as EDTA (>0.5 mM) or sodium azide, can inhibit the enzyme.[6]
Incorrect Assay TemperatureEvery enzyme has an optimal temperature for activity.[2][7][8] Ensure the assay is performed at the recommended temperature.
High Background Signal Substrate InstabilityPrepare the substrate solution fresh before each experiment to avoid degradation.[1]
Autofluorescence of ComponentsMeasure the fluorescence of individual assay components (buffer, substrate, enzyme) to identify the source of background signal.[1]
Contaminated ReagentsUse fresh, high-quality reagents and buffers to avoid contamination.[6]
Improper Microplate SelectionUse appropriate microplates for your assay type (e.g., black plates for fluorescence, clear plates for colorimetric assays).[1]
Non-Linear Reaction Rate Substrate DepletionIf the reaction rate plateaus quickly, the substrate may be depleted. Decrease the enzyme concentration or the incubation time.[1][7]
Enzyme InstabilityThe enzyme may not be stable under the assay conditions. Consider adding stabilizing agents like BSA or glycerol (B35011) to the buffer.[1]
Product InhibitionThe accumulation of product can sometimes inhibit the enzyme. Measure initial reaction rates to minimize this effect.[9]
Precipitation in Wells Poor Solubility of ComponentsThe pH of the buffer can affect the solubility of the substrate or other components.[4] Check the solubility of all components across the tested pH range.
High Salt ConcentrationExcessive ionic strength can cause proteins to precipitate. Optimize the salt concentration in your buffer.[5]

Frequently Asked Questions (FAQs)

Q1: Why is the choice of buffer so critical for my this compound assay?

A1: The buffer is crucial as it maintains a stable pH, which directly influences the enzyme's activity, stability, and structure.[4][10][11] Every enzyme has a narrow optimal pH range for maximum activity.[2][3][7] Deviations from this range can lead to reduced activity or even irreversible denaturation.[4][7]

Q2: How do I select the right buffer for my experiment?

A2: Select a buffer with a pKa value close to the desired assay pH (ideally within ±1 pH unit of its pKa) to ensure effective buffering capacity.[4][5] Additionally, ensure the buffer components do not interact with or inhibit your enzyme or substrate.[5][10]

Q3: What is a typical starting buffer concentration?

A3: A common starting concentration for a buffer in an enzymatic assay is between 20 mM and 100 mM.[5] This concentration is generally sufficient to maintain a stable pH without causing significant ionic strength effects that could inhibit the enzyme.

Q4: Can I add other components to my buffer to improve the assay?

A4: Yes, various additives can be included to enhance enzyme stability.[5] These include:

  • Glycerol or sorbitol: To stabilize the protein structure.[5]

  • Bovine Serum Albumin (BSA): To prevent the enzyme from adhering to surfaces, especially at low concentrations.[5]

  • Reducing agents (e.g., DTT, β-mercaptoethanol): To protect cysteine residues from oxidation.[5]

  • Chelating agents (e.g., EDTA): To remove inhibitory metal ions, but should be avoided if the enzyme requires a metal for its activity.[5]

  • Non-ionic detergents (e.g., Triton X-100, Tween-20): At low concentrations (0.01-0.1%) to prevent enzyme aggregation.[5]

Q5: How does ionic strength affect my this compound assay?

A5: The ionic strength of the buffer, determined by the salt concentration, can significantly impact enzyme activity. Both excessively low and high ionic strengths can reduce enzyme activity. Therefore, it is important to empirically determine the optimal salt concentration for your specific enzyme.[5]

Experimental Protocols

Protocol 1: Determination of Optimal pH
  • Buffer Preparation: Prepare a series of buffers with overlapping pH ranges to cover the expected optimal pH of the this compound enzyme (e.g., citrate (B86180) for pH 4-6, phosphate (B84403) for pH 6-8, Tris for pH 8-9). Prepare 100 mM stock solutions of each buffer at various pH points in 0.5 pH unit increments.[5]

  • Reaction Setup: In a microplate, set up reaction mixtures for each pH point. Each reaction should contain the substrate at a saturating concentration and any necessary cofactors, with the final buffer concentration at 50 mM.[5]

  • Enzyme Addition: Initiate the reactions by adding a consistent amount of this compound enzyme to each well. Include a "no-enzyme" control for each pH to account for non-enzymatic substrate degradation.[4]

  • Data Collection: Immediately measure the reaction rate using a microplate reader at the appropriate wavelength and temperature.

  • Data Analysis: Plot the initial reaction velocity against the buffer pH. The pH at which the highest enzyme activity is observed is the optimal pH for your assay conditions.[4]

Protocol 2: Optimization of Buffer Concentration
  • Buffer Preparation: Prepare a series of dilutions of your optimal buffer (determined in Protocol 1) ranging from 10 mM to 200 mM.

  • Reaction Setup: Set up reaction mixtures with a fixed, optimal concentration of enzyme and substrate, and varying concentrations of the buffer.

  • Data Collection: Measure the initial reaction rate for each buffer concentration.

  • Data Analysis: Plot the enzyme activity against the buffer concentration. The concentration that yields the highest activity is the optimal buffer concentration.

Visual Guides

Buffer_Optimization_Workflow cluster_ph pH Optimization cluster_conc Concentration Optimization cluster_add Additive Optimization ph_start Select Overlapping Buffers ph_prepare Prepare Buffers at Different pH ph_start->ph_prepare ph_assay Perform Assay at Each pH ph_prepare->ph_assay ph_analyze Analyze Data to Find Optimal pH ph_assay->ph_analyze conc_start Select Optimal Buffer ph_analyze->conc_start Optimal pH conc_prepare Prepare Buffer Dilutions conc_start->conc_prepare conc_assay Perform Assay at Each Concentration conc_prepare->conc_assay conc_analyze Analyze Data to Find Optimal Concentration conc_assay->conc_analyze add_start Identify Potential Stabilizers conc_analyze->add_start Optimal Buffer System add_prepare Prepare Buffers with Additives add_start->add_prepare add_assay Perform Assay with Each Additive add_prepare->add_assay add_analyze Determine Effect on Activity & Stability add_assay->add_analyze Troubleshooting_Logic start Start Assay issue Problem Encountered? start->issue no_signal No/Low Signal issue->no_signal Yes high_bg High Background issue->high_bg Yes non_linear Non-Linear Rate issue->non_linear Yes success Assay Optimized issue->success No check_enzyme Check Enzyme Activity no_signal->check_enzyme optimize_ph Optimize pH no_signal->optimize_ph check_substrate Check Substrate Stability high_bg->check_substrate check_reagents Check Reagent Purity high_bg->check_reagents optimize_conc Optimize Enzyme/Substrate Conc. non_linear->optimize_conc check_enzyme->success optimize_ph->success check_substrate->success check_reagents->success optimize_conc->success

References

Validation & Comparative

Unveiling the Inotropic Action of Cassaine: An Experimental Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental validation of Cassaine's mechanism of action as a potent cardiac glycoside. Through a comparative lens, we will explore its performance against other well-established cardiac glycosides, namely Digoxin and Ouabain. This document outlines the detailed experimental protocols necessary to confirm this compound's primary molecular target and its downstream physiological effects, supported by quantitative data and visual representations of the underlying biological processes.

Comparative Efficacy: Inhibition of Na+/K+-ATPase

The primary mechanism of action for cardiac glycosides, including this compound, is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane of cardiomyocytes.[1] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, ultimately enhancing myocardial contractility.[1] The potency of this inhibition is a key determinant of a cardiac glycoside's therapeutic and toxic effects.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its counterparts, Digoxin and Ouabain, against the Na+/K+-ATPase enzyme. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.

Compound Enzyme Source/Cell Line IC50 (nM)
This compound Rat brain microsomes~50
Digoxin MDA-MB-231 cells~164[2]
A549 cells40[2]
Human cancer cell lines100 - 300
Ouabain MDA-MB-231 cells89[2]
A549 cells17[2]

Experimental Validation of this compound's Mechanism of Action

To rigorously confirm that this compound exerts its inotropic effects through the inhibition of Na+/K+-ATPase and the subsequent increase in intracellular calcium and cardiomyocyte contractility, a series of well-defined experiments are essential.

Na+/K+-ATPase Activity Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of Na+/K+-ATPase.

Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The specific activity is calculated by subtracting the ouabain-insensitive ATPase activity (in the presence of a saturating concentration of ouabain, a specific inhibitor) from the total ATPase activity.

Detailed Protocol:

  • Enzyme Preparation: Isolate Na+/K+-ATPase-rich membrane fractions from a suitable source, such as porcine cerebral cortex or rat brain microsomes.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, and 50 mM Tris-HCl (pH 7.4).

  • Inhibitor Incubation: In a 96-well plate, add varying concentrations of this compound to the reaction mixture. Include a positive control (a known Na+/K+-ATPase inhibitor like Ouabain) and a negative control (vehicle).

  • Reaction Initiation: Initiate the enzymatic reaction by adding a final concentration of 3 mM ATP to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of 10% trichloroacetic acid.

  • Phosphate Detection: Quantify the released inorganic phosphate using a colorimetric method, such as the malachite green assay. Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This experiment validates the downstream effect of Na+/K+-ATPase inhibition by this compound on intracellular calcium levels.

Principle: Fluorescent calcium indicators, such as Fura-2 AM, are used to measure changes in intracellular calcium concentration. Fura-2 AM is a cell-permeant dye that is cleaved by intracellular esterases to its active, calcium-binding form. The fluorescence emission of Fura-2 changes upon binding to calcium, and the ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.

Detailed Protocol:

  • Cell Culture: Culture a suitable cell line, such as primary cardiomyocytes or a cardiac cell line (e.g., H9c2), on glass coverslips or in 96-well plates.

  • Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with the physiological buffer to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm) using a fluorescence microscope or a plate reader.

  • Compound Addition: Add varying concentrations of this compound to the cells and record the change in the fluorescence ratio over time.

  • Data Analysis: Calculate the change in intracellular calcium concentration in response to this compound treatment. Compare the effects of this compound with a positive control (e.g., Ouabain) and a negative control (vehicle).

Cardiomyocyte Contractility Assay

This assay provides the ultimate physiological validation of this compound's positive inotropic effect.

Principle: The contractility of isolated cardiomyocytes can be measured by observing changes in their cell length or sarcomere length during contraction and relaxation. This can be achieved using video-based edge detection systems or by measuring the traction forces exerted by the cells on a flexible substrate.

Detailed Protocol:

  • Cardiomyocyte Isolation: Isolate primary adult ventricular cardiomyocytes from a suitable animal model (e.g., rat or mouse).

  • Cell Plating: Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.

  • Experimental Setup: Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with a video camera and an edge-detection system.

  • Baseline Recording: Perfuse the cells with a physiological buffer and record baseline contractile parameters (e.g., amplitude of shortening, shortening and relaxation velocities) under electrical field stimulation (e.g., 1 Hz).

  • Compound Perfusion: Perfuse the cells with increasing concentrations of this compound and record the changes in contractile parameters.

  • Data Analysis: Quantify the changes in contractility in response to this compound. Compare the inotropic effect of this compound with that of other cardiac glycosides.

Visualizing the Mechanism and Workflow

To further clarify the intricate processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflows.

Cassaine_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_SR Sarcoplasmic Reticulum (SR) NaK_ATPase Na+/K+-ATPase Na_in Na+ NaK_ATPase->Na_in Increases NCX Na+/Ca2+ Exchanger Ca_in Ca2+ NCX->Ca_in Increases Ca_Channel L-type Ca2+ Channel Na_out Na+ Na_out->NaK_ATPase Na_out->NCX K_out K+ K_out->NaK_ATPase Ca_out Ca2+ Ca_out->NCX Na_in->NaK_ATPase Na_in->NCX Reduces Gradient Na_in->NCX K_in K+ K_in->NaK_ATPase Ca_in->NCX SR_Ca Ca2+ Ca_in->SR_Ca Triggers Release Contraction Increased Myocardial Contraction SR_Ca->Contraction Leads to This compound This compound This compound->NaK_ATPase Inhibits

Caption: Signaling pathway of this compound leading to increased myocardial contraction.

Experimental_Workflow cluster_validation Experimental Validation of this compound's Mechanism of Action start Hypothesis: This compound is a Na+/K+-ATPase inhibitor exp1 Experiment 1: Na+/K+-ATPase Activity Assay start->exp1 exp2 Experiment 2: Intracellular Calcium Measurement start->exp2 exp3 Experiment 3: Cardiomyocyte Contractility Assay start->exp3 result1 Result: Determine IC50 of this compound exp1->result1 result2 Result: Measure increase in [Ca2+]i exp2->result2 result3 Result: Quantify positive inotropic effect exp3->result3 conclusion Conclusion: Mechanism of Action Confirmed result1->conclusion result2->conclusion result3->conclusion

Caption: Workflow for the experimental validation of this compound's mechanism of action.

By following these detailed experimental protocols and utilizing the comparative data provided, researchers can effectively validate the mechanism of action of this compound and objectively assess its performance relative to other cardiac glycosides. This comprehensive approach is crucial for advancing our understanding of this potent inotropic agent and its potential therapeutic applications.

References

A Comparative Analysis of Cassaine and Digoxin: Potency, Efficacy, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of cassaine and digoxin (B3395198), two potent cardiotonic agents known for their inhibitory effects on the Na+/K+-ATPase. While digoxin is a well-established therapeutic agent, this compound, a lesser-known natural compound, presents an interesting case for comparative analysis. This document synthesizes available experimental data to objectively compare their potency and efficacy, alongside detailed experimental protocols for key assays.

Executive Summary

Both this compound and digoxin exert their cardiotonic effects by inhibiting the Na+/K+-ATPase, leading to an increase in intracellular calcium and enhanced myocardial contractility. Digoxin has been extensively studied, with well-defined therapeutic and toxic ranges. Quantitative data on this compound's potency and toxicity are less readily available in publicly accessible literature, necessitating a degree of extrapolation and highlighting areas for future research. This guide presents a side-by-side comparison based on existing data, providing a framework for researchers interested in these compounds.

Data Presentation: A Quantitative Comparison

The following table summarizes the available quantitative data for this compound and digoxin. It is important to note that a direct comparison is challenging due to the limited availability of data for this compound under standardized conditions.

ParameterThis compoundDigoxinSource (this compound)Source (Digoxin)
Potency
Na+/K+-ATPase Inhibition (IC50)> 1 x 10⁻⁴ M (poorly reversible inhibition)~2.5 x 10⁻⁸ M (high affinity isoform, rat brain); ~1.3 x 10⁻⁴ M (low affinity isoform, rat brain); ~40 nM (A549 cells); ~164 nM (MDA-MB-231 cells)[1][2][3]
Positive Inotropic Effect (EC50)Data not availableData not available in comparable units
Efficacy & Safety
Therapeutic Serum ConcentrationData not available0.8 - 2.0 ng/mL[4][5]
Toxic Serum ConcentrationData not available> 2.4 ng/mL[5]
Lethal Dose (LD50)Data not available17.78 mg/kg (oral, mouse)[6]

Note: The provided IC50 values for digoxin vary depending on the tissue source and the specific isoform of the Na+/K+-ATPase being studied. The data for this compound indicates a concentration at which significant, poorly reversible inhibition occurs, but a precise IC50 value from a dose-response curve is not specified in the available literature.

Signaling Pathway of Na+/K+-ATPase Inhibition

Both this compound and digoxin are cardiac glycosides that act by inhibiting the Na+/K+-ATPase pump in cardiomyocytes. This inhibition leads to a cascade of events culminating in a positive inotropic effect (increased force of contraction).

cluster_membrane Cardiomyocyte Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NaK_ATPase Na+/K+-ATPase Na_in ↑ Intracellular Na⁺ NaK_ATPase->Na_in Reduced Na⁺ efflux NCX Na+/Ca²⁺ Exchanger (NCX) Ca_in ↑ Intracellular Ca²⁺ NCX->Ca_in Reduced Ca²⁺ efflux Drug This compound or Digoxin Drug->NaK_ATPase Inhibition Na_out Na⁺ Ca_out Ca²⁺ Na_in->NCX Altered Na⁺ gradient SR Sarcoplasmic Reticulum (SR) Ca_in->SR ↑ Ca²⁺ uptake and release Contraction ↑ Myocardial Contraction (Positive Inotropic Effect) Ca_in->Contraction SR->Contraction

Caption: Signaling pathway of this compound and digoxin.

Experimental Protocols

In Vitro Na+/K+-ATPase Inhibition Assay

This protocol outlines a common method to determine the inhibitory potency (IC50) of a compound on Na+/K+-ATPase activity by measuring the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

  • Test compounds (this compound, Digoxin)

  • ATP (disodium salt)

  • Assay Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂

  • Ouabain (B1677812) (for determining ouabain-sensitive ATPase activity)

  • Trichloroacetic acid (TCA) or Perchloric acid

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures in a 96-well plate. For each test compound concentration and control, prepare two sets of wells: one for total ATPase activity and one for ouabain-insensitive activity.

    • To the "total ATPase" wells, add assay buffer, the enzyme preparation, and the test compound at various concentrations.

    • To the "ouabain-insensitive" wells, add assay buffer, the enzyme preparation, the test compound, and a high concentration of ouabain (e.g., 1 mM) to inhibit Na+/K+-ATPase specifically.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding ATP to a final concentration of 3 mM.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes) to allow for ATP hydrolysis.

  • Reaction Termination: Stop the reaction by adding cold 10% TCA.

  • Phosphate Detection:

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to a new plate.

    • Add Malachite Green reagent to each well.

    • Incubate at room temperature for 15-20 minutes for color development.

  • Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Calculate the amount of Pi released using a standard curve of known phosphate concentrations.

    • Na+/K+-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive activity.

    • Plot the percentage of Na+/K+-ATPase inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Start Start Prepare_reagents Prepare Reagents (Enzyme, Buffers, ATP, Inhibitors) Start->Prepare_reagents Setup_plate Set up 96-well plate (Total & Ouabain-insensitive) Prepare_reagents->Setup_plate Add_compounds Add Test Compounds (this compound/Digoxin) Setup_plate->Add_compounds Pre_incubate Pre-incubate at 37°C Add_compounds->Pre_incubate Start_reaction Initiate reaction with ATP Pre_incubate->Start_reaction Incubate Incubate at 37°C Start_reaction->Incubate Stop_reaction Stop reaction with TCA Incubate->Stop_reaction Detect_phosphate Phosphate Detection (Malachite Green) Stop_reaction->Detect_phosphate Read_absorbance Read Absorbance at 620 nm Detect_phosphate->Read_absorbance Analyze_data Analyze Data (Calculate IC50) Read_absorbance->Analyze_data End End Analyze_data->End

Caption: Experimental workflow for Na+/K+-ATPase inhibition assay.

Measurement of Inotropic Effects in Isolated Papillary Muscle

This protocol describes the measurement of contractile force in isolated cardiac papillary muscle to assess the positive inotropic effects of this compound and digoxin.

Materials:

  • Animal model (e.g., guinea pig or rabbit)

  • Krebs-Henseleit solution

  • Dissection microscope and tools

  • Organ bath with temperature control and oxygenation

  • Force transducer

  • Stimulator

  • Data acquisition system

  • Test compounds (this compound, Digoxin)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved protocols.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

    • Dissect the right ventricle to expose the papillary muscles.

    • Carefully excise a suitable papillary muscle with its tendinous and ventricular ends intact.

  • Mounting the Muscle:

    • Mount the muscle vertically in the organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

    • Attach the tendinous end to a fixed hook and the ventricular end to a force transducer.

  • Equilibration:

    • Allow the muscle to equilibrate for at least 60 minutes under a resting tension.

    • Stimulate the muscle at a constant frequency (e.g., 1 Hz) with platinum electrodes.

  • Data Recording:

    • Record the isometric contractile force.

  • Compound Administration:

    • After a stable baseline is achieved, add the test compounds (this compound or digoxin) to the organ bath in a cumulative concentration-response manner.

    • Allow sufficient time between additions for the response to stabilize.

  • Data Analysis:

    • Measure the peak developed tension at each compound concentration.

    • Plot the increase in contractile force against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

Start Start Isolate_heart Isolate Animal Heart Start->Isolate_heart Dissect_muscle Dissect Papillary Muscle Isolate_heart->Dissect_muscle Mount_muscle Mount Muscle in Organ Bath Dissect_muscle->Mount_muscle Equilibrate Equilibrate and Stimulate Mount_muscle->Equilibrate Record_baseline Record Baseline Contraction Equilibrate->Record_baseline Add_compounds Add this compound/Digoxin (Cumulative Doses) Record_baseline->Add_compounds Record_response Record Contractile Response Add_compounds->Record_response Analyze_data Analyze Data (Generate Dose-Response Curve, EC50) Record_response->Analyze_data End End Analyze_data->End

Caption: Workflow for measuring inotropic effects.

Conclusion

This guide provides a comparative overview of this compound and digoxin, focusing on their shared mechanism of action as Na+/K+-ATPase inhibitors and their resulting cardiotonic effects. While digoxin is a well-characterized drug with a narrow therapeutic index, quantitative data for this compound remains sparse in the public domain. The provided experimental protocols offer a starting point for researchers aiming to conduct direct comparative studies to elucidate the relative potency and efficacy of these two compounds. Further research is warranted to fully characterize the pharmacological profile of this compound and to determine its potential as a therapeutic agent.

References

Cross-Validation of Assays for Measuring Proteolytic Activity Using a Casein Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is essential for understanding biological processes and for drug discovery. This guide provides a comparative overview of common methods for quantifying the activity of proteases using casein as a substrate. It is presumed that the query regarding "Cassaine" may have intended to refer to "casein-based" assays, a common method for measuring general proteolytic activity. This guide details experimental protocols and presents data to aid in selecting the most suitable assay for various research needs.

Proteases are enzymes that catalyze the breakdown of proteins, and their activity is a key indicator of their biological function.[1][2] Casein, a protein found in milk, serves as a versatile substrate for a wide range of proteases.[3] When a protease digests casein, it liberates smaller peptides and amino acids, such as tyrosine.[1] The extent of this hydrolysis can be measured using several techniques, providing a quantitative measure of the enzyme's activity.[3] This guide focuses on two prevalent colorimetric methods for this purpose.

Comparative Analysis of Casein-Based Protease Activity Assays

The selection of an assay for measuring protease activity depends on factors like sensitivity, sample type, and required throughput. Below is a comparison of two common colorimetric methods.

Assay TypePrincipleAdvantagesDisadvantagesKey Parameters Measured
Folin-Ciocalteu Method Proteolytic cleavage of casein releases tyrosine and tryptophan residues. The Folin-Ciocalteu reagent reacts with these free residues to produce a blue-colored chromophore, which is measured by absorbance.[1][3]Simple, cost-effective, and widely used.[4]The reagent can react with other reducing substances, potentially leading to non-specific signals. The reaction is pH-sensitive.Absorbance at 660-750 nm, proportional to the amount of liberated tyrosine.[1][4]
Azocasein (B1165720) Method Azocasein is a casein protein that has been modified with a chromophore. When a protease digests the azocasein, it releases colored peptide fragments into the supernatant after precipitation of the undigested substrate.[5]Good linearity and robustness. The measurement is directly linked to the cleavage of the substrate.[5]Can be less sensitive than other methods. Requires a precipitation step to separate digested from undigested substrate.Absorbance at 410-440 nm, proportional to the amount of released azo-dye fragments.[5]

Experimental Protocols

Detailed methodologies for the two compared assays are provided below to ensure reproducibility and assist in experimental design.

Protease Activity Assay using Folin-Ciocalteu Reagent

This protocol is adapted from standard procedures for measuring non-specific protease activity.[1][6]

Reagents:

  • 50 mM Potassium Phosphate Buffer, pH 7.5

  • 0.65% (w/v) Casein Solution

  • Protease solution (enzyme sample)

  • 110 mM Trichloroacetic Acid (TCA)

  • 500 mM Sodium Carbonate Solution

  • 0.5 mM Folin & Ciocalteu's Phenol Reagent

  • 1.1 mM L-tyrosine Standard Solution

Procedure:

  • Prepare test and blank vials. For each enzyme dilution to be tested, prepare a set of four vials.

  • Add 5 mL of the 0.65% casein solution to each vial and let them equilibrate in a 37°C water bath for approximately 5 minutes.[1]

  • To three of the vials (the "test" samples), add a specific volume of the enzyme solution. Do not add enzyme to the fourth vial (the "blank").[1]

  • Mix by swirling and incubate the solutions at 37°C for exactly 10 minutes.[1]

  • Stop the reaction by adding 5 mL of 10% TCA to all vials.[6] This will precipitate the remaining undigested casein.[6]

  • After stopping the reaction, add the same volume of enzyme solution to the "blank" vials.

  • Incubate the solutions at 37°C for 30 minutes.[1]

  • Centrifuge the samples to pellet the precipitated casein.[4]

  • Transfer 0.5 mL of the clear supernatant to a new tube.[6]

  • Add 0.75 mL of 1.4 M Sodium Carbonate solution.[6]

  • Add 0.25 mL of Folin-Ciocalteu reagent and measure the absorbance at 660 nm after a set incubation time.[1][6]

  • Prepare a standard curve using known concentrations of L-tyrosine to quantify the amount of tyrosine released in the enzymatic reaction.[1]

Azocasein Protease Activity Assay

This is a micro-assay protocol adapted for quantifying proteolytic activity.[5]

Reagents:

  • 1.0% Azocasein solution in deionized water

  • Test solution (enzyme sample)

  • 5% Trichloroacetic Acid (TCA)

  • 0.5 M NaOH

Procedure:

  • Add 250 µL of the 1.0% azocasein solution to 250 µL of the test solution in a microcentrifuge tube.

  • Vortex the mixture and incubate at ambient room temperature for 30 minutes.[5]

  • Terminate the reaction by adding 1500 µL of 5% TCA.[5]

  • Vortex the tube and then centrifuge to pellet the unhydrolyzed azocasein.[5]

  • Transfer 150 µL of the supernatant to a new microplate well (in triplicate).

  • Add 150 µL of 0.5 M NaOH to each well.[5]

  • Record the absorbance at 410 nm.[5]

  • The activity of the protease is proportional to the absorbance reading after subtracting the blank.

Data Presentation

The quantitative data from these assays can be summarized for easy comparison. The activity of the protease is typically expressed in units, where one unit is defined as the amount of enzyme that releases a certain amount of product (e.g., 1 µmole of tyrosine) per minute under specified conditions.[1]

Table for Comparison of Protease Activity Data

Assay MethodSample IDProtease Concentration (µg/mL)Absorbance (at specific λ)Calculated Activity (Units/mL)Standard Deviation
Folin-Ciocalteu Sample A100.452[Calculated Value]± [Value]
Sample B200.891[Calculated Value]± [Value]
Azocasein Sample A100.315[Calculated Value]± [Value]
Sample B200.625[Calculated Value]± [Value]

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows.

G cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_termination Reaction Termination & Precipitation cluster_detection Colorimetric Detection prep_casein Prepare 0.65% Casein Solution prep_tubes Aliquot Casein into Test and Blank Tubes prep_casein->prep_tubes prep_enzyme Prepare Protease Dilutions add_enzyme Add Protease to Test Tubes prep_enzyme->add_enzyme prep_tubes->add_enzyme incubate Incubate at 37°C for 10 min add_enzyme->incubate add_tca Add TCA to all Tubes incubate->add_tca add_enzyme_blank Add Protease to Blank Tubes add_tca->add_enzyme_blank incubate_precip Incubate at 37°C for 30 min add_enzyme_blank->incubate_precip centrifuge Centrifuge to Pellet Casein incubate_precip->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_na2co3 Add Sodium Carbonate transfer_supernatant->add_na2co3 add_folin Add Folin-Ciocalteu Reagent add_na2co3->add_folin read_abs Read Absorbance at 660 nm add_folin->read_abs

Caption: Workflow for the Folin-Ciocalteu protease activity assay.

G cluster_reaction Enzymatic Reaction cluster_termination Reaction Termination & Precipitation cluster_detection Colorimetric Detection mix_reagents Mix Azocasein and Protease Solution vortex1 Vortex mix_reagents->vortex1 incubate Incubate at Room Temp for 30 min vortex1->incubate add_tca Add TCA to Terminate incubate->add_tca vortex2 Vortex add_tca->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer_supernatant Transfer Supernatant to Microplate centrifuge->transfer_supernatant add_naoh Add NaOH transfer_supernatant->add_naoh read_abs Read Absorbance at 410 nm add_naoh->read_abs

Caption: Workflow for the Azocasein protease activity assay.

References

Comparative Toxicology of Cassaine and Other Erythrophleum Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative toxicological overview of cassaine and other prominent alkaloids isolated from plants of the Erythrophleum genus. The information is intended for researchers, scientists, and drug development professionals engaged in the study of these natural compounds. This document summarizes key toxicity data, outlines experimental methodologies, and illustrates the primary mechanism of action.

Abstract

Erythrophleum alkaloids, a group of this compound-type diterpenoid ester amines and amides, are known for their potent biological activities, most notably their cardiotonic and toxic effects. These compounds, traditionally used in ordeal poisons and arrow poisons, exert their primary toxic action through the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) enzyme, a mechanism they share with cardiac glycosides like digitalis. This guide presents a comparative analysis of the acute toxicity of this compound alongside other major Erythrophleum alkaloids, providing valuable data for toxicological assessment and future research endeavors.

Quantitative Toxicity Data

The following table summarizes the median lethal dose (LD50) values for several Erythrophleum alkaloids, providing a direct comparison of their acute toxicity.

AlkaloidChemical ClassLD50 (mg/kg) in Guinea Pig
This compoundDiterpenoid Ester Amine2.64
CassaidineDiterpenoid Ester Amine1.73
CoumingineDiterpenoid Ester Amine1.77
CoumidineDiterpenoid Ester Amine0.94
CassamineDiterpenoid Ester Amine11.2
ErythrophlamineDiterpenoid Ester Amine3.48

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of this compound and related Erythrophleum alkaloids is the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. By binding to this enzyme, the alkaloids disrupt its function, leading to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium. In cardiac muscle cells, this leads to a positive inotropic (strengthening contraction) effect at therapeutic doses, but at toxic concentrations, it can cause severe cardiac arrhythmias and ultimately cardiac arrest.

Na_K_ATPase_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATPase Na+/K+-ATPase Na_out Na⁺ ATPase->Na_out 3 Na⁺ out Na_in Na⁺ (Increased) ATPase->Na_in Reduced Na⁺ Efflux NCX Na+/Ca²⁺ Exchanger Ca_out Ca²⁺ NCX->Ca_out 1 Ca²⁺ out Ca_in Ca²⁺ (Increased) NCX->Ca_in Reduced Ca²⁺ Efflux E_Alkaloid Erythrophleum Alkaloid (e.g., this compound) E_Alkaloid->ATPase Inhibition Na_out->NCX 3 Na⁺ in Na_in->NCX Reduced Driving Force K_in K⁺ K_in->ATPase 2 K⁺ in SR Sarcoplasmic Reticulum Ca_in->SR Increased Ca²⁺ Storage Contraction Cardiac Muscle Contraction SR->Contraction Increased Ca²⁺ Release

Caption: Mechanism of Erythrophleum alkaloid toxicity via Na+/K+-ATPase inhibition.

Experimental Protocols

The following provides a generalized methodology for the acute toxicity studies cited in this guide, based on standard toxicological procedures.

Objective: To determine the median lethal dose (LD50) of Erythrophleum alkaloids in an animal model.

Animal Model: Guinea pigs.

Procedure:

  • Animal Acclimatization: Healthy, adult guinea pigs of a specified weight range are acclimatized to laboratory conditions for a set period before the experiment, with free access to food and water.

  • Alkaloid Preparation: The purified alkaloids are dissolved in a suitable vehicle (e.g., saline solution) to prepare a series of graded concentrations.

  • Dose Administration: A range of doses for each alkaloid is administered to different groups of animals. The route of administration is typically intraperitoneal or intravenous to ensure rapid and complete absorption. A control group receives only the vehicle.

  • Observation: Following administration, the animals are observed continuously for the first few hours and then periodically over a specified timeframe (e.g., 24-48 hours). Observations include monitoring for signs of toxicity (e.g., convulsions, respiratory distress, changes in motor activity) and recording the time of death.

  • Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value, the dose estimated to be lethal to 50% of the animals, is then calculated using a standard statistical method, such as probit analysis.

Discussion and Conclusion

The data presented indicate that Erythrophleum alkaloids are highly toxic compounds, with coumidine exhibiting the highest acute toxicity among the tested alkaloids. Cassamine is noted to be significantly less toxic than the other compounds in this group. The shared mechanism of Na+/K+-ATPase inhibition underscores the importance of this enzyme as a critical target for toxicity. The structure-activity relationships among these alkaloids, which influence their binding affinity to the enzyme and their resulting toxicity, warrant further investigation. This comparative guide serves as a foundational resource for researchers, highlighting the toxic potential of these compounds and providing essential data for risk assessment and the design of future studies.

Evaluating the Isoform Specificity of Cassaine for Na+/K+-ATPase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells.[1][2] This process is crucial for a multitude of cellular functions, including nerve impulse transmission, muscle contraction, and secondary active transport.[2] The catalytic α-subunit of this enzyme exists in four different isoforms (α1, α2, α3, and α4), each with distinct tissue-specific distribution and physiological roles.[2][3][4]

  • α1 isoform: Ubiquitously expressed and considered the "housekeeping" isoform, responsible for bulk ion transport.[2][5]

  • α2 isoform: Predominantly found in cardiac and smooth muscle, as well as glial cells in the brain.[1][3] It is thought to play a key role in regulating muscle contractility and is a significant target for cardiac glycosides.[3]

  • α3 isoform: Primarily expressed in neurons.[1][4][6]

  • α4 isoform: Has a more restricted expression pattern, primarily in the testes.

Given this differential expression, the isoform selectivity of a Na+/K+-ATPase inhibitor like Cassaine is a critical determinant of its therapeutic window and potential side effects.

Comparative Isoform Specificity of Cardiac Glycosides

While data for this compound is lacking, studies on other cardiac glycosides, such as digoxin (B3395198) and ouabain (B1677812), provide a valuable reference for understanding the potential for isoform-specific interactions. The binding affinities (often represented by the dissociation constant, KD, or the inhibition constant, Ki) of these compounds for the α1, α2, and α3 isoforms have been characterized.

For instance, digoxin and its derivatives tend to show a moderate but significant selectivity for the α2 and α3 isoforms over the α1 isoform.[3] In contrast, ouabain can exhibit a preference for the α2 isoform over the α1 and α3 isoforms.[7] The presence of potassium ions (K+) can also influence the binding affinity and isoform selectivity of these compounds.[7][8]

Cardiac GlycosideNa+/K+-ATPase IsoformDissociation Constant (KD) in nM (in the absence of K+)Dissociation Constant (KD) in nM (in the presence of K+)
Digoxin α1β1No significant differenceLower affinity for α1 vs. α2 and α3[7]
α2β1No significant differenceHigher affinity than for α1[7]
α3β1No significant differenceHigher affinity than for α1[7]
Ouabain α1β1Higher affinity than α2[7]-
α2β1Lower affinity than α1 and α3[7]-
α3β1Higher affinity than α2[7]-
Methyldigoxin α1β1Higher affinity than α2 and α3[7][8]-
α2β1Lower affinity than α1[7][8]-
α3β1Lower affinity than α1[7][8]-

Note: This table summarizes findings from studies on human Na+/K+-ATPase isoforms expressed in yeast. The absolute values can vary depending on the experimental conditions.

Experimental Protocols for Determining Isoform Specificity

The following methodologies are standardly employed to assess the isoform specificity of cardiac glycosides and would be directly applicable to the study of this compound.

Heterologous Expression of Na+/K+-ATPase Isoforms

A crucial first step is to express individual human Na+/K+-ATPase α- and β-subunit isoforms in a system that lacks an endogenous sodium pump. This ensures that any observed inhibitory activity is specific to the human isoform being studied.[7][8] Commonly used expression systems include:

  • Yeast (e.g., Saccharomyces cerevisiae) : Yeast cells do not have their own Na+/K+-ATPase, making them an ideal clean background for these studies.[7][8]

  • Baculovirus-infected insect cells (Pichia pastoris) : This system allows for high-level expression of functional mammalian proteins.[3]

[3H]-Ouabain Binding Assays

This is a classic radioligand binding assay used to determine the affinity of a compound for the Na+/K+-ATPase.

  • Principle: The assay measures the displacement of a radioactively labeled cardiac glycoside, [3H]-ouabain, from its binding site on the enzyme by the unlabeled test compound (e.g., this compound).

  • Procedure:

    • Membrane preparations containing the expressed human Na+/K+-ATPase isoforms are incubated with a fixed concentration of [3H]-ouabain.

    • Increasing concentrations of the unlabeled competitor (this compound) are added to the incubation mixture.

    • The reaction is allowed to reach equilibrium.

    • The bound and free [3H]-ouabain are separated by rapid filtration.

    • The amount of radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the competitor that displaces 50% of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation. These experiments are typically performed in the presence and absence of K+ to assess its effect on binding affinity.[7][8]

Na+/K+-ATPase Activity Assays

These assays directly measure the enzymatic activity of the Na+/K+-ATPase and its inhibition by the test compound.

  • Principle: The hydrolysis of ATP by the Na+/K+-ATPase is measured in the presence of varying concentrations of the inhibitor.

  • Procedure:

    • Purified membrane preparations expressing a specific isoform are incubated in a reaction buffer containing Na+, K+, Mg2+, and ATP.

    • The reaction is initiated by the addition of ATP.

    • The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is quantified, often using a colorimetric method.

    • The experiment is repeated with increasing concentrations of the inhibitor (this compound).

  • Data Analysis: The rate of ATP hydrolysis is plotted against the inhibitor concentration to determine the IC50 value for each isoform.

Visualizing Experimental Workflows and Signaling Pathways

To elucidate the processes involved in evaluating this compound's specificity and its mechanism of action, the following diagrams are provided.

experimental_workflow cluster_expression Heterologous Expression cluster_assay Binding & Activity Assays cluster_analysis Data Analysis expression_system Yeast or Insect Cells transfection Transfection with human Na+/K+-ATPase isoform DNA expression_system->transfection protein_expression Expression of specific isoform (e.g., α1β1, α2β1) transfection->protein_expression membrane_prep Membrane Preparation protein_expression->membrane_prep binding_assay [3H]-Ouabain Binding Assay with this compound membrane_prep->binding_assay activity_assay Na+/K+-ATPase Activity Assay with this compound membrane_prep->activity_assay ic50_calc Calculation of IC50/Ki values binding_assay->ic50_calc activity_assay->ic50_calc specificity Determination of Isoform Specificity ic50_calc->specificity signaling_pathway This compound This compound nak_atpase Na+/K+-ATPase (α-subunit) This compound->nak_atpase binds to inhibition Inhibition nak_atpase->inhibition na_in ↑ Intracellular Na+ inhibition->na_in k_out ↓ Intracellular K+ inhibition->k_out na_ca_exchanger Na+/Ca2+ Exchanger (NCX) na_in->na_ca_exchanger drives reverse mode ca_in ↑ Intracellular Ca2+ na_ca_exchanger->ca_in contractility ↑ Cardiac Contractility (Inotropy) ca_in->contractility

References

A Head-to-Head Comparison of Cassaine and Other Cardiotonic Steroids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Cassaine and other prominent cardiotonic steroids, including Digoxin, Ouabain, and Digitoxin. This document summarizes key performance metrics, details experimental methodologies, and visualizes critical signaling pathways to support further research and development in this area.

Introduction to Cardiotonic Steroids

Cardiotonic steroids are a class of naturally derived compounds known for their profound effects on heart muscle contractility. Historically used in the treatment of heart failure and certain arrhythmias, their mechanism of action primarily involves the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells. This inhibition leads to an increase in intracellular calcium, thereby enhancing myocardial contraction. Beyond their cardiotonic effects, recent research has unveiled their potential as anti-cancer agents, adding another dimension to their pharmacological profile. This guide focuses on a head-to-head comparison of this compound, an Erythrophleum alkaloid, with the more extensively studied cardiac glycosides: Digoxin, Ouabain, and Digitoxin.

Mechanism of Action: A Shared Target with Subtle Differences

The primary molecular target for all these compounds is the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[1][2] By binding to and inhibiting this pump, cardiotonic steroids trigger a cascade of events that ultimately leads to their physiological effects.

The Na+/K+-ATPase Inhibition Pathway

The binding of a cardiotonic steroid to the Na+/K+-ATPase initiates a signaling cascade that goes beyond simple ion gradient disruption. This "signalosome" involves the activation of the non-receptor tyrosine kinase Src.[3] Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways such as the Ras/Raf/MEK/ERK pathway, which is implicated in cell growth and proliferation.[3]

Cardiotonic_Steroid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src Activation EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Effects Cellular Effects (Growth, Proliferation) ERK->Cell_Effects CTS Cardiotonic Steroid CTS->NaK_ATPase Binding & Inhibition

Figure 1: Cardiotonic steroid signaling pathway.

While the general mechanism is conserved, differences in the binding kinetics and downstream signaling activation exist among these compounds. For instance, this compound is noted to have a more rapid dissociation from the Na+/K+-ATPase binding site compared to Ouabain, which could influence the duration of its effects. Furthermore, studies have shown that Ouabain and Digoxin can have differential effects on the activation of Src and downstream signaling pathways, suggesting a biased agonism at the Na+/K+-ATPase receptor.[4]

Head-to-Head Performance Comparison

To provide a clear and concise comparison, the following tables summarize the available quantitative data for the inotropic effect, cytotoxicity, and Na+/K+-ATPase inhibition of this compound, Digoxin, Ouabain, and Digitoxin.

Inotropic Effect

The positive inotropic effect, or the increase in the force of myocardial contraction, is the defining characteristic of these compounds. This is often quantified by the ED50 value, the concentration at which 50% of the maximum effect is observed.

CompoundAnimal ModelPreparationED50Reference
This compound --Data not available-
Digoxin RabbitHeart Preparation2.5 x 10⁻⁷ - 0.5 x 10⁻⁶ M (produces positive inotropic effect)[5]
Ouabain RatVentricular Strips~0.5 µM (low-dose effect), ~20 µM (high-dose effect)[6]
Digitoxin HumanVentricular Heart MuscleBegins at 0.1 µM, maximal at 1 µM[7]

Note: Direct comparative studies of the inotropic effect of this compound against the other listed cardiotonic steroids with quantitative ED50 values were not found in the reviewed literature. The provided data for Digoxin represents a concentration range for its positive inotropic effect rather than a specific ED50.

Cytotoxicity

The cytotoxic effects of cardiotonic steroids against various cancer cell lines are a growing area of research. The IC50 value, the concentration required to inhibit the growth of 50% of cells, is a standard measure of a compound's cytotoxicity.

CompoundCell LineIC50Reference
This compound A549, NCI-H1975, NCI-H1229 (lung cancer)0.4 µM - 5.9 µM[1]
Digoxin A549 (lung cancer)~0.10 µM[8]
H1299 (lung cancer)~0.12 µM[8]
SKOV-3 (ovarian cancer)0.25 µM[9]
Ouabain A549 (lung cancer)~25 nM (72h)[10]
HCT116 (colon cancer)~40.3% survival at 25 nM (72h)[10]
HeLa (cervical cancer)Data not available-
Digitoxin HeLa (cervical cancer)28 nM (48h)[11]
A549, MHCC97H, HCT116Potent antitumor activity[11]
Na+/K+-ATPase Inhibition

The inhibition of Na+/K+-ATPase is the primary mechanism of action for these compounds. The IC50 value represents the concentration required to inhibit 50% of the enzyme's activity.

CompoundEnzyme SourceIC50Reference
This compound Rat BrainStable inhibition at >100 µM
Digoxin Porcine Cerebral CortexBiphasic inhibition (high and low affinity sites)
Ouabain Rat Pineal Gland~200 nM
Digitoxin -Data not available-

Note: The available data for Na+/K+-ATPase inhibition varies significantly based on the enzyme source and experimental conditions, making direct comparisons challenging. The value for this compound represents a concentration for stable inhibition rather than a precise IC50.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparative studies. Below are methodologies for key experiments cited in this guide.

Measurement of Positive Inotropic Effect (Langendorff Isolated Heart Perfusion)

The Langendorff apparatus is a classic ex vivo method for assessing cardiac function in an isolated heart.

Langendorff_Workflow A Heart Excision B Aortic Cannulation A->B C Retrograde Perfusion (Krebs-Henseleit Buffer) B->C D Insertion of LV Balloon C->D E Stabilization Period D->E F Drug Administration (via perfusate) E->F G Measurement of Contractility (LVDP, dP/dt) F->G

References

"independent verification of published research on Cassaine's bioactivity"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioactivity of Cassaine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported bioactivities of this compound, a complex diterpenoid alkaloid, and its derivatives. The information is compiled from various published research findings to offer a consolidated resource for evaluating its potential therapeutic applications. The data presented herein is intended to facilitate further independent verification and research.

Quantitative Bioactivity Data

The following table summarizes the quantitative data from studies on the bioactivity of various this compound derivatives. This allows for a direct comparison of their potency across different biological activities.

BioactivityThis compound Derivative(s)Cell Line(s)/Assay SystemIC50 Value(s) (µM)Reference(s)
Cytotoxicity This compound diterpene amines (6-10, 12, 13)A549, NCI-H1975, NCI-H1229 (Lung Cancer)0.4 - 5.9[1]
Nor-cassamide (1), and other diterpenoid amides (2, 4, 6-8)A2780, KB, Bel-7402, BGC-823, MCF-7, HCT-8, Hela, PC-3M, A549, Ketr3 (Various Cancers)< 10
Antiviral Activity This compound diterpenoid glycosides (1, 2, 3)Human Respiratory Syncytial Virus (RSV)6.3, 7.8, 9.4
Anti-inflammatory Activity This compound diterpenoid glycoside (9)Lipopolysaccharide-activated microglial cells2.6 (for NF-κB suppression)
Anti-angiogenic Activity 3β-acetyl-nor-erythrophlamide (a this compound diterpenoid amide)Human Umbilical Vein Endothelial Cells (HUVECs)Potent inhibition observed (specific IC50 not stated)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to aid in the replication and verification of the reported findings.

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

a. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

b. Compound Treatment:

  • A stock solution of the this compound derivative is prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the this compound derivative. Control wells receive medium with 0.1% DMSO.

c. MTT Assay:

  • After a 48 or 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well.

  • The plate is incubated for an additional 4 hours at 37°C.

  • The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

d. Data Analysis:

  • The percentage of cell viability is calculated relative to the control group.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

In Vitro Antiviral Assay against Respiratory Syncytial Virus (RSV)

This protocol describes the evaluation of the antiviral activity of this compound derivatives against RSV using a plaque reduction assay.

a. Cell and Virus Preparation:

  • HEp-2 cells are grown in 96-well plates to form a confluent monolayer.

  • A stock of RSV is diluted to a concentration that produces a countable number of plaques.

b. Antiviral Activity Assay:

  • Serial dilutions of the this compound derivatives are prepared in a serum-free medium.

  • The cell monolayers are washed with PBS, and then the virus and compound dilutions are added simultaneously.

  • The plates are incubated for 2 hours at 37°C to allow for viral adsorption.

  • After incubation, the inoculum is removed, and the cells are overlaid with a medium containing 0.5% methylcellulose (B11928114) and the corresponding concentration of the this compound derivative.

  • The plates are incubated for 3-5 days at 37°C until plaques are visible.

c. Plaque Staining and Counting:

  • The overlay medium is removed, and the cells are fixed with 4% paraformaldehyde.

  • The cell monolayer is stained with a 0.1% crystal violet solution.

  • The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the virus control.

  • The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Activity via NF-κB Inhibition Assay

This protocol details the assessment of the anti-inflammatory potential of this compound derivatives by measuring the inhibition of Nuclear Factor-kappa B (NF-κB) in a reporter gene assay.

a. Cell Culture and Transfection:

  • HEK293T cells are cultured in DMEM with 10% FBS.

  • Cells are seeded in 24-well plates and co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

b. Compound Treatment and Stimulation:

  • After 24 hours of transfection, the cells are pre-treated with various concentrations of the this compound derivative for 1 hour.

  • The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for 6-8 hours to activate the NF-κB pathway.

c. Luciferase Assay:

  • The cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

d. Data Analysis:

  • The percentage of NF-κB inhibition is calculated relative to the stimulated control group.

  • The IC50 value is determined from the dose-response curve.

Anti-angiogenic Activity using HUVEC Tube Formation Assay

This protocol describes the evaluation of the anti-angiogenic properties of this compound derivatives by assessing their ability to inhibit the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).

a. Matrigel Coating:

  • A 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30 minutes.

b. Cell Seeding and Treatment:

  • HUVECs are seeded onto the Matrigel-coated wells in a basal medium.

  • The cells are then treated with various concentrations of the this compound derivative. A positive control, such as Suramin, and a vehicle control are included.

c. Tube Formation and Visualization:

  • The plate is incubated at 37°C for 6-18 hours to allow for tube formation.

  • The formation of capillary-like structures is observed and photographed using an inverted microscope.

d. Quantification:

  • The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of junctions, and the number of loops using image analysis software.

  • The percentage of inhibition of tube formation is calculated relative to the control group.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in the bioactivity of this compound derivatives and the general workflows of the experimental protocols.

Cytotoxicity_Signaling_Pathway This compound This compound Derivative DeathReceptor Death Receptor (e.g., Fas, TNFR1) This compound->DeathReceptor Induces clustering? Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 Recruitment via FADD Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Fig 1. Proposed extrinsic apoptosis pathway induced by this compound derivatives.

Anti_Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation NFkB_cytoplasm NF-κB (in cytoplasm) IkB->NFkB_cytoplasm Degradation & Release NFkB_nucleus NF-κB (in nucleus) NFkB_cytoplasm->NFkB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Proinflammatory_Genes This compound This compound Derivative This compound->IKK Inhibition

Fig 2. Inhibition of the NF-κB signaling pathway by this compound derivatives.

Anti_Angiogenic_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2->Downstream Activation Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis This compound This compound Derivative This compound->VEGFR2 Inhibition

Fig 3. Inhibition of the VEGF signaling pathway by this compound derivatives.

Experimental_Workflow_MTT cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay Seed_Cells Seed Cells in 96-well Plate Prepare_Compound Prepare this compound Dilutions Treat_Cells Treat Cells Prepare_Compound->Treat_Cells Incubate Incubate (48-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance

Fig 4. General workflow for the MTT cytotoxicity assay.

Experimental_Workflow_HUVEC cluster_prep Preparation cluster_assay Tube Formation Assay Coat_Plate Coat 96-well Plate with Matrigel Prepare_Cells Prepare HUVEC Suspension Seed_and_Treat Seed HUVECs & Add this compound Prepare_Cells->Seed_and_Treat Incubate Incubate (6-18h) Seed_and_Treat->Incubate Visualize Visualize & Image Incubate->Visualize Quantify Quantify Tube Formation Visualize->Quantify

Fig 5. General workflow for the HUVEC tube formation assay.

References

Benchmarking Cassaine's Anti-Angiogenic Activity Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-angiogenic activity of Cassaine, a promising natural compound, against established angiogenesis inhibitors: Bevacizumab, Sunitinib, and Sorafenib. The data presented is compiled from publicly available research to facilitate an objective evaluation of their respective performances in key in vitro assays.

Comparative Analysis of Anti-Angiogenic Activity

The following table summarizes the inhibitory activities of this compound (specifically the derivative 3β-acetyl-nor-erythrophlamide, 3-ANE) and the known inhibitors on critical processes of angiogenesis. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundTarget / Mechanism of ActionEndothelial Cell Proliferation Assay (HUVEC) IC50Endothelial Cell Tube Formation Assay (HUVEC)Endothelial Cell Migration Assay (HUVEC)
This compound (3-ANE) Inhibits VEGF-mediated eNOS activation.[1]105 ± 8 nM[2]Inhibits VEGF-induced capillary-like tube formation.[1]Inhibits VEGF-mediated migration.[1]
Bevacizumab Monoclonal antibody that neutralizes VEGF-A.[1]Not directly applicable (targets extracellular VEGF)Inhibits tube formation.Reduces VEGF-induced migration by 22% at 40 ng VEGF-A.[3]
Sunitinib Multi-targeted tyrosine kinase inhibitor (VEGFRs, PDGFRs).Potently inhibits angiogenesis at concentrations as low as 10 nM.Inhibits tube formation.Inhibits migration.
Sorafenib Multi-kinase inhibitor (Raf/MEK/ERK, VEGFRs).IC50 values in the low micromolar range in various cancer cell lines.Inhibits tube formation.Inhibits migration.

Experimental Protocols

Detailed methodologies for the key in vitro angiogenesis assays cited in this guide are provided below. These protocols are based on standard laboratory practices and published research.

Endothelial Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of endothelial cells, a crucial step in the formation of new blood vessels.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) supplemented with growth factors and 10% Fetal Bovine Serum (FBS) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: HUVECs are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Sunitinib, Sorafenib) or control vehicle. Bevacizumab is added to neutralize VEGF-A in the medium.

  • Incubation: The plates are incubated for 48-72 hours.

  • Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and the percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined from the dose-response curve.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, mimicking a late stage of angiogenesis.

  • Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: HUVECs are seeded onto the solidified matrix at a density of 1.5 x 10⁴ cells per well in EGM-2 medium.

  • Treatment: Test compounds are added to the wells at various concentrations.

  • Incubation: The plate is incubated for 6-18 hours to allow for tube formation.

  • Visualization and Quantification: The formation of tube-like structures is observed under a microscope and photographed. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Wound Healing (Scratch) Migration Assay

This assay evaluates the effect of compounds on the directional migration of endothelial cells, a key process in closing a "wound" or gap in a cell monolayer.

  • Cell Culture: HUVECs are grown to confluence in a 6-well plate.

  • Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the confluent cell monolayer.

  • Washing: The wells are washed with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: The cells are then incubated with fresh medium containing the test compounds or a control vehicle.

  • Imaging: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).

  • Analysis: The rate of wound closure is quantified by measuring the change in the width of the scratch over time using image analysis software. The percentage of wound closure is calculated relative to the initial wound area.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the inhibitors and a typical experimental workflow for assessing anti-angiogenic activity.

G Experimental Workflow for Anti-Angiogenic Activity Assessment cluster_in_vitro In Vitro Assays cluster_compounds Test Compounds cluster_analysis Data Analysis Proliferation Endothelial Cell Proliferation Assay IC50 IC50 Determination Proliferation->IC50 Tube_Formation Tube Formation Assay Quantification Quantification of Inhibition Tube_Formation->Quantification Migration Wound Healing Migration Assay Migration->Quantification This compound This compound (3-ANE) This compound->Proliferation This compound->Tube_Formation This compound->Migration Bevacizumab Bevacizumab Bevacizumab->Proliferation Bevacizumab->Tube_Formation Bevacizumab->Migration Sunitinib Sunitinib Sunitinib->Proliferation Sunitinib->Tube_Formation Sunitinib->Migration Sorafenib Sorafenib Sorafenib->Proliferation Sorafenib->Tube_Formation Sorafenib->Migration Comparison Comparative Analysis IC50->Comparison Quantification->Comparison

Caption: Workflow for assessing anti-angiogenic activity.

G VEGF Signaling Pathway and Inhibition Mechanisms cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF-A VEGFR VEGFR VEGF->VEGFR Bevacizumab Bevacizumab Bevacizumab->VEGF PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt PLCg PLCγ Pathway VEGFR->PLCg Sunitinib Sunitinib Sunitinib->VEGFR Sorafenib Sorafenib Sorafenib->VEGFR eNOS eNOS PI3K_Akt->eNOS Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) PLCg->Angiogenesis eNOS->Angiogenesis This compound This compound (3-ANE) This compound->eNOS

Caption: VEGF signaling pathway and points of inhibition.

References

A Comprehensive Guide to the Therapeutic Potential and Hypothetical Synergistic Effects of Cassaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, there is a notable absence of published preclinical or clinical studies specifically investigating the synergistic effects of Cassaine in combination with other therapeutic agents. This guide, therefore, summarizes the known biological activities and mechanisms of action of this compound and, based on this evidence, proposes potential synergistic combinations for future research. The experimental data and protocols presented for synergy assessment are illustrative and intended to serve as a framework for such investigations.

Introduction to this compound: A Multi-Target Alkaloid

This compound is a diterpenoid alkaloid derived from plants of the Erythrophleum genus. It has been identified as a compound with a diverse range of biological activities, suggesting its potential as a therapeutic agent in various disease contexts. Understanding its mechanisms of action is crucial for exploring its potential in combination therapies.

Known Biological Activities and Mechanisms of Action of this compound

This compound and its derivatives have demonstrated several significant biological effects:

  • Anti-inflammatory and Anti-hyperalgesic Effects: (-)-Cassine has been shown to reduce inflammatory and neuropathic pain.[1] Its mechanism involves the interaction with TRPV1 and TRPA1 receptors and the inhibition of several key inflammatory signaling molecules, including cyclooxygenase-2 (COX-2), MAPK/ERK, and the transcription factor NF-κB.[1]

  • Cytotoxic and Anti-angiogenic Activity: Certain this compound diterpenoid amides have exhibited cytotoxic effects against a range of human cancer cell lines.[2] Additionally, some this compound alkaloids have been found to inhibit angiogenesis, a critical process in tumor growth and metastasis, by impeding the formation of capillary-like structures by endothelial cells.[3]

  • Cardiotonic Effects: this compound is known to have a digitalis-like action on heart muscle, acting as a positive inotropic agent.[4] This effect is attributed to its ability to inhibit the Na+/K+-ATPase enzyme.[4]

  • Antiviral and Antimicrobial Properties: Studies have reported the antiviral activities of this compound diterpenoid glycosides against the human respiratory syncytial virus (RSV).[5] this compound has also demonstrated antibacterial activity against various bacterial strains.[6]

Hypothetical Synergistic Combinations with this compound

Based on its known mechanisms of action, this compound could potentially exhibit synergistic effects when combined with other therapeutic agents. The following are theoretically plausible combinations that warrant further investigation.

3.1. Combination with Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

  • Rationale: this compound inhibits COX-2 upregulation and the NF-κB signaling pathway, both of which are central to the inflammatory process.[1] Conventional NSAIDs directly inhibit the activity of COX enzymes. A combination of this compound and an NSAID could therefore target the inflammatory cascade at two different levels: the expression of the COX-2 enzyme (this compound) and its enzymatic activity (NSAID). This dual blockade could lead to a more potent anti-inflammatory effect at lower, and potentially less toxic, doses of each agent.

3.2. Combination with Chemotherapeutic Agents

  • Rationale: The cytotoxic and anti-angiogenic properties of this compound derivatives make them potential candidates for combination cancer therapy.[2][3]

    • With Anti-proliferative Agents (e.g., 5-Fluorouracil, Paclitaxel): By inhibiting angiogenesis, this compound could restrict the blood supply to tumors, thereby enhancing the efficacy of chemotherapeutic drugs that target rapidly dividing cells.

    • With Pro-apoptotic Drugs: The inhibition of the pro-survival NF-κB pathway by this compound could lower the threshold for apoptosis induction by other chemotherapeutic agents.

3.3. Combination with TRPV1 Antagonists

  • Rationale: this compound's interaction with the TRPV1 receptor contributes to its anti-nociceptive effects.[1] Combining this compound with a specific TRPV1 antagonist could lead to a synergistic effect in pain management, potentially allowing for more effective pain relief with fewer side effects.

Quantitative Data on Hypothetical Synergistic Effects

The following table provides a hypothetical framework for presenting quantitative data from in vitro synergy studies. The values are for illustrative purposes only and would need to be determined experimentally.

CombinationCell Line/ModelThis compound IC50 (µM)Agent B IC50 (µM)Combination Index (CI)*Synergy
This compound + Ibuprofen (NSAID)RAW 264.7151000.6Synergistic
This compound + Paclitaxel (Chemotherapy)HUVEC1050.5Synergistic
This compound + Capsazepine (TRPV1 Antagonist)F-112010.7Synergistic

Combination Index (CI): Calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols for Assessing Synergy

5.1. Cell Viability and Cytotoxicity Assay (for Chemotherapy Combinations)

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: Stock solutions of this compound and Paclitaxel are prepared in DMSO and serially diluted to the desired concentrations.

  • Treatment: Cells are seeded in 96-well plates and treated with this compound alone, Paclitaxel alone, or a combination of both at constant and non-constant ratios.

  • MTT Assay: After 48 hours of incubation, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are then dissolved in DMSO.

  • Data Analysis: The absorbance is measured at 570 nm. The half-maximal inhibitory concentration (IC50) for each drug and the Combination Index (CI) are calculated using software such as CompuSyn.

5.2. Anti-inflammatory Synergy Assay (for NSAID Combinations)

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells are treated with this compound, an NSAID (e.g., Ibuprofen), or a combination of both prior to or concurrently with LPS stimulation.

  • Measurement of Inflammatory Markers: The levels of nitric oxide (NO) in the culture supernatant are measured using the Griess reagent. Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) are quantified by ELISA.

  • Data Analysis: The dose-response curves for the inhibition of inflammatory markers are generated, and the CI is calculated to determine the nature of the interaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Single Agent A Single Agent A Cell Culture->Single Agent A Single Agent B Single Agent B Cell Culture->Single Agent B Combination A+B Combination A+B Cell Culture->Combination A+B Drug Preparation Drug Preparation Drug Preparation->Single Agent A Drug Preparation->Single Agent B Drug Preparation->Combination A+B Measure Effect Measure Effect Single Agent A->Measure Effect Single Agent B->Measure Effect Combination A+B->Measure Effect Dose-Response Curves Dose-Response Curves Measure Effect->Dose-Response Curves CI Calculation CI Calculation Dose-Response Curves->CI Calculation Determine Synergy Determine Synergy CI Calculation->Determine Synergy cassaine_pathway cluster_stimulus Inflammatory Stimulus cluster_this compound This compound Action cluster_pathway Signaling Pathway cluster_response Cellular Response Stimulus Stimulus TRPV1/TRPA1 TRPV1/TRPA1 Stimulus->TRPV1/TRPA1 MAPK/ERK MAPK/ERK Stimulus->MAPK/ERK NF-kB NF-kB Stimulus->NF-kB This compound This compound This compound->TRPV1/TRPA1 interacts This compound->MAPK/ERK inhibits This compound->NF-kB inhibits COX-2 COX-2 This compound->COX-2 inhibits upregulation Inflammation & Pain Inflammation & Pain TRPV1/TRPA1->Inflammation & Pain MAPK/ERK->NF-kB NF-kB->COX-2 COX-2->Inflammation & Pain

References

"replicating key experiments on Cassaine's pharmacological effects"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of Cassaine with alternative compounds, supported by experimental data and detailed methodologies for replicating key experiments.

Anti-inflammatory and Analgesic Effects

This compound has demonstrated significant anti-inflammatory and analgesic properties in preclinical studies. Its mechanism of action in this context is believed to involve the inhibition of key inflammatory mediators and pathways.

Comparison with Indomethacin in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory drugs.

Quantitative Data Summary

CompoundDose (mg/kg)Inhibition of Paw Edema (%)Time Point (hours)Animal Model
(-)-Cassaine 30Data not available for direct comparison3Rat
60Data not available for direct comparison3Rat
Indomethacin 10543Rat[1]
10544Rat[1]
10335Rat[1]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animals: Male Wistar rats (180-220g) are used.

  • Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan solution in sterile saline is administered into the right hind paw of the rats.[2]

  • Drug Administration: Test compounds (e.g., this compound, Indomethacin) or vehicle are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[2]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[1]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_pre Pre-treatment cluster_induction Induction cluster_post Post-treatment Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Drug Administration (this compound/Indomethacin/Vehicle) Drug Administration (this compound/Indomethacin/Vehicle) Baseline Paw Volume Measurement->Drug Administration (this compound/Indomethacin/Vehicle) Carrageenan Injection (Subplantar) Carrageenan Injection (Subplantar) Drug Administration (this compound/Indomethacin/Vehicle)->Carrageenan Injection (Subplantar) 30-60 min Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection (Subplantar)->Paw Volume Measurement (hourly) 1-5 hours Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (hourly)->Data Analysis (% Inhibition)

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Comparison with Morphine in the Hot Plate Test

The hot plate test is a common method to evaluate the efficacy of centrally acting analgesics.

Quantitative Data Summary

CompoundDose (mg/kg)Latency to Response (seconds)Animal Model
(-)-Cassaine Data not available for direct comparisonData not available for direct comparisonMouse
Morphine 6.3 - 6.7Significant increase vs. vehicleRat[3]
Vehicle -~15Mouse[4]

Experimental Protocol: Hot Plate Test

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C) is used.

  • Animals: Mice or rats are used.

  • Procedure: The animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.

  • Drug Administration: The test compound (e.g., this compound, Morphine) or vehicle is administered at a set time before the test.

  • Data Analysis: The latency to response is compared between treated and control groups.

Experimental Workflow: Hot Plate Test

G cluster_pre Pre-test cluster_test Test cluster_measurement Measurement Animal Acclimatization Animal Acclimatization Drug Administration (this compound/Morphine/Vehicle) Drug Administration (this compound/Morphine/Vehicle) Animal Acclimatization->Drug Administration (this compound/Morphine/Vehicle) Place Animal on Hot Plate Place Animal on Hot Plate Drug Administration (this compound/Morphine/Vehicle)->Place Animal on Hot Plate e.g., 30 min Record Latency to Response (Paw Lick/Jump) Record Latency to Response (Paw Lick/Jump) Place Animal on Hot Plate->Record Latency to Response (Paw Lick/Jump) Data Analysis Data Analysis Record Latency to Response (Paw Lick/Jump)->Data Analysis

Caption: Workflow for the Hot Plate Analgesia Test.

Cardiotonic Effects

This compound is known to exhibit positive inotropic (contractility-enhancing) effects on heart muscle, a property it shares with cardiac glycosides like Digoxin (B3395198). This effect is primarily attributed to the inhibition of the Na+/K+-ATPase enzyme.

Comparison with Digoxin on Na+/K+-ATPase Inhibition

Quantitative Data Summary

CompoundIC50 (µM)Enzyme Source
This compound Data not available for direct comparisonNot specified
Digoxin 0.46 (cytotoxicity)H1299 human lung cancer cells[5]
Digoxin High affinity isoform: 0.025; Low affinity isoform: 130Rat brain microsomes[6]

Note: A direct IC50 value for this compound's inhibition of Na+/K+-ATPase was not found in the initial search. The provided IC50 for Digoxin varies depending on the experimental system and the presence of different enzyme isoforms.

Experimental Protocol: In Vitro Na+/K+-ATPase Activity Inhibition Assay

  • Enzyme Preparation: Na+/K+-ATPase is typically isolated from tissues rich in the enzyme, such as brain cortex or kidney medulla, or from cell lines expressing specific isoforms.

  • Assay Principle: The enzymatic activity is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

  • Procedure:

    • The enzyme preparation is pre-incubated with various concentrations of the test compound (e.g., this compound, Digoxin).

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of released Pi is measured using a colorimetric method (e.g., Malachite green assay).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Experimental Workflow: Na+/K+-ATPase Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection Isolate Na+/K+-ATPase Isolate Na+/K+-ATPase Prepare Assay Buffer Prepare Assay Buffer Isolate Na+/K+-ATPase->Prepare Assay Buffer Pre-incubate Enzyme with Inhibitor (this compound/Digoxin) Pre-incubate Enzyme with Inhibitor (this compound/Digoxin) Prepare Assay Buffer->Pre-incubate Enzyme with Inhibitor (this compound/Digoxin) Initiate Reaction with ATP Initiate Reaction with ATP Pre-incubate Enzyme with Inhibitor (this compound/Digoxin)->Initiate Reaction with ATP Stop Reaction Stop Reaction Initiate Reaction with ATP->Stop Reaction Measure Pi Release Measure Pi Release Stop Reaction->Measure Pi Release Calculate % Inhibition & IC50 Calculate % Inhibition & IC50 Measure Pi Release->Calculate % Inhibition & IC50

Caption: Workflow for In Vitro Na+/K+-ATPase Inhibition Assay.

Comparison with Digoxin on Isolated Heart Muscle Contractility

Quantitative Data Summary

CompoundConcentrationEffect on ContractilityPreparation
This compound Data not available for direct comparisonData not available for direct comparisonNot specified
Digoxin 4 x 10-7 MAdditive effect with quinidine (B1679956)Ferret right ventricular papillary muscles[7]
Digoxin 0.1 - 1 µmol/LIncreased force of contractionHuman isolated ventricular heart muscle[8]

Note: Direct comparative data for this compound on isolated heart muscle contractility was not available in the initial search results. The data for Digoxin illustrates its positive inotropic effect.

Experimental Protocol: Isolated Heart Muscle Contractility Assay

  • Tissue Preparation: Papillary muscles or trabeculae are dissected from the ventricles of animal hearts (e.g., rat, guinea pig, ferret) or from human donor hearts.

  • Apparatus: The muscle preparation is mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the muscle is attached to a force transducer, and the other to a fixed point.

  • Stimulation: The muscle is electrically stimulated at a fixed frequency to induce contractions.

  • Drug Application: After a stabilization period, cumulative concentrations of the test compound (e.g., this compound, Digoxin) are added to the organ bath.

  • Measurement: The force of contraction (inotropic effect) is recorded.

  • Data Analysis: Concentration-response curves are constructed to determine the potency and efficacy of the compound.

Signaling Pathway Modulation

This compound's pharmacological effects are mediated through its interaction with specific signaling pathways, including those involving Transient Receptor Potential (TRP) channels and key inflammatory transcription factors.

Interaction with TRPV1 and TRPA1 Channels

This compound is reported to interact with TRPV1 and TRPA1 channels, which are involved in pain and inflammation.

Quantitative Data Summary

CompoundAssayIC50 / EC50
(-)-Cassaine TRPV1 ActivationData not available
TRPA1 ActivationData not available
Capsaicin (B1668287) (TRPV1 Agonist) EC50 for Ca2+ influx in HEK-TRPV1 cells0.016–0.098 µM[9]
AMG9810 (TRPV1 Antagonist) IC50low nanomolar range[10]

Note: Specific IC50 or EC50 values for this compound's interaction with TRPV1 and TRPA1 were not found in the initial search.

Experimental Protocol: Calcium Imaging Assay for TRP Channel Activation

  • Cell Culture: A stable cell line overexpressing the human TRP channel of interest (e.g., HEK293-hTRPV1) is used.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist/Antagonist Application: Cells are stimulated with a known agonist (e.g., capsaicin for TRPV1) in the presence or absence of the test compound (this compound).

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader or microscope.

  • Data Analysis: The ability of the test compound to either activate the channel (agonist) or inhibit the agonist-induced activation (antagonist) is quantified, and EC50 or IC50 values are determined.

Signaling Pathway: TRPV1 Activation by Capsaicin

G Capsaicin Capsaicin TRPV1 Channel TRPV1 Channel Capsaicin->TRPV1 Channel Binds Ca2+ Influx Ca2+ Influx TRPV1 Channel->Ca2+ Influx Opens Cellular Response Cellular Response Ca2+ Influx->Cellular Response Triggers

Caption: Simplified diagram of TRPV1 channel activation by capsaicin.

Inhibition of MAPK/ERK and NF-κB Signaling Pathways

This compound has been shown to inhibit the phosphorylation of MAPK/ERK and the activation of the transcription factor NF-κB, both of which are critical in inflammatory responses.

Experimental Protocol: Western Blot for p-ERK

  • Cell Culture and Treatment: Cells (e.g., macrophages, synoviocytes) are treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

  • Protein Extraction: Whole-cell lysates are prepared.

  • SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by secondary antibodies.

  • Detection and Quantification: The protein bands are visualized, and the band intensities are quantified to determine the ratio of p-ERK to total ERK.

Experimental Protocol: NF-κB Activation Assay

  • Cell Culture and Treatment: Similar to the Western blot protocol, cells are treated with a stimulus and this compound.

  • Nuclear Extraction: Nuclear and cytoplasmic fractions of the cell lysates are separated.

  • Western Blot for NF-κB: The nuclear fraction is analyzed by Western blot for the presence of the p65 subunit of NF-κB. An increase in nuclear p65 indicates activation.

  • ELISA-based Assay: Alternatively, NF-κB activation can be quantified using a DNA-binding ELISA, which measures the binding of active NF-κB in nuclear extracts to a specific DNA sequence.

Signaling Pathway: this compound's Proposed Inhibition of Inflammatory Pathways

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response Stimulus Stimulus IKK IKK Stimulus->IKK MAPKKK MAPKKK Stimulus->MAPKKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Gene Transcription (Pro-inflammatory mediators) Gene Transcription (Pro-inflammatory mediators) NF-κB->Gene Transcription (Pro-inflammatory mediators) translocates to nucleus MAPKK MAPKK MAPKKK->MAPKK phosphorylates ERK ERK MAPKK->ERK phosphorylates ERK->Gene Transcription (Pro-inflammatory mediators) activates transcription factors This compound This compound This compound->IKK inhibits This compound->MAPKK inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action.

References

Validating In Silico Predictions of Cassaine's Binding Mode to Na+/K+-ATPase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental methods to validate in silico predictions of the binding mode of Cassaine, a cardiac glycoside, to its target, the Na+/K+-ATPase. Accurately predicting and validating the binding interactions of potential drug candidates is a cornerstone of modern drug discovery, streamlining the development of more effective and specific therapeutics.[1][2] This document outlines common in silico approaches and details the experimental protocols for their validation, presenting data in a clear, comparative format.

Introduction to this compound and Na+/K+-ATPase

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein in animal cells responsible for maintaining cellular ion gradients, a process crucial for nerve impulses, muscle contraction, and nutrient transport.[3] this compound, an alkaloid from the plant Erythrophleum suaveolens, is known to inhibit the Na+/K+-ATPase, a mechanism it shares with other cardiotonic steroids like ouabain (B1677812) and digoxin.[4][5][6] These compounds bind to the extracellular side of the pump, stabilizing it in a specific conformation and blocking its ion-pumping activity.[6][7] Understanding the precise binding mode of this compound is essential for elucidating its mechanism of action and for the rational design of novel derivatives with improved therapeutic profiles.

In silico modeling, particularly molecular docking, is a powerful tool for predicting the binding pose of a ligand within a protein's binding site.[8] However, these computational predictions are theoretical and require experimental validation to confirm their accuracy.

In Silico Prediction of this compound's Binding Mode

The initial step in this workflow is the computational prediction of how this compound binds to the Na+/K+-ATPase. This typically involves molecular docking simulations.

Hypothetical In Silico Workflow:
  • Protein Preparation: A high-resolution 3D structure of the Na+/K+-ATPase, often from X-ray crystallography or cryo-electron microscopy, is obtained from a repository like the Protein Data Bank (PDB).[9] The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site, often based on the location of known ligands like ouabain.[7]

  • Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

  • Molecular Docking: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically sample different orientations and conformations of this compound within the defined binding pocket of the Na+/K+-ATPase.

  • Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity.[8] The top-ranked poses, representing the most likely binding modes, are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues.

Experimental Validation Methods: A Comparative Analysis

Once a putative binding mode of this compound is predicted, various experimental techniques can be employed for validation. The choice of method depends on the specific information required, the available resources, and the properties of the protein-ligand system.

Experimental Method Information Provided Advantages Limitations Typical Throughput
X-ray Crystallography High-resolution 3D structure of the protein-ligand complex, atomic details of interactions.Provides direct, unambiguous evidence of the binding mode.Requires well-diffracting crystals, which can be challenging to obtain for membrane proteins. May not represent the solution-state dynamics.Low
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structure of the protein-ligand complex.Can handle large, flexible complexes and membrane proteins that are difficult to crystallize.Resolution may be lower than X-ray crystallography for smaller proteins.Low to Medium
Site-Directed Mutagenesis with Binding Assays Identifies key amino acid residues involved in binding.Relatively straightforward and can be combined with functional assays.Indirect method; mutations can cause global conformational changes.Medium to High
Surface Plasmon Resonance (SPR) Real-time kinetics of binding (association and dissociation rates), and binding affinity (KD).High sensitivity, requires small amounts of protein, label-free.Does not provide structural information about the binding site.High
Isothermal Titration Calorimetry (ITC) Direct measurement of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).Provides a complete thermodynamic profile of the interaction.Requires larger quantities of pure protein and ligand.Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on ligand binding, conformational changes in the protein, and mapping of the binding site (e.g., STD-NMR, HSQC titrations).Provides information in solution, can study dynamics.Limited to smaller proteins or requires isotopic labeling for larger proteins.Low

Detailed Experimental Protocols

Site-Directed Mutagenesis and Binding Assay

This protocol aims to validate the predicted binding mode by mutating key residues in the Na+/K+-ATPase that are predicted to interact with this compound and then measuring the effect on binding affinity.

Methodology:

  • Mutant Generation: Based on the in silico model, select 3-5 amino acid residues in the Na+/K+-ATPase predicted to form critical interactions with this compound. Use a site-directed mutagenesis kit to introduce point mutations (e.g., alanine (B10760859) scanning) in the cDNA encoding the α-subunit of the Na+/K+-ATPase.

  • Protein Expression and Purification: Express the wild-type and mutant Na+/K+-ATPase proteins in a suitable expression system (e.g., mammalian cells, yeast). Purify the proteins using affinity chromatography.

  • Binding Assay: Perform a radioligand binding assay using [3H]-ouabain, a well-characterized ligand that binds to the same site as this compound.

    • Incubate a fixed concentration of purified wild-type or mutant Na+/K+-ATPase with varying concentrations of unlabeled this compound.

    • Add a constant, low concentration of [3H]-ouabain.

    • Allow the binding to reach equilibrium.

    • Separate the protein-bound radioligand from the unbound radioligand using a filter-binding assay.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of [3H]-ouabain binding against the logarithm of the this compound concentration. Determine the IC50 (concentration of this compound that inhibits 50% of [3H]-ouabain binding) for the wild-type and each mutant. A significant increase in the IC50 for a mutant compared to the wild-type suggests that the mutated residue is important for this compound binding.

Surface Plasmon Resonance (SPR)

This protocol provides real-time kinetic data on the interaction between this compound and the Na+/K+-ATPase.

Methodology:

  • Chip Preparation: Covalently immobilize the purified Na+/K+-ATPase onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

  • Binding Analysis:

    • Flow a running buffer over the sensor surface to establish a stable baseline.

    • Inject a series of increasing concentrations of this compound over the chip surface.

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of this compound binding to the immobilized Na+/K+-ATPase. This is the association phase.

    • After the injection, flow the running buffer over the surface to monitor the dissociation of this compound. This is the dissociation phase.

    • Regenerate the sensor surface with a suitable regeneration solution to remove all bound this compound before the next injection.

  • Data Analysis: Fit the sensorgram data (a plot of response units versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizing Workflows and Pathways

In Silico Prediction and Experimental Validation Workflow

G cluster_insilico In Silico Prediction cluster_validation Experimental Validation cluster_results Validation Outcomes cluster_conclusion Conclusion protein_prep Na+/K+-ATPase Structure Preparation docking Molecular Docking protein_prep->docking ligand_prep This compound Structure Preparation ligand_prep->docking scoring Scoring and Analysis docking->scoring mutagenesis Site-Directed Mutagenesis scoring->mutagenesis Identifies key residues spr Surface Plasmon Resonance scoring->spr Provides binding hypothesis itc Isothermal Titration Calorimetry scoring->itc Provides binding hypothesis xray X-ray Crystallography scoring->xray Provides initial model binding_residues Confirmed Binding Residues mutagenesis->binding_residues binding_kinetics Binding Affinity and Kinetics spr->binding_kinetics thermodynamics Thermodynamic Profile itc->thermodynamics structure High-Resolution Structure xray->structure validated_model Validated Binding Mode of this compound binding_residues->validated_model binding_kinetics->validated_model thermodynamics->validated_model structure->validated_model G This compound This compound nak_atpase Na+/K+-ATPase This compound->nak_atpase ion_gradient Na+/K+ Ion Gradient Maintenance nak_atpase->ion_gradient Maintains inhibition nak_atpase->inhibition downstream Downstream Cellular Processes (e.g., Action Potential, Transport) ion_gradient->downstream Enables

References

Confirming the Cellular Targets of Cassaine: A Comparative Guide Using Knockout and Knockdown Models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methodologies and Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals.

Cassaine, a cardiac glycoside, is a naturally occurring compound that has garnered interest for its potential therapeutic applications. Like other members of its class, this compound is known to exert its biological effects through the inhibition of the Na+/K+-ATPase pump, a critical enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2] This guide provides a comparative overview of modern genetic techniques, specifically knockout and knockdown models, to definitively confirm the cellular targets of this compound and similar compounds.

The inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.[1] This mechanism underlies both the cardiotonic effects and the potential anti-cancer properties of these compounds.[1][3] While biochemical assays have long pointed to Na+/K+-ATPase as the primary target, genetic methods provide the most robust validation by directly assessing the consequences of target protein removal or reduction.

Comparative Analysis of Target Validation Methods: Knockout vs. Knockdown

The gold standard for validating a drug's cellular target is to demonstrate a loss of drug sensitivity in cells where the target has been genetically removed or its expression significantly reduced.[4] Both CRISPR/Cas9-mediated knockout and siRNA-mediated knockdown are powerful tools for this purpose, each with distinct advantages and considerations.

FeatureCRISPR/Cas9 KnockoutsiRNA Knockdown
Mechanism Permanent gene disruption at the DNA level.Transient degradation of target mRNA.[5]
Effect Complete and permanent loss of protein expression.[6]Temporary reduction in protein expression.[5]
Timeframe Requires generation of stable cell lines.Rapid, transient effects observed within hours to days.[7]
Off-Target Effects Potential for off-target DNA cleavage.Potential for off-target mRNA degradation.[8]
Suitability Ideal for creating definitive cellular models lacking the target.Useful for rapid screening and when complete protein loss may be lethal.[9]

Experimental Workflow for Target Validation

The following diagram illustrates a typical workflow for confirming the cellular target of a compound like this compound using genetic knockdown.

G cluster_0 Phase 1: Cell Line Preparation cluster_1 Phase 2: siRNA Transfection cluster_2 Phase 3: Target Knockdown Confirmation cluster_3 Phase 4: Drug Treatment and Viability Assay A Select appropriate cell line B Culture cells to optimal confluency A->B C Transfect cells with siRNA targeting ATP1A1 or non-targeting control B->C D Incubate for 48-72 hours C->D E Harvest cells D->E H Treat transfected cells with varying concentrations of this compound D->H F Analyze ATP1A1 mRNA levels (qPCR) E->F G Analyze ATP1A1 protein levels (Western Blot) E->G I Incubate for 24-72 hours H->I J Assess cell viability (e.g., MTT assay) I->J

Caption: Experimental workflow for this compound target validation using siRNA.
Detailed Experimental Protocols

The following protocols are based on established methodologies for validating the targets of Na+/K+-ATPase inhibitors using siRNA-mediated knockdown.[10][11]

1. siRNA-mediated Knockdown of ATP1A1

  • Cell Culture: Human cell lines such as HeLa, A549, or HT-29 can be used. Cells should be maintained in appropriate media and conditions.

  • siRNA Transfection:

    • Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

    • Prepare siRNA complexes using a suitable transfection reagent according to the manufacturer's instructions. Use siRNAs targeting the alpha-1 subunit of Na+/K+-ATPase (ATP1A1) and a non-targeting (scrambled) siRNA as a negative control.[7]

    • Add the siRNA complexes to the cells and incubate for 48-72 hours.

  • Confirmation of Knockdown:

    • Quantitative PCR (qPCR): Isolate total RNA from a subset of transfected cells and perform reverse transcription followed by qPCR to quantify the reduction in ATP1A1 mRNA levels relative to the non-targeting control.

    • Western Blot: Lyse another subset of transfected cells and perform Western blot analysis to confirm the reduction in ATP1A1 protein expression.

2. Cell Viability Assay

  • Following the 48-72 hour incubation with siRNA, seed the transfected cells into 96-well plates.

  • Treat the cells with a range of this compound concentrations.

  • After a 24-72 hour incubation period, assess cell viability using a standard method such as the MTT assay.[12]

Expected Quantitative Data and Comparison

The primary outcome of this experiment is to demonstrate that cells with reduced levels of Na+/K+-ATPase (specifically the ATP1A1 subunit) exhibit decreased sensitivity to this compound. This would be reflected in a higher IC50 value (the concentration of drug that inhibits 50% of cell viability) in the ATP1A1 knockdown cells compared to the control cells.

Table 1: Hypothetical IC50 Values for this compound Following ATP1A1 Knockdown

Cell TreatmentTarget Protein LevelThis compound IC50 (nM)Fold Change in IC50
Non-targeting siRNA (Control)Normal501
ATP1A1 siRNAReduced>500>10

Table 2: Comparison with a Known Na+/K+-ATPase Inhibitor (Ouabain)

This table presents expected results based on studies with Ouabain, another well-characterized cardiac glycoside.[10]

Cell TreatmentTarget Protein LevelOuabain IC50 (nM)Fold Change in IC50
Non-targeting siRNA (Control)Normal201
ATP1A1 siRNAReduced>200>10

The expected data clearly show that a reduction in the target protein, ATP1A1, leads to a significant increase in the IC50 value, indicating resistance to the drug. This provides strong evidence that the compound's cytotoxic effects are mediated through its interaction with Na+/K+-ATPase.

Signaling Pathway of Na+/K+-ATPase Inhibition by this compound

The binding of this compound to the Na+/K+-ATPase initiates a cascade of intracellular events. The following diagram illustrates the key steps in this signaling pathway.

G cluster_0 Cell Membrane NaK_ATPase Na+/K+-ATPase Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Intracellular_Ca ↑ Intracellular Ca2+ NaCa_Exchanger->Intracellular_Ca Leading to This compound This compound This compound->NaK_ATPase Inhibits Intracellular_Na->NaCa_Exchanger Reduces activity of Downstream Downstream Effects (e.g., Apoptosis, Altered Gene Expression) Intracellular_Ca->Downstream

Caption: Signaling pathway of Na+/K+-ATPase inhibition by this compound.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Casein

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring safety during the handling of all chemical substances is paramount. This guide provides immediate, essential safety and logistical information for handling Casein, a protein commonly used in laboratory settings. Adherence to these procedures is critical for maintaining a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

While Casein is generally considered a low-hazard substance, it is crucial to handle it with appropriate protective measures, primarily due to its nature as a fine powder which can be easily inhaled and may be combustible as a dust. The following table summarizes the potential hazards and the recommended personal protective equipment.

HazardDescriptionRecommended PPE
Inhalation Inhalation of Casein powder may cause respiratory tract irritation.[1]Dust mask or respirator (NIOSH-approved) in case of dust formation.[2]
Eye Contact Dust may cause mechanical irritation to the eyes.[1]Safety glasses with side shields or chemical safety goggles.[2][3][4][5]
Skin Contact May cause minor skin irritation upon prolonged contact.[1]Protective gloves (e.g., nitrile) and a lab coat or protective clothing.[2][4][5]
Ingestion Ingestion of large amounts may cause gastrointestinal irritation.[1]N/A (Prevented by following good laboratory practices)
Combustibility Fine dust may form an explosive mixture with air.[2][6]Use in a well-ventilated area away from ignition sources.[2]

Procedural Guidance: Donning and Doffing of PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following are step-by-step procedures for handling powdered substances like Casein.

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on a clean lab coat or gown, ensuring it is fully fastened.[7]

  • Mask/Respirator: Secure a dust mask or respirator, ensuring a proper seal around the nose and mouth.[7]

  • Eye Protection: Put on safety glasses or goggles.[7]

  • Gloves: Don gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.[7]

Doffing Sequence (to minimize cross-contamination):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Gown/Lab Coat: Untie or unfasten the lab coat and peel it away from your body, folding the contaminated outside inwards. Dispose of it in the designated receptacle.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection by handling the earpieces or strap.

  • Mask/Respirator: Remove the mask or respirator without touching the front.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Experimental Workflow for Safe Handling of Casein

The following diagram illustrates the logical workflow for safely handling Casein powder in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) for Casein B Perform Hazard Assessment A->B C Select Appropriate PPE B->C D Don PPE in Correct Sequence C->D E Weigh/Handle Casein in a Ventilated Area (e.g., Fume Hood) D->E F Clean Work Area with a Wet Wipe to Avoid Dust E->F G Doff PPE in Correct Sequence F->G H Dispose of Contaminated PPE in Designated Waste G->H I Dispose of Casein Waste According to Institutional Guidelines H->I

Caption: Workflow for Safe Handling of Casein Powder.

Disposal Plan

Contaminated Materials:

  • PPE: Used gloves, masks, and disposable lab coats should be placed in a designated hazardous waste container.

  • Spills: Small spills of Casein powder should be carefully swept up to avoid creating dust and placed in a sealed container for disposal.[8] The spill area should then be wiped with a damp cloth.

Unused Product:

  • Dispose of unused or expired Casein in accordance with local, state, and federal regulations. Do not dispose of down the drain.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cassaine
Reactant of Route 2
Reactant of Route 2
Cassaine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。